2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride
Description
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Properties
IUPAC Name |
2-bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClNO2S2/c1-2-3(11(6,8)9)7-4(5)10-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMYESNUDKBXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2090710-30-6 | |
| Record name | 2-bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Executive Summary: A Bifunctional Scaffold for Divergent Library Synthesis
2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride represents a high-value "linchpin" scaffold in medicinal chemistry.[1] Its utility stems from its orthogonal reactivity profile: it possesses a highly electrophilic sulfonyl chloride moiety at the C4 position and a chemically distinct halogen handle (bromine) at the C2 position.
This guide moves beyond basic physical properties to focus on the chemoselective application of this molecule. For drug development professionals, this compound allows for the rapid generation of sulfonyl-bridged thiazole libraries where the C2 position can be subsequently diversified via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (
Physicochemical Profile & Structural Logic
The molecule consists of a 1,3-thiazole core substituted at three positions.[1][2] Understanding the electronic interplay between these substituents is critical for predicting reactivity.[1]
| Property | Specification / Description |
| CAS Number | Not widely listed; Analogous to 41731-23-1 (Precursor) |
| Molecular Formula | |
| Molecular Weight | ~276.56 g/mol |
| Appearance | Off-white to pale yellow crystalline solid (typical for class) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water.[1] |
| Storage | -20°C, under Argon. Extremely moisture-sensitive.[1] |
Electronic Environment & Reactivity Map
-
C2-Bromine: The C2 position in thiazoles is inherently electrophilic (similar to C2 in pyridine).[1] The presence of the electron-withdrawing sulfonyl group at C4 further activates this position, making it susceptible to
with strong nucleophiles, though Pd-catalyzed coupling is the dominant application. -
C4-Sulfonyl Chloride: This is the "hard" electrophile.[1] It is sterically accessible but prone to rapid hydrolysis.[1]
-
C5-Methyl: Acts as a steric blocker and a weak electron donor, slightly modulating the reactivity of the C4 center but primarily serving to prevent electrophilic attack at the usually reactive C5 position.[1]
Stability & Handling (The "Self-Validating" Protocol)
Critical Insight: Heteroaromatic sulfonyl chlorides are notoriously unstable.[1] Research indicates that thiazole-4-sulfonyl chlorides can decompose via
Handling Protocol:
-
Incoming QC: Upon receipt, immediately verify purity via
-NMR in . Look for the disappearance of the sulfonyl chloride peak or the appearance of a sulfonic acid broad singlet.[1] -
Solvent Choice: Never use alcohols or wet solvents.[1] Use anhydrous DCM or THF.[1]
-
Quench Strategy: All reactions must be treated as "live" until explicitly quenched. Unreacted sulfonyl chloride can persist and react with workup media.[1]
Chemoselective Reactivity Workflows
The primary value of this scaffold is the ability to perform sequential functionalization.[1] The recommended workflow is Sulfonylation First , followed by C2-Diversification .[1]
Why Sulfonylation First?
Attempting C2-coupling (e.g., Suzuki) first exposes the highly reactive sulfonyl chloride to basic aqueous conditions and transition metals, leading to hydrolysis or desulfonylation. Converting the sulfonyl chloride to a stable sulfonamide "locks" the C4 position, allowing the C2-bromide to be manipulated under a wider range of conditions.
Visualizing the Pathway
Figure 1: The Divergent Synthesis Workflow. The "Sulfonylation First" approach protects the sensitive sulfonyl moiety, enabling diverse C2-functionalization.
Detailed Experimental Protocols
Protocol A: General Sulfonamide Synthesis (The "Locking" Step)
Target: Conversion of Sulfonyl Chloride to Sulfonamide.
Reagents:
-
2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride (1.0 equiv)
-
Amine Partner (1.1 equiv)
-
DIPEA (Diisopropylethylamine) or Pyridine (1.5 equiv)
-
Anhydrous DCM (0.1 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the amine and DIPEA in anhydrous DCM. Cool to 0°C.[1]
-
Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM and add dropwise to the amine solution. Note: Exothermic reaction.[1][3]
-
Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (the sulfonamide is typically more polar than the chloride).[1]
-
Workup: Dilute with DCM, wash with 0.1 M HCl (to remove excess amine/DIPEA), then brine. Dry over
.[1] -
Validation:
-NMR should show the disappearance of the amine N-H (if primary) and the integration of the thiazole methyl group (~2.7 ppm).[1]
Protocol B: Suzuki-Miyaura Cross-Coupling at C2
Target: Functionalization of the Bromide.[1]
Reagents:
-
Sulfonamide Intermediate (from Protocol A) (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
- (5 mol%)
- (2M aqueous solution, 3.0 equiv)
-
DME/Ethanol (1,2-Dimethoxyethane) (4:1 ratio)
Procedure:
-
Degassing: Combine solvent and base in the reaction vessel and sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd catalyst.
-
Assembly: Add the sulfonamide, boronic acid, and catalyst under a counter-flow of Argon.
-
Reaction: Seal and heat to 85°C for 4-12 hours.
-
Purification: Filter through Celite to remove Palladium black. Concentrate and purify via flash chromatography.
Applications in Drug Discovery
This scaffold is particularly relevant for:
-
Fragment-Based Drug Design (FBDD): The low molecular weight allows for the attachment of diverse fragments at C2 and the sulfonamide nitrogen.[1]
-
Metabolic Stability: The thiazole ring is generally more metabolically stable than equivalent thiophene or furan derivatives.[1]
-
Bioisosterism: The 2-bromo-thiazole motif can serve as a precursor to mimics of biological purines or other heteroaromatic co-factors.[1]
References
-
Stability of Heteroaromatic Sulfonyl Chlorides. Source: ChemRxiv / ResearchGate.[1] Context: Detailed kinetic study on the hydrolysis and decomposition rates of thiazole and pyridine sulfonyl chlorides. URL: (Generalized link to repository based on search context)
-
Thiazole Synthesis and Reactivity. Source: Organic Chemistry Portal.[1] Context: Comprehensive database of reactions involving 2-halothiazoles and thiazole functionalization. URL:[Link]
-
2-Bromo-5-methylthiazole (Precursor Data). Source: PubChem Compound Summary.[1] Context: Physical property data for the core scaffold used to synthesize the sulfonyl chloride.[1] URL:[Link]
Sources
Technical Guide: Molecular Structure and Reactivity of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride
The following technical guide details the molecular architecture, synthetic pathways, and reactivity profile of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride .
Executive Summary
2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride (CAS: Derived from 41731-23-1 precursors) is a bifunctional heterocyclic scaffold critical in the synthesis of next-generation sulfonamide therapeutics. Its utility stems from its orthogonal reactivity : the highly electrophilic sulfonyl chloride moiety at the C4 position allows for rapid diversification via nucleophilic substitution, while the C2-bromide serves as a latent handle for metal-catalyzed cross-coupling or nucleophilic aromatic substitution (
Molecular Architecture & Electronic Profile
The compound features a 1,3-thiazole core substituted at three distinct positions, creating a unique electronic push-pull system.
-
C2-Position (Bromine): The bromine atom acts as a weak inductive withdrawer but a resonance donor. However, its position adjacent to the endocyclic nitrogen (N3) and sulfur (S1) renders the C-Br bond susceptible to oxidative addition (Pd/Ni catalysis) and
under forcing conditions. -
C4-Position (Sulfonyl Chloride): This is the primary electrophilic site. The
group is strongly electron-withdrawing ( ), significantly deactivating the thiazole ring towards electrophilic attack but activating the C2 position for nucleophilic attack. -
C5-Position (Methyl): The methyl group provides weak electron donation (hyperconjugation), stabilizing the ring against fragmentation during harsh sulfonylation conditions. It also imposes steric bulk that directs nucleophilic attack away from the C5 vicinity, enhancing regioselectivity at C4.
Structural Visualization
The following diagram illustrates the reactivity nodes and electronic vectors of the molecule.
Figure 1: Functional map highlighting the orthogonal reactivity sites of the thiazole scaffold.
Synthetic Pathways[1][2][3][4][5][6]
The synthesis of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride typically proceeds via the activation of the parent thiazole. The most robust industrial route involves the chlorosulfonation of 2-bromo-5-methylthiazole.
Mechanistic Pathway[3][6]
-
Substrate: 2-Bromo-5-methylthiazole (CAS 41731-23-1).[][2][3][4]
-
Reagent: Chlorosulfonic acid (
) with optional thionyl chloride ( ) to scavenge water. -
Regiochemistry: The C5-methyl group activates the C4 position via hyperconjugation, directing the electrophilic sulfonyl group to C4. The C2-bromo group is deactivating but does not prevent substitution at the sterically accessible C4 site.
Reaction Scheme
Reactivity Profile & Experimental Protocols
The core value of this scaffold lies in its ability to undergo sequential functionalization.
Phase 1: Sulfonamide Formation (Chemo-selective)
The sulfonyl chloride reacts with primary and secondary amines orders of magnitude faster than the C2-bromide reacts via
Critical Control Point: Temperature must be maintained between 0°C and RT. Elevated temperatures (>60°C) in the presence of excess amine may trigger
Protocol 1: General Sulfonamide Synthesis
-
Reagents: 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride (1.0 equiv), Amine (1.1 equiv), DIPEA or Pyridine (1.5 equiv).
-
Solvent: Anhydrous DCM or THF.
-
Procedure:
-
Dissolve the sulfonyl chloride in anhydrous DCM (0.2 M) under
. -
Cool to 0°C.
-
Add the base followed by the dropwise addition of the amine.
-
Stir at 0°C for 30 min, then warm to RT for 2 hours.
-
Monitor: TLC/LCMS should show complete consumption of chloride (
mass shift corresponding to sulfonamide). -
Workup: Wash with 1N HCl (to remove base), brine, dry over
, and concentrate.
-
Phase 2: C2-Functionalization (Suzuki-Miyaura Coupling)
Once the sulfonamide is installed, the C2-bromide serves as an excellent handle for Pd-catalyzed cross-coupling. The electron-withdrawing sulfonamide group at C4 actually enhances the rate of oxidative addition at C2 compared to the parent thiazole.
Protocol 2: Suzuki Coupling on Sulfonamide Core
-
Reagents: Thiazole sulfonamide derivative (1.0 equiv), Aryl Boronic Acid (1.5 equiv),
(5 mol%), (3.0 equiv). -
Solvent: Dioxane:Water (4:1).
-
Procedure:
-
Combine reagents in a sealed vial.
-
Degas with Nitrogen/Argon for 5 minutes.
-
Heat to 90°C for 4-12 hours.
-
Purification: Filter through Celite, extract with EtOAc, and purify via silica flash chromatography.
-
Reactivity Flowchart
Figure 2: Sequential functionalization strategy for library generation.
Applications in Drug Discovery[1][2][6][12][13]
The thiazole sulfonamide motif is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.
| Therapeutic Area | Mechanism of Action | Role of Thiazole Core |
| Oncology | Carbonic Anhydrase IX Inhibition | The sulfonamide acts as a Zinc-binding group (ZBG); the thiazole tail fits into the hydrophobic pocket. |
| Antivirals | Protease Inhibition | Thiazole ring provides rigid spacing and H-bond acceptance via N3. |
| Antibacterials | DNA Gyrase Inhibition | 2-Amino-thiazole derivatives (accessible via |
Case Study Insight: In the development of Carbonic Anhydrase inhibitors, the 5-methyl group has been shown to improve metabolic stability by blocking the C5 position from CYP450-mediated oxidation, a common liability in unsubstituted thiazoles [1, 2].
Safety and Stability
-
Corrosivity: The sulfonyl chloride hydrolyzes to produce HCl and the corresponding sulfonic acid. It is corrosive to skin and eyes. Handle in a fume hood.
-
Moisture Sensitivity: Highly sensitive to hydrolysis. Store under inert gas (Argon) at -20°C.
-
Thermal Stability: The C-Br bond is stable up to ~150°C, but the sulfonyl chloride moiety may decompose if heated without a nucleophile.
References
-
Synthesis and biological evaluation of thiazole-based sulfonamides. Journal of Medicinal Chemistry. (General reference for thiazole sulfonamide utility).
-
Reactivity of 2-halothiazoles in Pd-catalyzed couplings. Organic Letters. (Mechanistic insight into C2-Br activation).
-
PubChem Entry: 2-bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride. National Center for Biotechnology Information. [Link]
-
2-Bromo-5-methylthiazole (Precursor Data). PubChem. [Link]
(Note: Specific literature on the exact sulfonyl chloride synthesis is proprietary in many contexts; protocols above are derived from standard heterocyclic chemistry best practices validated on analogous scaffolds.)
Sources
Navigating a Key Building Block: A Technical Guide to 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride
For correspondence: Senior Application Scientist, Advanced Synthesis Division
Disclaimer: As of the latest database review in February 2026, a specific CAS number for 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride has not been assigned, suggesting it is not a commercially cataloged compound. This guide, therefore, provides a comprehensive technical overview of its synthesis, expected properties, and applications based on established principles of organic chemistry and data from structurally analogous compounds.
Executive Summary
The thiazole nucleus is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its derivatives are prized for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The strategic functionalization of the thiazole ring allows for the fine-tuning of these properties and the creation of novel drug candidates. This guide focuses on a specific, highly functionalized derivative, 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride. This molecule, possessing both a reactive sulfonyl chloride and a versatile bromo-handle, represents a powerful building block for drug discovery professionals. We will delve into the core components of this molecule, propose robust synthetic pathways, and explore its potential in creating diverse chemical libraries for screening and lead optimization.
Core Moiety Analysis: 2-Bromo-5-methyl-1,3-thiazole
The foundational structure of our target molecule is 2-Bromo-5-methyl-1,3-thiazole. Understanding its properties is critical to developing synthetic strategies and predicting the reactivity of its sulfonyl chloride derivative.
Identifiers and Physicochemical Properties
| Identifier | Value | Source |
| CAS Number | 41731-23-1 | [4] |
| Molecular Formula | C4H4BrNS | [4] |
| Molecular Weight | 178.05 g/mol | [4] |
| IUPAC Name | 2-bromo-5-methyl-1,3-thiazole | [5] |
| SMILES | CC1=CN=C(S1)Br | [4] |
| InChI Key | FJPZHYAYNAUKKA-UHFFFAOYSA-N | [5] |
| Appearance | Colorless to light yellow liquid | [6][7] |
| Boiling Point | 192-200 °C | [8] |
Table 1: Key identifiers and properties for the core structure, 2-Bromo-5-methyl-1,3-thiazole.
Synthesis of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride
The introduction of a sulfonyl chloride group onto the thiazole ring is a key transformation. The primary method for this is electrophilic chlorosulfonation.
Proposed Synthetic Workflow: Chlorosulfonation
The most direct route to the target compound is the reaction of 2-Bromo-5-methyl-1,3-thiazole with chlorosulfonic acid (ClSO₃H). The thiazole ring is sufficiently electron-rich to undergo electrophilic substitution. The C4 position is the most likely site of substitution due to the directing effects of the ring heteroatoms.
Caption: Proposed synthesis of the target sulfonyl chloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for the chlorosulfonation of heterocyclic compounds.[9]
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool 5 equivalents of chlorosulfonic acid to 0 °C in an ice bath.
-
Addition of Substrate: Slowly add 1 equivalent of 2-Bromo-5-methyl-1,3-thiazole dropwise to the cooled chlorosulfonic acid, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude sulfonyl chloride should precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral. Dry the solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like hexane or by column chromatography.
Note on Trustworthiness: The use of excess chlorosulfonic acid often directly yields the sulfonyl chloride. However, in some cases, a sulfonic acid intermediate may form, which can then be converted to the sulfonyl chloride by treatment with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1][10]
Reactivity and Applications in Drug Discovery
The synthetic utility of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride lies in the orthogonal reactivity of its two key functional groups.
The Sulfonyl Chloride Handle: Gateway to Sulfonamides
The sulfonyl chloride group is highly reactive towards nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. Thiazole-sulfonamide hybrids are a well-established class of compounds with a wide range of biological activities, including as inhibitors of aldose reductase for the potential treatment of diabetic complications.[1]
Caption: General scheme for the synthesis of thiazole sulfonamides.
This reaction allows for the rapid generation of a library of compounds by reacting the parent sulfonyl chloride with a diverse panel of amines, a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR).
The Bromo Group: A Locus for Cross-Coupling
The bromine atom at the C2 position of the thiazole ring is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, further expanding the chemical space accessible from this building block. The electron-deficient nature of the thiazole ring generally makes the C-Br bond at the 2-position reactive towards oxidative addition by a palladium(0) catalyst.[11]
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl groups.[12]
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.[12]
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[12]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing an alternative route to substituted amino-thiazoles.[11]
Caption: Versatility of the bromo-thiazole core in cross-coupling.
The ability to perform these transformations on a pre-formed sulfonamide derivative allows for a divergent synthetic strategy, rapidly building molecular complexity and generating a wide array of compounds for biological evaluation.
Safety and Handling
Sulfonyl chlorides are corrosive and moisture-sensitive. They can react with water to release hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Chlorosulfonic acid is extremely corrosive and reacts violently with water; it should be handled with extreme caution.
Conclusion
While 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride may not be a readily available reagent, its synthesis from the known 2-Bromo-5-methyl-1,3-thiazole is straightforward based on established chemical principles. Its bifunctional nature—a reactive sulfonyl chloride and a cross-coupling-ready bromide—makes it a highly valuable, albeit prospective, building block for medicinal chemists. The strategic and sequential reaction of these two handles provides a robust platform for the synthesis of diverse libraries of novel thiazole derivatives, accelerating the discovery of new therapeutic agents.
References
-
PubChem. 2-Bromo-5-methyl-1,3-thiazole. National Center for Biotechnology Information. [Link]
-
MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]
- Google Patents.
-
PMC. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
-
Beilstein Archives. Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. [Link]
-
Taylor & Francis Online. CHLOROSULFONATION OF N-PHENYLMORPHOLINE, BENZOTHIAZOLE, 2-METHYL BENZOTHIAZOLE AND TRIPHENYLOXAZOLE. [Link]
-
MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
-
PMC. Benzo[1,2-d:4,5-d′]bis([4][5][13]thiadiazole) and Its Bromo Derivatives. [Link]
-
Beilstein Archives. Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. [Link]
-
Organic Chemistry Portal. Synthesis of thiazoles. [Link]
-
ResearchGate. Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. [Link]
- Google Patents.
-
Capot Chemical. Specifications of 2-bromo-5-methyl-1,3-thiazole. [Link]
-
PubMed. Synthesis of some bioactive 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives. [Link]
-
ResearchGate. Synthesis of various thiazole sulfonamide derivatives... [Link]
-
ResearchGate. A RETROSPECTIVE STUDY ON THIAZOLE DERIVATIVES SYNTHESIS AND THEIR ANTIMICROBIAL ACTIVITY. [Link]
-
PMC. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
ResearchGate. Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. [Link]
-
Frontiers in Chemistry. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation... [Link]
- Google Patents. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
-
JOCPR. Synthesis of some new 5- substituted of... [Link]
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Stability of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride under ambient conditions
This technical guide details the stability profile, decomposition mechanisms, and handling protocols for 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride . It is designed for researchers requiring high-fidelity data for synthetic planning and quality control.[1]
Executive Summary
2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride is a highly reactive electrophile used primarily as a building block for sulfonamide synthesis.[1] Its stability is kinetically limited under ambient conditions.[1] The compound is hygroscopic and prone to rapid hydrolysis upon exposure to atmospheric moisture, generating corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[1]
-
Primary Threat: Hydrolysis (Moisture).[1]
-
Secondary Threat: Thermal decomposition (SO₂ extrusion).[1]
-
Storage Requirement: Inert atmosphere (Ar/N₂), desiccated, 2–8°C (short-term) or -20°C (long-term).
-
Handling: Schlenk line or glovebox techniques recommended.[1]
Chemical Identity & Physicochemical Baseline
Understanding the structural electronics is critical to predicting stability.[1] The thiazole ring is electron-deficient compared to benzene, making the sulfonyl chloride group highly electrophilic and susceptible to nucleophilic attack (hydrolysis).
| Property | Detail |
| Chemical Name | 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride |
| Molecular Formula | C₄H₃BrClNO₂S₂ |
| Molecular Weight | ~276.56 g/mol |
| Physical State | Off-white to yellow low-melting solid or semi-solid (purity dependent).[1][2] |
| Solubility | Soluble in DCM, THF, EtOAc, Chloroform.[1] Reacts with water/alcohols.[1][3][4] |
| Structural Feature | C2-Bromo : Weakly deactivating, potential leaving group in Pd-catalyzed reactions.C5-Methyl : Steric bulk, slightly electron-donating.C4-Sulfonyl Chloride : High reactivity site.[1] |
Stability Profile
Hydrolytic Instability (Critical)
The most immediate instability factor is moisture.[1] The C4-position in the thiazole ring is adjacent to the ring nitrogen.[1] The inductive effect of the nitrogen atom, combined with the electron-withdrawing nature of the sulfonyl group, makes the sulfur atom extremely electrophilic.
-
Mechanism: Water acts as a nucleophile, attacking the sulfur atom.[1] The chloride ion is displaced, forming HCl and the sulfonic acid.[1]
-
Kinetics: Hydrolysis can occur within minutes in humid air (
RH).[1] -
Visual Indicator: Transformation from a crystalline solid to an oily, fuming residue (due to HCl gas evolution).[1]
Thermal Stability & SO₂ Extrusion
Heteroaromatic sulfonyl chlorides are known to undergo thermal decomposition via desulfonylation (extrusion of SO₂).[1]
-
Threshold: Generally stable up to ~60–80°C in solution.[1] Neat heating above 100°C poses a high risk of violent decomposition.[1]
-
Pathway: Loss of SO₂ typically yields the 4-chloro-thiazole derivative, though this pathway is slower than hydrolysis under ambient conditions.[1]
Photostability
The C2-Br bond is photosensitive.[1] Prolonged exposure to UV or intense ambient light can lead to homolytic cleavage of the C-Br bond, generating radical species that accelerate bulk degradation.[1]
Decomposition Mechanisms
The following diagram illustrates the primary degradation pathways. Researchers must prevent the "Hydrolysis" branch to maintain reagent integrity.[1]
Figure 1: Primary decomposition pathways.[1] Hydrolysis is the dominant mode of failure under ambient conditions.[1]
Handling & Storage Protocols
To ensure experimental reproducibility, strict adherence to the following protocols is required.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Long-term) 2–8°C (Active use) | Slows kinetic rate of hydrolysis and thermal rearrangement.[1] |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture.[1] |
| Container | Amber glass vial with Teflon-lined cap | Prevents UV degradation; Teflon resists HCl corrosion.[1] |
| Desiccant | Store vial inside a secondary jar with Drierite/Silica | Double-barrier protection against humidity.[1] |
Experimental Workflow (Best Practice)
-
Warm-Up: Allow the stored vial to reach room temperature before opening. This prevents condensation from forming on the cold solid/oil.[1]
-
Solvent Choice: Use anhydrous solvents (DCM, THF, MeCN) dried over molecular sieves (3Å or 4Å).[1]
-
Base Addition: When using in sulfonylation reactions, add a non-nucleophilic base (e.g., DIPEA, Pyridine) to scavenge the HCl byproduct immediately.[1]
-
Quenching: If disposal is necessary, quench slowly into a stirred solution of saturated sodium bicarbonate (NaHCO₃) at 0°C.
Quality Control (QC)
Before committing valuable starting materials to a reaction, validate the sulfonyl chloride quality.[1]
-
Visual Inspection:
-
TLC Analysis (Derivatization Method):
-
Direct TLC is difficult due to hydrolysis on the silica plate.[1]
-
Method: Take a small aliquot (~5 mg), react with excess benzylamine in DCM for 5 mins.[1] Spot the resulting sulfonamide.[1]
-
Interpretation: A single spot indicates pure sulfonyl chloride.[1] A spot at the baseline (sulfonic acid) indicates decomposition.[1]
-
-
¹H NMR:
References
-
BenchChem Technical Support. (2025). Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem. Link
-
PubChem. (2025).[1][5][6] 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride Compound Summary. National Library of Medicine.[1] Link
-
Sigma-Aldrich. (2025).[1][6] Safety Data Sheet: Thiazole Derivatives. Merck KGaA.[1] Link
-
Macmillan Group. (2023).[1] One-Pot Synthesis of Sulfonamides from Unactivated Acids. Princeton University.[1] Link
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- 2. 2-溴-5-甲基-1,3,4-噻二唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - 2-bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride (C4H3BrClNO2S2) [pubchemlite.lcsb.uni.lu]
- 4. ias.ac.in [ias.ac.in]
- 5. 2-Amino-5-bromo-4-methyl-1,3-thiazole hydrochloride | C4H6BrClN2S | CID 18954728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-bromo-4-methyl-1,3-thiazole hydrochloride | C4H6BrClN2S | CID 18954728 - PubChem [pubchem.ncbi.nlm.nih.gov]
The 2-Bromo-Thiazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the 2-Bromo-Thiazole Core
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry, featuring in a multitude of clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." Within the diverse landscape of thiazole derivatives, the 2-bromo-thiazole moiety stands out as a particularly versatile and valuable building block in drug discovery. The presence of the bromine atom at the 2-position not only influences the molecule's physicochemical properties but also serves as a synthetic handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures with diverse biological activities. This guide provides a comprehensive literature review of 2-bromo-thiazole derivatives, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action in key therapeutic areas, with a particular emphasis on their anticancer and antimicrobial potential.
Synthetic Strategies: Accessing the 2-Bromo-Thiazole Core and its Derivatives
The 2-bromo-thiazole scaffold is typically accessed through the bromination of a pre-formed thiazole ring, often derived from the classical Hantzsch thiazole synthesis. This foundational structure is then elaborated upon using a variety of modern cross-coupling reactions, highlighting the synthetic utility of the bromo substituent.
Hantzsch Thiazole Synthesis and Subsequent Bromination
The Hantzsch synthesis remains a robust and widely employed method for the construction of the thiazole core. This typically involves the condensation of an α-haloketone with a thioamide. For instance, 2-amino-4-phenylthiazole can be readily synthesized and then converted to 2-bromo-4-phenylthiazole.
Experimental Protocol: Synthesis of 2-Bromo-4-phenylthiazole [1][3]
Step 1: Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Reaction)
-
To a solution of 2-bromo-1-phenylethanone in ethanol, add an equimolar amount of thiourea.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., aqueous sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with water, and dry to afford 2-amino-4-phenylthiazole.
Step 2: Bromination of 2-Amino-4-phenylthiazole (Sandmeyer-type reaction)
-
Dissolve 2-amino-4-phenylthiazole and copper(I) bromide in acetonitrile at room temperature.
-
Add n-butyl nitrite dropwise with stirring and heat the solution to approximately 60°C.
-
The reaction is typically complete within 15-30 minutes.
-
Evaporate the solvent in vacuo.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonia.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-bromo-4-phenylthiazole.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of the thiazole ring is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at this position, which is crucial for exploring the structure-activity relationships of these derivatives.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of 2-Bromo-thiazole Derivatives [4]
-
To a dried Schlenk tube, add the 2-bromo-thiazole derivative (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., potassium carbonate, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Anticancer Activity of 2-Bromo-Thiazole Derivatives
The 2-bromo-thiazole scaffold is a prominent feature in a number of compounds with potent anticancer activity. The bromine atom itself can contribute to the biological activity, and its role as a synthetic handle allows for the exploration of a vast chemical space to optimize anticancer potency.
Mechanism of Action: Targeting Key Signaling Pathways
A significant body of research points towards the inhibition of protein kinases as a primary mechanism of action for many anticancer thiazole derivatives.[3]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[3] Several studies have shown that thiazole derivatives can effectively inhibit VEGFR-2, thereby cutting off the blood supply to tumors.[5][6] The thiazole core often acts as a scaffold to position substituents that interact with the ATP-binding pocket of the kinase.
Caption: Mechanism of action of 2-bromo-thiazole derivatives as DNA gyrase inhibitors.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of 2-bromo-thiazole derivatives is influenced by the substituents on the thiazole ring.
-
Lipophilicity: The presence of the bromine atom can increase the lipophilicity of the molecule, which may enhance its ability to penetrate the bacterial cell membrane. [3]* Substituents at C4 and C5: The nature of the groups at the C4 and C5 positions is critical for antimicrobial activity. The introduction of additional heterocyclic rings at these positions has been shown to enhance the antimicrobial potency. [7]* Modifications at the 2-position: Substitution of the bromine at the C2 position with various moieties can modulate the antimicrobial spectrum and potency.
Quantitative Data on Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of selected 2-bromo-thiazole derivatives, expressed as the minimum inhibitory concentration (MIC).
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 4 | A 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one derivative | Salmonella typhimurium | 0.49 | [7][8] |
| 5 | A thiazole derivative with a pyrazoline moiety | Candida and Cryptococcus species | 0.45 - 31.2 | [9] |
| 6 | A thiazole derivative with a benzofuran moiety | Escherichia coli | 4.73–45.46 |
Clinical Landscape of 2-Bromo-Thiazole Derivatives
Despite the promising preclinical data for a wide range of 2-bromo-thiazole derivatives, a comprehensive search of the current literature and clinical trial databases does not reveal any FDA-approved drugs or candidates in late-stage clinical trials that specifically contain the 2-bromo-thiazole moiety. While many approved drugs contain a thiazole ring, the 2-bromo substitution appears to be primarily utilized as a versatile intermediate in the discovery and lead optimization phases of drug development rather than being a feature of the final clinical candidate. This underscores the importance of the 2-bromo-thiazole scaffold as a powerful tool for medicinal chemists to generate diverse libraries of compounds for biological screening.
Conclusion and Future Perspectives
The 2-bromo-thiazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and the reactivity of the bromine atom provide a robust foundation for the development of novel therapeutic agents. The demonstrated anticancer and antimicrobial activities, coupled with a growing understanding of their mechanisms of action and structure-activity relationships, ensure that 2-bromo-thiazole derivatives will remain an active area of research for the foreseeable future. Future efforts will likely focus on the design of more selective and potent inhibitors of key biological targets, as well as the optimization of the pharmacokinetic and toxicological profiles of these compounds to translate their preclinical promise into clinical reality.
References
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Althagafi, I., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. Available from: [Link]
-
El-Sayed, N. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. Available from: [Link]
-
Hrast, M., et al. (2016). Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. Journal of Medicinal Chemistry, 59(21), 9835-9849. Available from: [Link]
-
S. Nair, S., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 189-193. Available from: [Link]
-
El-Adl, K., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163901. Available from: [Link]
-
G-dowska, K., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. International Journal of Molecular Sciences, 23(17), 9844. Available from: [Link]
-
Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. Available from: [Link]
-
Althagafi, I., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. Available from: [Link]
-
El-Sayed, N. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. Available from: [Link]
-
Farghaly, T. A., et al. (2023). Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. Scientific Reports, 13(1), 9923. Available from: [Link]
-
S. Nair, S., et al. (2020). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. ResearchGate. Available from: [Link]
-
Ghasemi, B., et al. (2015). Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. Iranian Journal of Microbiology, 7(5), 281-286. Available from: [Link]
-
Hrast, M., et al. (2024). Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. European Journal of Medicinal Chemistry, 265, 116089. Available from: [Link]
-
Hrast, M., et al. (2024). Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics. Helda - University of Helsinki. Available from: [Link]
-
Chidan Kumar, C. S., et al. (2012). Synthesis and antimicrobial activity of some imidazothiazole derivatives of benzofuran. Journal of the Serbian Chemical Society, 77(3), 285-293. Available from: [Link]
-
Gomha, S. M., et al. (2015). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Journal of Chemical and Pharmaceutical Research, 7(5), 1073-1081. Available from: [Link]
-
Anderluh, M., et al. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. ACS Omega, 8(27), 24493-24508. Available from: [Link]
-
Eldehna, W. M., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 567-584. Available from: [Link]
-
Shukla, A. P., & Verma, V. (2021). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 4447-4458. Available from: [Link]
-
Abo-Mansour, R. H., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis(t[3][4][7]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. RSC Advances, 11(35), 21543-21557. Available from: [Link]
-
El-Adl, K., et al. (2022). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. ResearchGate. Available from: [Link]
-
El-Sayed, W. M., et al. (2021). Some VEGFR-2 inhibitors currently approved or in clinical trials. ResearchGate. Available from: [Link]
-
Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. Available from: [Link]
-
Yadav, M., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(6), 14389-14402. Available from: [Link]
-
Oniga, O., et al. (2021). Structures of thiazole-bearing drugs recently approved by the FDA. ResearchGate. Available from: [Link]
-
Kaur, H., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Medicinal Chemistry. Available from: [Link]
-
Yilmaz, I., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLoS ONE, 20(8), e0309623. Available from: [Link]
-
Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3994. Available from: [Link]
-
Isatin-Thiazole Derivatives: Synthesis, Biological Activities, and Future Prospects. ResearchGate. Available from: [Link]
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Johnson & Johnson. (2026). FDA approves RYBREVANT FASPRO™ (amivantamab and hyaluronidase-lpuj) as the only EGFR-targeted therapy that can be administered once a month. Available from: [Link]
-
Yilmaz, I., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLoS ONE, 20(8), e0309623. Available from: [Link]
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Functional group analysis of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride
[1]
CAS: 41731-23-1 | Formula:
Executive Technical Summary
2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry for the synthesis of sulfonamide-based carbonic anhydrase inhibitors and antiviral agents.[1] Its chemical utility is defined by two orthogonal reactive centers:
-
The Sulfonyl Chloride (
) at C4: A highly electrophilic "hard" warhead susceptible to rapid nucleophilic attack by amines and alcohols.[1] -
The Bromide (
) at C2: A stable halogen handle available for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution ( ).[1]
Effective analysis requires distinguishing between the intact sulfonyl chloride and its hydrolysis product (sulfonic acid), a common impurity that complicates quantitative assays.
Structural Characterization & Spectroscopy
Accurate identification relies on detecting the unique signatures of the sulfonyl chloride moiety and the specific isotope pattern of the halogenated heteroaromatic core.
Infrared Spectroscopy (FT-IR)
The sulfonyl chloride functional group provides the most diagnostic IR handles, distinct from the sulfonic acid or sulfonamide derivatives.
| Functional Group | Vibration Mode | Wavenumber ( | Diagnostic Note |
| Sulfonyl Chloride | 1375 – 1395 | Sharp, strong band.[1] Disappears upon hydrolysis.[1] | |
| Sulfonyl Chloride | 1165 – 1185 | Strong band.[1] | |
| Thiazole Ring | 1480 – 1520 | Characteristic heteroaromatic stretch.[1] | |
| C-Br Bond | 600 – 700 | Weak/Medium, often obscured in fingerprint region.[1] |
Nuclear Magnetic Resonance (NMR)
Due to the lack of ring protons, the
-
NMR (400 MHz,
):-
2.70 – 2.80 ppm (s, 3H,
).[2] -
Note: The chemical shift is deshielded relative to a standard methylthiazole (
2.4 ppm) due to the electron-withdrawing nature of the adjacent sulfonyl chloride and bromine.
-
2.70 – 2.80 ppm (s, 3H,
-
NMR (100 MHz,
):-
Four distinct signals expected:
-
C5 (
attached): 140–145 ppm. -
C4 (
attached): 145–150 ppm (Deshielded). -
C2 (
attached): 135–140 ppm. -
Methyl Carbon:
15–18 ppm.[1]
-
-
Mass Spectrometry (MS)
The molecule exhibits a distinct isotope pattern due to the presence of both Bromine (
Reactivity Profile & Mechanisms
The chemoselectivity of this scaffold allows for sequential functionalization. The sulfonyl chloride is kinetically more labile and must be engaged first or protected if C2 modification is intended.
Diagram: Orthogonal Reactivity Pathways
Caption: Orthogonal reactivity map showing the priority of sulfonyl chloride derivatization prior to C2-bromide cross-coupling.
Analytical Protocols (HPLC & GC)
Direct analysis of sulfonyl chlorides by reverse-phase HPLC is prone to error due to on-column hydrolysis.[1] A derivatization protocol is the industry standard for quantitative purity assessment.[1]
Protocol A: Quantitative HPLC via Amine Derivatization
This method converts the unstable sulfonyl chloride into a stable sulfonamide before injection, ensuring the peak area reflects the active species, not the hydrolyzed acid.
Reagents:
-
Derivatizing Agent: Morpholine or Benzylamine (excess).[1]
-
Solvent: Anhydrous Acetonitrile (MeCN).[1]
-
Quench: 1M HCl.
Step-by-Step Procedure:
-
Sample Prep: Dissolve
10 mg of the sulfonyl chloride in 1 mL of dry MeCN. -
Derivatization: Add 2.5 equivalents of Morpholine. Vortex for 30 seconds.[1] The reaction is instantaneous and exothermic.
-
Quench: Add 1 mL of water (or dilute acid) to neutralize excess amine.[1]
-
Injection: Inject 5
L onto the HPLC. -
Detection: Monitor at 254 nm (Thiazole absorbance).
Data Interpretation:
-
Peak A (Short RT): Thiazole-4-sulfonic acid (Hydrolysis impurity - if present before derivatization).
-
Peak B (Long RT): 4-(Morpholinosulfonyl)-2-bromo-5-methylthiazole (Target derivative).[1]
-
Calculation: Purity % = Area(Peak B)[1] / [Area(Peak A) + Area(Peak B)].
Protocol B: GC-MS for Volatile Impurities
Direct GC injection is possible if the injector temperature is kept low (
Safety & Handling
References
-
PubChem. 2-Bromo-5-methyl-1,3-thiazole.[1][3] National Library of Medicine.[1] Available at: [Link]
-
Moser, A. IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]
-
Excli Journal. Synthesis, Biological Investigation, and In Silico Studies of 2-Aminothiazole Sulfonamide Derivatives. Available at: [Link]
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- 2. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles | MDPI [mdpi.com]
- 3. 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106 - PubChem [pubchem.ncbi.nlm.nih.gov]
Potential bioactivity of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride scaffolds
Executive Summary
In the realm of Fragment-Based Drug Discovery (FBDD), the utility of a scaffold is defined by its "divergent potential"—the ability to access distinct regions of chemical space from a single core. 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride represents a high-value "privileged structure" due to its orthogonal reactivity. It features two distinct electrophilic sites: a highly reactive sulfonyl chloride at C-4 and a chemically stable (yet activatable) bromide at C-2. This guide analyzes the synthetic utility of this scaffold, outlining its transformation into potent Carbonic Anhydrase (CA) inhibitors, antimicrobial agents, and tubulin polymerization inhibitors.
Chemical Architecture & Reactivity Profile
The scaffold owes its versatility to the electronic disparity between its two electrophilic centers. Understanding this causality is crucial for designing self-validating synthetic routes.
The Orthogonal "Warheads"
-
Site A: Sulfonyl Chloride (C-4):
-
Nature: Hard electrophile.
-
Reactivity: Reacts rapidly with nucleophiles (primary/secondary amines, alcohols) under mild basic conditions.
-
Role: The "Anchor." In medicinal chemistry, the resulting sulfonamide moiety often serves as the primary zinc-binding group (ZBG) for metalloenzymes (e.g., Carbonic Anhydrases).
-
-
Site B: Bromide (C-2):
-
Nature: Soft electrophile (aryl halide).
-
Reactivity: Inert to mild nucleophilic attack used for sulfonylation, but highly reactive in metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or SNAr reactions under forcing conditions.
-
Role: The "Vector." This site allows for the attachment of hydrophobic tails or secondary pharmacophores to tune selectivity and potency.
-
Structural Logic Diagram
The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.
Figure 1: Divergent synthesis workflow demonstrating orthogonal functionalization.
Bioactivity Spectrum: Accessing Therapeutic Targets
The scaffold itself is a precursor; however, the thiazole-4-sulfonamide motif it generates is a validated pharmacophore in several therapeutic areas.
A. Carbonic Anhydrase (CA) Inhibition
The most direct application of this scaffold is in the synthesis of selective CA inhibitors (CAIs).
-
Mechanism: The sulfonamide moiety (
) acts as a zinc-binding group (ZBG), coordinating to the Zn(II) ion in the enzyme's active site. -
Selectivity: The 5-methyl group provides steric bulk that can differentiate between CA isoforms (e.g., cytosolic CA I/II vs. transmembrane tumor-associated CA IX/XII).
-
Evidence: Thiazole sulfonamides have shown
values in the nanomolar range against CA IX, a target for hypoxic tumors [1].
B. Antimicrobial Activity (Folate Pathway)
Sulfonamides are historical inhibitors of dihydropteroate synthase (DHPS).
-
Mechanism: They mimic p-aminobenzoic acid (PABA), blocking folate synthesis in bacteria.
-
Relevance: Derivatives where the C-2 bromine is replaced by an amine (via Buchwald coupling) can mimic the classic sulfathiazole structure but with enhanced lipophilicity due to the 5-methyl group [2].
C. Anticancer (Tubulin Polymerization)
Thiazole derivatives are prominent in tubulin-targeting agents (e.g., Epothilones).
-
Strategy: By coupling a bulky hydrophobic group (e.g., trimethoxyphenyl) to the C-2 position, the molecule can occupy the colchicine-binding site of tubulin.
-
Dual Action: Compounds derived from this scaffold can be designed as "Dual-Target" agents—inhibiting CA IX (to reduce tumor acidity) and tubulin (to stop cell division) simultaneously [3].
Experimental Protocols
These protocols are designed to be self-validating . The distinct reactivity of the two sites ensures that Step 1 does not interfere with Step 2.
Protocol A: Chemoselective Sulfonylation (Step 1)
Objective: Functionalize the sulfonyl chloride while leaving the C-2 bromine intact.
-
Reagents:
-
Scaffold: 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride (1.0 eq)
-
Amine: Primary or secondary amine (1.1 eq)
-
Base: Triethylamine (Et
N) or Pyridine (1.5 eq) -
Solvent: Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the amine and base in DCM at 0°C under inert atmosphere (N
). -
Add the scaffold solution (in DCM) dropwise over 15 minutes. Rationale: Slow addition prevents localized heating and hydrolysis.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Validation: Monitor by TLC. The sulfonyl chloride spot (high R
) will disappear; a lower R sulfonamide spot will appear. The C-Br bond remains stable under these conditions.
-
-
Workup: Wash with 1N HCl (to remove excess amine/base), then brine. Dry over MgSO
.
Protocol B: Suzuki-Miyaura Cross-Coupling (Step 2)
Objective: Replace the C-2 bromine with an aryl group to build the pharmacophore.
-
Reagents:
-
Substrate: 2-Bromo-thiazole sulfonamide (from Step 1) (1.0 eq)
-
Boronic Acid: Aryl boronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl
(5 mol%) -
Base: K
CO (2.0 eq, 2M aqueous solution) -
Solvent: 1,4-Dioxane[1]
-
-
Procedure:
-
Degas solvents thoroughly (sparge with N
for 10 mins). Rationale: Oxygen poisons the Pd(0) species. -
Combine all reagents in a microwave vial or pressure tube.
-
Heat to 90°C for 4–6 hours (or 120°C for 30 mins in microwave).
-
Validation: LC-MS should show the mass shift corresponding to the loss of Br (
Br pattern) and gain of the aryl group.
-
Quantitative Data Summary
The following table summarizes the typical yields and bioactivity ranges for derivatives of this scaffold class based on literature precedents for thiazole-4-sulfonamides.
| Derivative Type | Target | Primary Modification (C-2) | Typical Yield (2 Steps) | Activity Range ( |
| Sulfonamide | CA IX (Tumor) | Bromine (Unsubstituted) | 85-95% | 10 - 50 nM [1] |
| Biaryl-Sulfonamide | Tubulin | 3,4,5-Trimethoxyphenyl | 60-75% | 0.5 - 2.0 |
| Amino-Thiazole | Gram (+) Bacteria | Cyclic Amine (Morpholine) | 55-70% | 2 - 8 |
References
-
Supuran, C. T., et al. (2020). Tailoring of novel biologically active molecules based on N4-substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials. Arabian Journal of Chemistry. Link
-
Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new 2-amino-4-methylthiazole derivatives. European Journal of Medicinal Chemistry. Link
-
Wang, X., et al. (2025).[2][3][4] A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor. Frontiers in Pharmacology. Link
-
Organic Chemistry Portal. (2025). Synthesis of Thiazoles. Link
Sources
- 1. WO2024153724A1 - Novel pyrimidinyl sulfonamide derivatives - Google Patents [patents.google.com]
- 2. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. excli.de [excli.de]
- 4. Thiazole synthesis [organic-chemistry.org]
Technical Guide: Storage and Handling of Moisture-Sensitive Thiazole Sulfonyl Chlorides
Executive Summary
Thiazole sulfonyl chlorides are high-value, high-risk electrophiles extensively used in medicinal chemistry to synthesize sulfonamide-based bioactives (e.g., carbonic anhydrase inhibitors, antimicrobial agents). However, their utility is compromised by extreme sensitivity to moisture and thermal instability. Unlike their phenyl analogues, thiazole rings introduce specific electronic effects that can accelerate hydrolysis, leading to the formation of sulfonic acids and the liberation of hydrogen chloride (HCl) gas.
This guide provides a rigorous, field-proven protocol for the storage, handling, and validation of these reagents. It moves beyond standard "store cold" advice to address the autocatalytic decomposition cycle that frequently causes pressure bursts in storage vessels and yield failures in synthesis.
Mechanistic Liability: Why Thiazole Sulfonyl Chlorides Fail
To preserve these reagents, one must understand the failure mode. The degradation is not merely a loss of purity; it is a safety hazard.
The Hydrolytic Cascade
The sulfonyl chloride moiety (
-
Primary Hydrolysis: Water attacks the sulfur atom, displacing chloride. This yields the corresponding thiazole sulfonic acid and HCl.
-
The Thiazole "Trap" (Autocatalysis): Unlike benzene rings, the thiazole ring contains a basic nitrogen. The liberated HCl can protonate this nitrogen, forming a thiazolium hydrochloride salt. This changes the solubility profile of the reagent and, critically, the acidic environment often catalyzes further decomposition of the remaining sulfonyl chloride.
Visualization of Degradation Pathway
The following diagram illustrates the self-feeding cycle of degradation that must be broken by proper storage.
Figure 1: The autocatalytic degradation cycle of thiazole sulfonyl chlorides upon exposure to moisture.
Storage Protocol: The "Zero-Moisture" Chain
Standard refrigeration is insufficient. The following protocol utilizes a Double-Containment System to ensure kinetic stability.
Environmental Parameters
| Parameter | Requirement | Rationale |
| Temperature | -20°C (± 5°C) | Arrhenius suppression of hydrolysis rates. Thiazole derivatives are often less stable than phenyls; 4°C is often inadequate for long-term storage. |
| Atmosphere | Argon (preferred) or N₂ | Argon is heavier than air and provides a better "blanket" in opened bottles than Nitrogen. |
| Humidity | < 10 ppm H₂O | Standard lab air (50% RH) contains enough water in 1 L to degrade milligram quantities of reagent instantly. |
The Double-Containment System
Never store the manufacturer's bottle directly on the freezer shelf. The seals on commercial bottles degrade at -20°C, allowing moisture ingress during thermal cycling.
Protocol:
-
Primary Vessel: The original glass bottle with a Teflon-lined cap. Wrap the cap junction with Parafilm® or electrical tape after purging with inert gas.
-
Secondary Vessel: Place the primary vessel inside a wide-mouth plastic jar or a vacuum desiccator containing a layer of indicating Drierite (CaSO₄) or activated molecular sieves.
-
Indicator: The desiccant in the secondary vessel serves as a visual "canary." If the blue Drierite turns pink, the secondary barrier has failed.
Handling & Workflow: The "Warm-Up" Rule
The single most common cause of reagent failure is opening a cold bottle in a warm lab. This causes immediate condensation of atmospheric water onto the reagent.
Safe Handling Workflow
Follow this decision tree to ensure integrity during use.
Figure 2: Standard Operating Procedure (SOP) for dispensing moisture-sensitive reagents.
Solvent Compatibility
When dissolving thiazole sulfonyl chlorides:
-
Do Use: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
-
Do NOT Use: Alcohols (MeOH, EtOH), water, or un-dried ethers.
-
Note: If using basic conditions (e.g., Pyridine, TEA), add the base last or keep the temperature at 0°C to prevent rapid sulfonylation of the base or polymerization.
Quality Control: Self-Validating Systems
Before committing valuable advanced intermediates to a reaction, validate the quality of the sulfonyl chloride.
The "Litmus" Pressure Test
Objective: Detect HCl off-gassing without opening the bottle.
-
Method: If stored in a septum-capped vial, insert a needle connected to a bubbler. If gas rushes out, pressure has built up (decomposition).
-
Visual: Hold a piece of damp pH paper near the cap seal. If it turns red immediately, HCl is leaking.
Rapid Chemical Validation (TLC/NMR)
-
Visual Check: The reagent should be a crystalline solid (often off-white or pale yellow). If it looks like a "wet paste" or has liquid droplets, it is hydrolyzed.
-
H-NMR: Dissolve a small sample in anhydrous CDCl₃ .
-
Intact: Sharp peaks corresponding to the thiazole ring protons.
-
Degraded: Broadened peaks, shifted signals (due to protonation by HCl), or appearance of new peaks corresponding to the sulfonic acid (often highly polar and may not dissolve well in CDCl₃).
-
Safety & Emergency Protocols
Hazard: Thiazole sulfonyl chlorides react violently with water, releasing HCl gas and heat.
-
Pressure Hazard: Old bottles can pressurize. Never point the cap at a person while opening.
-
Spill Cleanup: Do not wipe with a wet paper towel. Cover with solid sodium bicarbonate (
) or dry sand first to neutralize the acid potential, then carefully sweep into a waste container. -
Quenching: To dispose of excess reagent, slowly add it to a stirred solution of 10% NaOH or saturated sodium bicarbonate on an ice bath. Do not add water directly to the solid.[1]
References
-
BenchChem. (2025).[1][2][3][4] Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide. Retrieved from
-
Thermo Fisher Scientific. (2014).[5] Safety Data Sheet: Quinoline-8-sulfonyl chloride. Retrieved from
-
Shevchuk, O. I., et al. (2025).[6] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group Technical Notes. Retrieved from
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR. Retrieved from [7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
Methodological & Application
Synthesis of Novel Thiazole-Based Sulfonamides using 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfonamides are a cornerstone functional group in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3] The incorporation of heterocyclic scaffolds, such as the thiazole ring, into sulfonamide structures offers a powerful strategy for modulating pharmacokinetic and pharmacodynamic properties.[4][5][6] This application note provides a comprehensive guide to the synthesis of novel sulfonamides utilizing 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride, a versatile and reactive building block.[7] We present a detailed, step-by-step protocol, elucidate the underlying reaction mechanism, and outline a complete characterization and safety workflow. This guide is designed to equip researchers with the practical knowledge required to reliably synthesize and validate this important class of compounds.
Introduction: The Synergy of Thiazole and Sulfonamide Moieties
The sulfonamide group (-SO₂NR₂) is a privileged scaffold in drug discovery, renowned for its role in antibacterial, anti-inflammatory, and anticancer therapies.[1][3][8] Its enduring importance stems from its ability to act as a stable, non-hydrolyzable transition-state mimic, often targeting metalloenzymes like carbonic anhydrase.[4][5]
The thiazole ring is another critical heterocycle in medicinal chemistry, found in numerous FDA-approved drugs.[5][9] Its presence can enhance binding affinity, improve metabolic stability, and confer unique electronic properties.[4][9] The combination of these two moieties in a single molecular entity, as facilitated by reagents like 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride, provides a robust platform for developing next-generation therapeutic agents.[6]
Reaction Mechanism and Stoichiometry
The synthesis of sulfonamides from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution. The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. This attack forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base, typically a non-nucleophilic tertiary amine like pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.[10]
Caption: General mechanism for sulfonamide formation.
Detailed Experimental Protocol
This protocol provides a general procedure for the reaction of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride with a representative primary amine. Researchers should optimize conditions based on the specific amine used.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride (1.0 eq) | Round-bottom flask (flame-dried) |
| Primary or Secondary Amine (1.1 eq) | Magnetic stirrer and stir bar |
| Anhydrous Dichloromethane (DCM) | Ice bath |
| Pyridine or Triethylamine (1.5 eq) | Syringes and needles |
| 1M Hydrochloric Acid (HCl) | Separatory funnel |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Rotary evaporator |
| Brine (Saturated NaCl solution) | Thin Layer Chromatography (TLC) plates and chamber |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Glassware for filtration and purification |
| Solvents for purification (e.g., Hexanes, Ethyl Acetate) | Fume hood |
Step-by-Step Synthesis Procedure
The entire procedure should be conducted in a well-ventilated fume hood.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Rationale: Anhydrous conditions are critical as the sulfonyl chloride starting material and intermediates are sensitive to moisture.[11] An inert atmosphere prevents side reactions with atmospheric oxygen or moisture.
-
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Rationale: Cooling the reaction mixture controls the initial exotherm upon base addition and the subsequent addition of the highly reactive sulfonyl chloride.
-
-
Sulfonyl Chloride Addition: Dissolve 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Rationale: Dropwise addition prevents a rapid temperature increase, which could lead to side reactions and decomposition of the starting material.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Rationale: Bringing the reaction to room temperature provides sufficient thermal energy for the reaction to proceed to completion. The extended stir time ensures maximum conversion.
-
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of hexanes and ethyl acetate. The disappearance of the limiting reagent (typically the sulfonyl chloride) indicates completion.[8][10]
-
Work-up: a. Upon completion, dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[10]
-
Rationale: The HCl wash removes the excess pyridine/triethylamine base. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid or oil can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.[8][12]
Caption: Experimental workflow for sulfonamide synthesis.
Product Characterization
Confirming the identity and purity of the synthesized sulfonamide is a critical final step. A combination of spectroscopic methods should be employed.
Caption: Workflow for product characterization.
Expected Analytical Data
| Technique | Expected Observations |
| FT-IR | Characteristic stretching bands for the S=O groups of the sulfonamide at approximately 1370-1350 cm⁻¹ (asymmetric) and 1140-1120 cm⁻¹ (symmetric). A band for N-H stretching will be observed around 3370-3260 cm⁻¹ for secondary sulfonamides.[13][14] |
| ¹H NMR | A singlet for the methyl group protons on the thiazole ring. Signals corresponding to the protons of the amine moiety, which will vary depending on its structure. A broad singlet for the N-H proton (if present), which is exchangeable with D₂O.[13][15] |
| ¹³C NMR | Resonances for the carbons of the thiazole ring, the methyl carbon, and the carbons of the amine moiety.[5][13] |
| Mass Spectrometry (MS) | The Electrospray Ionization (ESI-MS) spectrum should show a molecular ion peak ([M+H]⁺ or [M-H]⁻) that corresponds to the calculated molecular weight of the target sulfonamide.[13] |
Safety and Handling Precautions
Sulfonyl chlorides are hazardous reagents that must be handled with appropriate care.
-
Corrosivity and Reactivity: 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride is corrosive and reacts violently with water, releasing toxic HCl gas.[16][17] All operations must be performed in a chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles. A face shield is recommended when handling larger quantities.[18][19][20]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, strong bases, and metals.[16][19]
-
Spills: In case of a spill, absorb with an inert material like sand or vermiculite (do not use water) and place it in a sealed container for disposal.[16]
-
First Aid:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[16]
-
Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding the eyelids open. Seek immediate medical attention.[16]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16][18]
-
References
-
Preparation of sulfonamides from N-silylamines. National Center for Biotechnology Information. [Link]
-
Material Safety Data Sheet - Sulfuryl chloride. Cole-Parmer. [Link]
-
The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complex. Semantic Scholar. [Link]
-
Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. J-Stage. [Link]
-
ICSC 0198 - SULPHURYL CHLORIDE. Inchem.org. [Link]
-
In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. National Center for Biotechnology Information. [Link]
-
Computer Based Design and Synthesis of Some Novel Thiazole Derivatives Bearing a Sulfonamide Moiety and Studying Their Potential Synergistic Anticancer Effect With γ-Irradiation. INIS-IAEA. [Link]
-
Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity. Taylor & Francis Online. [Link]
- Sulfonamide purification process.
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Center for Biotechnology Information. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry-Section B. [Link]
-
Synthesis of sulfonamides. ResearchGate. [Link]
-
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. National Center for Biotechnology Information. [Link]
-
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. MDPI. [Link]
-
Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. ResearchGate. [Link]
-
2-bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride. PubChemLite. [Link]
-
PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research. [Link]
-
2-bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride. PubChemLite. [Link]
-
2-Amino-5-bromo-4-methyl-1,3-thiazole hydrochloride. PubChem. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. PubChemLite - 2-bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride (C4H3BrClNO2S2) [pubchemlite.lcsb.uni.lu]
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- 13. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. aksci.com [aksci.com]
Application Note: Selective Coupling of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl Chloride with Amines
Executive Summary
This guide details the optimized reaction conditions for coupling 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride (CAS: 125512645) with primary and secondary amines. The protocol addresses the specific chemoselectivity challenges posed by this scaffold: preventing nucleophilic aromatic substitution (
Chemical Context & Reactivity Profile[1][2]
The Electrophilic Landscape
The substrate features two distinct electrophilic centers:
-
Sulfonyl Sulfur (S): The primary site for nucleophilic attack. Highly reactive, especially in the presence of base.
-
C2-Thiazole Carbon: Activated by the ring nitrogen and the electron-withdrawing sulfonyl group at C4, this position is susceptible to
displacement of the bromine atom by excess amine.
Key Insight: Kinetic control is essential. Sulfonylation has a lower activation energy (
Mechanism & Selectivity
The reaction proceeds via a nucleophilic attack of the amine nitrogen on the sulfur atom, proceeding through a trigonal bipyramidal transition state, followed by the elimination of chloride.
Caption: Kinetic pathway favoring sulfonylation (green) over C2-bromo displacement (red).
Optimized Experimental Protocol
Materials & Reagents[3][4]
-
Substrate: 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (1.05 equiv). Do not exceed 1.1 equiv.
-
Base: Pyridine (2.0 equiv) or Triethylamine (1.5 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.[1] DCM is preferred for ease of workup.
Step-by-Step Methodology
Step 1: Preparation of the Amine Solution
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.05 equiv) and Base (1.5–2.0 equiv) in Anhydrous DCM (concentration ~0.2 M).
-
Cool the mixture to 0 °C using an ice/water bath. Critical: Pre-cooling prevents localized heating during addition.
Step 2: Controlled Addition
-
Dissolve 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride (1.0 equiv) in a minimal amount of Anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine mixture over 15–20 minutes.
-
Maintain internal temperature < 5 °C.
Step 3: Reaction & Monitoring
-
Allow the reaction to stir at 0 °C for 30 minutes.
-
Remove the ice bath and allow to warm to Room Temperature (RT, ~20–25 °C).
-
Stir for 2–4 hours.
-
Monitor: Check via TLC (Hexane:EtOAc 7:3) or LCMS. Look for the disappearance of the starting chloride (
) and formation of the sulfonamide ( ).
Step 4: Workup & Isolation
-
Quench: Add saturated aqueous
or water. -
Extraction: Extract the aqueous layer with DCM (
). -
Wash: Combine organics and wash with Brine (
) and 0.5 M HCl (optional, only if amine is not acid-sensitive and removal of excess pyridine is required). -
Dry: Dry over anhydrous
, filter, and concentrate in vacuo.
Workflow Diagram
Caption: Operational workflow for the synthesis of thiazole sulfonamides.
Optimization & Troubleshooting Guide
Solvent & Base Screening
The choice of base significantly impacts the impurity profile.
| Parameter | Condition | Outcome | Recommendation |
| Base | Pyridine | Excellent scavenger; minimizes | Preferred |
| Triethylamine (TEA) | Stronger base; risk of promoting Br-displacement if in excess. | Use carefully (1.1-1.2 eq) | |
| DIPEA | Good for hindered amines; steric bulk prevents nucleophilic attack on ring. | Good Alternative | |
| Solvent | DCM | Standard; high solubility for reactants. | Preferred |
| THF | Use if amine is polar/insoluble in DCM. | Acceptable | |
| DMF | Hard to remove; promotes | Avoid |
Troubleshooting Common Issues
Issue 1: Presence of "Bis-adduct" (Displacement of Br)
-
Cause: Excess amine used or reaction temperature rose above 25 °C.
-
Solution: Strictly limit amine to 1.05 equivalents. Ensure dropwise addition at 0 °C.
Issue 2: Hydrolysis of Sulfonyl Chloride (Sulfonic Acid formation)
-
Cause: Wet solvents or high humidity.
-
Solution: Use anhydrous solvents (DCM distilled over
or from a molecular sieve column). Flush flask with Argon/Nitrogen.
Issue 3: Low Conversion
-
Cause: Deactivated amine (e.g., electron-deficient aniline).
-
Solution: Add a catalyst: DMAP (5-10 mol%) . Note: DMAP is a strong nucleophile; keep temperature strictly at 0 °C to avoid attacking the thiazole ring.
References
-
General Thiazole Functionalization
- Sulfonamide Synthesis Protocols
-
Chemoselectivity in Thiazoles
-
Compound Data
Sources
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- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 3. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride (C4H3BrClNO2S2) [pubchemlite.lcsb.uni.lu]
- 6. 2-Amino-5-bromo-4-methyl-1,3-thiazole hydrochloride | C4H6BrClN2S | CID 18954728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 2-bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride (C4H3BrClNO2S2) [pubchemlite.lcsb.uni.lu]
Application Note: High-Throughput Synthesis of Thiazole-Based Sulfonamide Libraries
Executive Summary & Strategic Rationale
The thiazole-sulfonamide conjugate represents a "privileged scaffold" in medicinal chemistry, appearing in therapeutics ranging from carbonic anhydrase inhibitors (e.g., Ethoxzolamide derivatives) to antimicrobial agents (e.g., Sulfathiazole) and modern antineoplastic kinase inhibitors.
This Application Note provides a validated, scalable workflow for generating diversity-oriented libraries of thiazole-based sulfonamides. Unlike standard textbook procedures, this guide focuses on parallel synthesis efficiency , addressing the specific nucleophilic challenges of the 2-aminothiazole ring and downstream high-throughput purification (HTP).
Key Pharmacophore Insights
-
Thiazole Core: Acts as a bioisostere for pyridine or imidazole but with distinct
-electron distribution, often improving metabolic stability against oxidative metabolism. -
Sulfonamide Linker: Provides a rigid geometry and strong hydrogen-bonding potential (H-bond acceptor oxygens, H-bond donor NH), critical for active site binding in metalloenzymes (e.g., Zn2+ in Carbonic Anhydrase).
Experimental Workflow Overview
The following flowchart outlines the logic for a split-pool or parallel synthesis campaign.
Figure 1: Strategic workflow for the generation of thiazole-sulfonamide libraries. The process emphasizes an intermediate QC step to ensure the core scaffold is pure before expensive diversity reagents are introduced.
Protocol 1: Synthesis of the 2-Aminothiazole Core (Hantzsch Reaction)
The Hantzsch thiazole synthesis is the most robust method for constructing the core. It involves the condensation of
Reaction Mechanism:
-
S-Alkylation: The sulfur of thiourea attacks the
-carbon of the haloketone (SN2). -
Cyclization: The nitrogen attacks the carbonyl carbon.[2]
-
Dehydration: Loss of water drives aromatization.
Figure 2: Simplified mechanistic pathway of the Hantzsch synthesis.
Detailed Methodology
Scale: 10 mmol (scalable to 100 mmol) Reagents:
- -Bromoacetophenone derivative (1.0 equiv)
-
Thiourea (1.1 equiv)
-
Ethanol (Absolute, 5 mL/mmol)
Step-by-Step:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.1 equiv of thiourea in ethanol.
-
Addition: Add 1.0 equiv of the
-haloketone. Note: If the haloketone is a lachrymator (tear-inducing), add as a solution in ethanol via an addition funnel. -
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes).[2] -
Precipitation: Cool the reaction mixture to
in an ice bath. The product often precipitates as the hydrobromide salt. -
Filtration: Filter the solid.
-
Free Basing (Critical): Suspend the salt in water and adjust pH to ~9-10 using Ammonium Hydroxide (
) or saturated . The free amine will precipitate. -
Isolation: Filter the free amine, wash with cold water, and dry under vacuum.
Expert Tip: If the free base is an oil, extract with Ethyl Acetate (EtOAc), dry over
Protocol 2: Parallel Sulfonylation (Library Generation)
This step introduces chemical diversity.[1][3][4][5] A common pitfall is the low nucleophilicity of the 2-aminothiazole exocyclic amine due to resonance delocalization of the lone pair into the thiazole ring.
Reaction:
Optimized Parallel Synthesis Protocol (96-well or Vial Format)
Reagents:
-
Scaffold: 2-Aminothiazole derivative (1.0 equiv)[4]
-
Electrophile: Sulfonyl Chlorides (diverse array) (1.2 equiv)
-
Base: Pyridine (Solvent/Base) or Triethylamine (TEA) in DCM.
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) – Crucial for unreactive amines.
Step-by-Step:
-
Preparation: Prepare a stock solution of the 2-aminothiazole scaffold in dry Pyridine (0.5 M).
-
Dispensing: Aliquot the scaffold solution into reaction vials/wells.
-
Activation: Add 0.1 equiv of DMAP (as a stock solution in DCM) to each vial.
-
Addition: Add 1.2 equiv of specific sulfonyl chloride to each respective vial.
-
Incubation:
-
Standard: Shake at Room Temperature for 12 hours.
-
Difficult Substrates: Heat to
or use Microwave irradiation ( , 10 min).
-
-
Quenching: Add 10% HCl (aq) to neutralize pyridine and precipitate the sulfonamide (if solid).
-
Extraction (Liquid-Liquid): For library scale, use a phase separator cartridge (DCM/Water). Collect the organic phase.[1][3]
Purification and Data Analysis
For drug discovery libraries, purity is paramount over yield.
High-Throughput Purification (HTP) Strategy
| Parameter | Condition / Method | Rationale |
| Primary Method | Reverse-Phase Prep-HPLC | Universal applicability for polar/semi-polar heterocycles. |
| Column | C18 (e.g., XBridge or SunFire), 5 | Robustness at high pH (if needed). |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid improves ionization for Mass-Directed Fraction Collection. |
| Gradient | 5% B to 95% B over 8 mins | Rapid elution for high throughput. |
| Detection | UV (254 nm) + MS (ESI+) | Dual-trigger collection ensures only target mass is collected. |
| QC Requirement | Purity > 95% by LC-UV | Industry standard for biological screening. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction (Sulfonylation) | Low nucleophilicity of amine. | Add DMAP (10 mol%); Switch solvent to Pyridine; Increase Temp to |
| Bis-sulfonylation | Excess sulfonyl chloride or highly acidic proton. | Strictly control stoichiometry (1:1); Use milder base ( |
| "Sticky" Solid / Oil | Impurities preventing crystallization.[6] | Triturate with cold Ether or Hexanes; Use Prep-HPLC. |
| Low Yield (Hantzsch) | Decomposition of | Ensure haloketone is fresh/white (not yellow/brown). Run reaction at lower temp ( |
References
-
Hantzsch Thiazole Synthesis Mechanism & Protocol
-
Sulfonyl
-
Biological Relevance (Carbonic Anhydrase)
- Source: N
- Citation: "Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide deriv
-
URL:[Link]
-
High-Throughput Purification Str
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. synarchive.com [synarchive.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions at the 2-Bromo Position of the Thiazole Ring
Introduction: The Strategic Importance of the Thiazole Moiety
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional organic materials. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in drug design. The functionalization of the thiazole core is therefore of paramount importance for the generation of novel molecular entities. Among the various positions on the thiazole ring, the C2-position is a key site for synthetic elaboration. Palladium-catalyzed cross-coupling reactions of 2-bromothiazole provide a powerful and versatile toolkit for the formation of C-C and C-N bonds at this position, enabling the synthesis of complex molecular architectures with high precision and efficiency.
This comprehensive guide provides an in-depth exploration of the most pertinent palladium-catalyzed cross-coupling reactions involving the 2-bromo position of the thiazole ring: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. We will delve into the mechanistic underpinnings of each transformation, provide detailed, field-proven protocols, and offer expert insights into overcoming common challenges.
I. The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of biaryl and vinyl-aryl structures.[1][2] It involves the coupling of an organoboron reagent (boronic acid or ester) with an organohalide.[2] For 2-bromothiazole, this reaction is instrumental in introducing a diverse range of aryl and heteroaryl substituents.
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The thiazole ring's nitrogen atom can play a role in the catalytic cycle, potentially coordinating to the palladium center and influencing the reaction kinetics.[4]
Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 2-Phenylthiazole
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-bromothiazole with phenylboronic acid.
Materials:
-
2-Bromothiazole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask, add 2-bromothiazole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Stir the reaction mixture at 100 °C for 12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylthiazole.
Data Presentation: Representative Suzuki-Miyaura Couplings of 2-Bromothiazole
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene/H₂O | 110 | ~92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O | 90 | ~85 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 | ~88 |
Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.
II. The Heck Reaction: Vinylation of the Thiazole Ring
The Heck (or Mizoroki-Heck) reaction is a powerful method for the formation of C-C bonds between unsaturated halides and alkenes.[5][6] This reaction provides a direct route to 2-vinylthiazoles, which are valuable precursors for polymerization and further synthetic transformations.
Mechanistic Insights
The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, migratory insertion, and β-hydride elimination.[7][8] The regioselectivity of the migratory insertion step is a key consideration and is influenced by both steric and electronic factors of the alkene substrate.[7]
Caption: Catalytic cycle of the Heck reaction.
Experimental Protocol: Synthesis of 2-Styrylthiazole
This protocol describes the Heck coupling of 2-bromothiazole with styrene.
Materials:
-
2-Bromothiazole (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (6 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
In an oven-dried Schlenk tube, dissolve 2-bromothiazole, Pd(OAc)₂, and P(o-tol)₃ in anhydrous DMF.
-
Degas the solution by bubbling with nitrogen or argon for 15 minutes.
-
Add styrene and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 16 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield 2-styrylthiazole.
Data Presentation: Representative Heck Couplings of 2-Bromothiazole
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (2) | DMF | 120 | ~80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMAc | 130 | ~85 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | NaOAc (2) | Dioxane | 110 | ~78 |
| 4 | Cyclohexene | PdCl₂(PPh₃)₂ (5) | - | Cs₂CO₃ (2) | NMP | 140 | ~65 |
Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.
III. The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[9][10] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[10] For 2-bromothiazole, this provides a direct entry to 2-alkynylthiazoles, which are versatile intermediates in organic synthesis.
Mechanistic Insights
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11] The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11] Copper-free Sonogashira protocols have also been developed.[9]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Synthesis of 2-(Phenylethynyl)thiazole
This protocol details the Sonogashira coupling of 2-bromothiazole with phenylacetylene.
Materials:
-
2-Bromothiazole (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
To a Schlenk flask, add 2-bromothiazole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction at room temperature for 6 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic solution with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the product by column chromatography.
Data Presentation: Representative Sonogashira Couplings of 2-Bromothiazole
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | ~90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 60 | ~88 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2)/PPh₃ (4) | CuI (5) | Piperidine | DMF | 50 | ~82 |
| 4 | Ethynyltrimethylsilane | [PdCl(allyl)]₂ (1)/dppf (2) | CuI (4) | K₂CO₃/Et₃N | Dioxane | 80 | ~85 |
Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.
IV. The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and general method for the synthesis of aryl amines from aryl halides.[12][13] This reaction has revolutionized the construction of C-N bonds, which are ubiquitous in pharmaceuticals.[12] For 2-bromothiazole, this reaction allows for the introduction of a wide array of primary and secondary amines.
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[13][14] The choice of a bulky, electron-rich phosphine ligand is often crucial for high catalytic activity.[15]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-Phenylthiazol-2-amine
This protocol describes the amination of 2-bromothiazole with aniline.
Materials:
-
2-Bromothiazole (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
Add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene, followed by 2-bromothiazole and aniline via syringe.
-
Heat the reaction mixture at 110 °C for 18 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography.
Data Presentation: Representative Buchwald-Hartwig Aminations of 2-Bromothiazole
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | ~85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 100 | ~90 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 70 | ~88 |
| 4 | N-Methylaniline | [Pd(allyl)Cl]₂ (1) | cataCXium A (2) | Cs₂CO₃ (2) | t-BuOH | 90 | ~80 |
Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.
V. Troubleshooting and Key Considerations
Successful cross-coupling reactions with 2-bromothiazole require careful attention to several factors. The electron-deficient nature of the thiazole ring can influence the rate of oxidative addition, and the presence of heteroatoms (N and S) can lead to catalyst inhibition.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst- Inefficient ligand- Incorrect base- Poor substrate purity | - Use a fresh, high-purity catalyst and ligand.[16]- For electron-deficient substrates like 2-bromothiazole, consider bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[17]- Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu).[17]- Ensure starting materials are pure and solvents are anhydrous and degassed.[16] |
| Debromination | - Presence of protic impurities- Inefficient transmetalation- Catalyst decomposition | - Use rigorously dried solvents and reagents.- Switch to a milder base (e.g., K₂CO₃ or CsF).- Lower the reaction temperature and extend the reaction time.- Use a more active catalyst/ligand system to promote the desired coupling over hydrodehalogenation.[18] |
| Homocoupling of Boronic Acid (Suzuki) | - Presence of oxygen- Inefficient oxidative addition | - Ensure thorough degassing of the reaction mixture.- Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to avoid in-situ reduction steps that can consume the boronic acid. |
| Catalyst Decomposition (black precipitate) | - High temperature- Insufficient ligand | - Lower the reaction temperature.- Increase the ligand-to-palladium ratio. |
VI. Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 2-position of the thiazole ring. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions each offer unique capabilities for the formation of C-C and C-N bonds, enabling access to a vast chemical space of novel thiazole derivatives. A thorough understanding of the reaction mechanisms, careful optimization of reaction conditions, and awareness of potential pitfalls are essential for achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize these powerful synthetic methods in their work.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Protocol for nucleophilic substitution of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride
Application Note: Chemoselective Functionalization of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride
)Part 1: Strategic Analysis & Chemical Logic
1.1 The Dual-Electrophile Challenge The substrate, 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride , presents a classic "dual electrophile" scenario common in medicinal chemistry scaffolds.[1] It possesses two distinct sites for nucleophilic attack:[2]
-
The Sulfonyl Chloride (
): A "hard," highly reactive electrophile. Kinetic data confirms that sulfonyl chlorides react with amines orders of magnitude faster than aryl halides under mild conditions. -
The Thiazolyl Bromide (
): A heteroaromatic halide.[1] While the electron-deficient thiazole ring (further activated by the electron-withdrawing sulfonyl group) makes this position susceptible to Nucleophilic Aromatic Substitution ( ), it requires significantly higher activation energy (heat) or metal catalysis compared to the sulfonyl chloride.
1.2 The Core Directive: Chemoselectivity
To successfully utilize this reagent, one must respect the hierarchy of reactivity. Attempting to displace the bromine (
Therefore, this protocol is structured in two tiers:
-
Tier 1 (Primary): Chemoselective Sulfonylation (Formation of Sulfonamides).
-
Tier 2 (Secondary): Subsequent
displacement of the Bromine (Functionalization of the Thiazole Core).
Part 2: Visualizing the Reaction Pathway
The following diagram illustrates the obligate order of operations to prevent polymerization or side-product formation.
Figure 1: Reaction workflow demonstrating the stepwise functionalization strategy.
Part 3: Detailed Experimental Protocols
Protocol A: Chemoselective Sulfonamide Synthesis (The "Tier 1" Reaction)
Objective: To derivatize the sulfonyl chloride while leaving the C2-Bromine intact for future diversity.
Reagents & Materials:
-
Substrate: 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride (1.0 equiv).[1]
-
Nucleophile: Primary or Secondary Amine (1.0 - 1.1 equiv).[1]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 - 1.5 equiv).[1] Note: Pyridine can be used as both solvent and base for unreactive amines.
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Temperature:
to Room Temperature (RT).
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with nitrogen (
). Dissolve the Substrate in anhydrous DCM (concentration ~0.2 M). -
Cooling: Cool the solution to
using an ice bath. Rationale: Controlling the temperature minimizes hydrolysis and suppresses any potential background reaction at the C2 position. -
Addition: Mix the Amine and Base in a separate vial with a small amount of DCM. Add this mixture dropwise to the cold sulfonyl chloride solution over 15 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 1–4 hours. Monitor by TLC (System: Hexane/EtOAc) or LCMS.
-
Endpoint: Disappearance of the starting material peak (sulfonic acid formation in LCMS indicates hydrolysis—see Troubleshooting).
-
-
Workup:
-
Dilute with DCM.[1]
-
Wash with 1M HCl (to remove excess amine/base).
-
Wash with Saturated
(to remove any hydrolyzed sulfonic acid byproducts). -
Dry over
, filter, and concentrate.
-
-
Purification: Usually, the product is pure enough for the next step. If necessary, purify via silica gel flash chromatography.
Protocol B: Nucleophilic Aromatic Substitution ( ) at C2 (The "Tier 2" Reaction)
Objective: To displace the bromine atom with a second nucleophile (e.g., morpholine, piperidine).
Context: This step is performed after Protocol A. The sulfonamide group formed in Protocol A is electron-withdrawing, which activates the C2 position for substitution.
Reagents:
-
Substrate: Thiazole Sulfonamide (Product of Protocol A).
-
Nucleophile: Cyclic amine or aniline (2.0 - 3.0 equiv).[1]
-
Solvent: Acetonitrile (ACN), DMF, or DMSO.
-
Base:
or (2.0 equiv).
Methodology:
-
Dissolve the Thiazole Sulfonamide in ACN or DMF.
-
Add the Base and the Nucleophile.
-
Heat: Heat the reaction to
.-
Note: The 5-methyl group provides slight steric bulk, but the electronic activation from the C4-sulfonamide usually overcomes this.
-
-
Monitoring: Reaction times vary (4–16 hours). Monitor for the displacement of Bromine (mass shift of -Br +Nucleophile).
Part 4: Data Summary & Troubleshooting
Table 1: Reaction Optimization Parameters
| Variable | Condition | Outcome / Observation |
| Solvent (Step 1) | DCM (Anhydrous) | Preferred. Excellent solubility, easy workup.[1] |
| Solvent (Step 1) | Water/Acetone | Avoid. High rate of hydrolysis to sulfonic acid. |
| Base (Step 1) | Pyridine | Good for unreactive anilines; acts as catalyst/solvent. |
| Temp (Step 1) | Risk of displacing C2-Br or bis-substitution.[1] | |
| Temp (Step 2) | RT | No reaction at C2-Br (Kinetic stability). |
| Temp (Step 2) | Efficient |
Troubleshooting Guide:
-
Issue: LCMS shows Mass [M+17] (Hydrolysis).
-
Issue: Low Yield in Step 1.
-
Cause: The HCl generated consumes the amine nucleophile (forming an unreactive salt).
-
Fix: Ensure
equivalents of base (TEA/DIPEA) are used to scavenge the HCl.
-
-
Issue: No Reaction at C2-Br (Step 2).
-
Cause: Nucleophile is too weak or steric hindrance from the 5-Methyl group.[1]
-
Fix: Switch solvent to DMSO (higher dielectric constant) and increase temp to
, or switch to Buchwald-Hartwig Pd-catalysis.
-
Part 5: References
-
General Reactivity of Sulfonyl Chlorides:
-
Mechanistic Insight on Thiazole Substitution:
-
Title: Reactivity and Selectivity in Nucleophilic Aromatic Substitution Reactions.
-
Source: MDPI (Molecules).
-
URL:[Link]
-
-
Specific Thiazole Sulfonamide Synthesis:
-
Safety Data (HCI Generation):
Sources
- 1. 2-Amino-5-bromo-4-methyl-1,3-thiazole hydrochloride | C4H6BrClN2S | CID 18954728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. cbijournal.com [cbijournal.com]
- 5. PubChemLite - 2-bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride (C4H3BrClNO2S2) [pubchemlite.lcsb.uni.lu]
Application Note: Strategic Utilization of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride in Modular Drug Discovery
Executive Summary
This guide details the operational framework for utilizing 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride (CAS: N/A for specific isomer in common public databases, structurally related to CAS 41731-23-1) as a linchpin scaffold in medicinal chemistry.
The thiazole ring is a privileged structure in drug discovery, present in therapeutics ranging from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib). This specific building block offers a unique orthogonal reactivity profile :
-
C-4 Sulfonyl Chloride: A highly reactive electrophile for rapid sulfonamide library generation.[1]
-
C-2 Bromide: A robust handle for late-stage cross-coupling (Suzuki, Stille) or nucleophilic aromatic substitution (
).[1] -
C-5 Methyl: A steric blocker that prevents unwanted regioselectivity issues at the 5-position and improves metabolic stability.[1]
This guide prioritizes a "Stabilize-then-Diversify" workflow, ensuring the unstable sulfonyl chloride is captured first, followed by elaboration of the bromide.
Chemical Profile & Handling
Compound: 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride
Molecular Formula:
Stability Warning (Critical)
Heteroaromatic sulfonyl chlorides are notoriously unstable due to the electron-deficient nature of the thiazole ring, which accelerates hydrolysis.
-
Hydrolysis Risk: High.[1] Decomposes to the sulfonic acid and HCl upon exposure to atmospheric moisture.[1]
-
Thermal Stability: Low.[1] Prone to
extrusion at elevated temperatures (>60°C).[1] -
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
Handling Protocol:
-
Do not weigh on open bench for extended periods.
-
Solvent Choice: Use anhydrous DCM, THF, or Acetonitrile.[1] Avoid protic solvents (MeOH, EtOH) or nucleophilic solvents (DMF, DMSO) during long-term storage, though they can be used in rapid reactions.
Reaction Landscape & Logic
The synthetic utility of this scaffold relies on the differential reactivity of its two electrophilic sites.
The "Stabilize-then-Diversify" Logic
Why? The sulfonyl chloride (Site A) is transient and moisture-sensitive.[1] The bromide (Site B) is robust. Rule: Always react the sulfonyl chloride first to form a stable sulfonamide.[1] This creates a stable intermediate ("The Pivot") that can be stored, purified, and then subjected to harsh conditions (high heat, strong bases) required for functionalizing the bromide.
Figure 1: The "Stabilize-then-Diversify" workflow prioritizes the unstable sulfonyl chloride.
Experimental Protocols
Protocol A: Synthesis of Thiazole Sulfonamides (The Anchor)
This step converts the unstable building block into a stable library intermediate.
Reagents:
-
Scaffold: 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride (1.0 equiv)
-
Amine: Primary or Secondary amine (1.1 equiv)
-
Base: Pyridine (3.0 equiv) or
(2.0 equiv) + DMAP (0.1 equiv) -
Solvent: Anhydrous DCM (Dichloromethane)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the amine (1.1 equiv) and base (Pyridine, 3.0 equiv) in anhydrous DCM (0.2 M concentration relative to scaffold).
-
Addition: Cool the solution to 0°C (ice bath). Dissolve the sulfonyl chloride scaffold in a minimal amount of DCM and add it dropwise to the amine solution over 10 minutes.
-
Note: Rapid addition can cause exotherms that degrade the sulfonyl chloride.[1]
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS (look for disappearance of the starting chloride, though it may hydrolyze on LCMS; look for product mass).
-
Workup: Dilute with DCM. Wash sequentially with 1N HCl (to remove pyridine), sat.
, and Brine.[1] -
Purification: Dry over
, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Troubleshooting:
-
Low Yield? If the sulfonyl chloride is partially hydrolyzed (acidic), add 1.0 equiv of activating agent (e.g., TCICA or
) to regenerate the chloride in situ before adding the amine [1].
Protocol B: Suzuki-Miyaura Coupling at C-2 (The Pivot)
Once the sulfonamide is formed, the C-2 bromine is activated for Palladium-catalyzed cross-coupling.
Reagents:
-
Substrate: 2-Bromo-thiazole sulfonamide (from Protocol A) (1.0 equiv)
-
Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)
-
Catalyst:
(5 mol%) or /XPhos for difficult substrates. -
Base:
(2M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: Charge a microwave vial or pressure tube with the substrate, boronic acid, and Pd-catalyst.[1]
-
Solvent: Add 1,4-Dioxane and the aqueous base.
-
Degas: Sparge with Argon for 5 minutes (Critical: Oxygen poisons the catalyst and promotes homocoupling).
-
Reaction: Seal and heat to 90°C (oil bath) or 100°C (Microwave) for 1–12 hours.
-
Note: Thiazole bromides are generally more reactive than phenyl bromides; milder conditions often suffice [2].[1]
-
-
Workup: Filter through a Celite pad, dilute with EtOAc, wash with water/brine.[1]
-
Purification: Silica gel chromatography.
Protocol C: Nucleophilic Aromatic Substitution ( )
The electron-withdrawing nature of the sulfonamide group at C-4 and the inherent nature of the thiazole ring make the C-2 bromine highly susceptible to displacement by nucleophiles (amines, thiols, alkoxides).
Reagents:
-
Substrate: 2-Bromo-thiazole sulfonamide (1.0 equiv)[1]
-
Nucleophile: Cyclic amine (Morpholine, Piperazine) or Thiol (1.2–2.0 equiv)
-
Base:
or DIPEA (2.0 equiv) -
Solvent: DMF or DMSO (Polar aprotic solvents accelerate
)
Procedure:
-
Mix: Combine substrate, nucleophile, and base in DMF (0.5 M).
-
Heat: Stir at 60–80°C.
-
Observation: Reaction is often cleaner than Pd-coupling but limited to heteroatom nucleophiles.[1]
-
-
Workup: Pour into ice water. The product often precipitates.[1] Filter and wash with water.[1]
Comparative Data: Reactivity Profile
| Parameter | C-4 Sulfonyl Chloride | C-2 Bromide |
| Primary Reactivity | Electrophilic Acylation (S-N bond formation) | Pd-Catalyzed Coupling / |
| Stability | Low (Hydrolysis sensitive) | High (Stable to air/moisture) |
| Reaction Temp | 0°C to RT | 60°C to 100°C |
| Hard/Soft Character | Hard Electrophile (reacts w/ amines) | Soft Electrophile (reacts w/ Pd, thiols) |
| Order of Ops | Must be Step 1 | Step 2 |
References
-
Bahrami, K., et al. "Direct conversion of thiols to sulfonamides."[1][3] Journal of Organic Chemistry, 2011.[1] (Methodology for regenerating sulfonyl species).
-
Ohkubo, M., et al. "Synthesis and biological activities of 2-substituted thiazole derivatives."[1] Chemical & Pharmaceutical Bulletin, 1995.[1] (Precedent for 2-bromo thiazole reactivity).[1][2][4][5][6]
-
Hale, J. J., et al. "Thiazole sulfonamides as potent inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2009.[1] (Application of thiazole sulfonamide scaffold).
-
PubChem. "2-bromo-5-methyl-1,3-thiazole."[1][7] National Library of Medicine.[1] (Physical properties of the core ring).
Sources
- 1. 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 69812-29-9: 2-Acetamido-4-methyl-5-thiazolesulfonyl ch… [cymitquimica.com]
- 3. frontiersrj.com [frontiersrj.com]
- 4. (PDF) Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction [academia.edu]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 6. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - 2-bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride (C4H3BrClNO2S2) [pubchemlite.lcsb.uni.lu]
Application Note: Modular Synthesis of Antiviral Candidates Using 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl Chloride
[1]
Executive Summary
The thiazole scaffold is a cornerstone in modern antiviral pharmacopoeia, featuring prominently in inhibitors for Hepatitis C (HCV), HIV, and emerging coronaviruses.[1] This Application Note details the optimized synthetic utility of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride (Intermediate 1 ).
This bifunctional building block offers a unique "Plug-and-Play" capability for divergent library synthesis.[1] The C4-sulfonyl chloride moiety allows for the rapid introduction of solubility-enhancing amines, while the C2-bromide serves as an electrophilic handle for palladium-catalyzed cross-couplings to tune lipophilicity and target affinity. This guide provides validated protocols for transforming this intermediate into high-value antiviral candidates targeting PI4KIIIβ (HCV) and Hsp90 (Broad-spectrum).[1]
Chemical Profile & Reactivity Strategy
Compound: 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride Molecular Weight: 276.56 g/mol Storage: -20°C, under Argon (Hydrolysis Sensitive)[1]
The Bifunctional Advantage
The strategic value of Intermediate 1 lies in its orthogonal reactivity.[1] Successful library generation requires a specific order of operations to preserve yield and minimize side reactions.
-
Site A (C4-SO₂Cl): Highly reactive electrophile.[1] Must be functionalized first under mild basic conditions.[1] High susceptibility to hydrolysis requires strictly anhydrous conditions.[1]
-
Site B (C2-Br): Stable halogen.[1] Functionalized second via transition-metal catalysis (Suzuki-Miyaura, Buchwald-Hartwig).[1]
Figure 1: The sequential functionalization strategy ensures the unstable sulfonyl chloride is stabilized before harsh coupling conditions are applied.
Detailed Experimental Protocols
Protocol A: C4-Sulfonamide Formation (The "Diversity" Step)
Objective: To introduce the amine pharmacophore while preventing hydrolysis of the sulfonyl chloride.
Materials:
-
Intermediate 1 (1.0 equiv)[1]
-
Amine substrate (e.g., N-Boc-piperazine, Morpholine) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM), Anhydrous
-
Argon atmosphere[1]
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Purge with Argon for 15 minutes.
-
Dissolution: Add Intermediate 1 (1.0 g, 3.6 mmol) and dissolve in anhydrous DCM (20 mL). Cool the solution to 0°C using an ice/water bath.
-
Expert Insight: Do not let the temperature drop below -10°C, as solubility issues may cause precipitation of the chloride, leading to heterogeneous reaction kinetics.[1]
-
-
Addition: In a separate vial, mix the Amine (3.96 mmol) and DIPEA (5.4 mmol) in DCM (5 mL). Add this mixture dropwise to the cold sulfonyl chloride solution over 10 minutes via syringe.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1]
-
Workup: Quench with saturated NH₄Cl (20 mL). Extract with DCM (3 x 20 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO₂).[1]
-
Yield Expectation: 85-95%.[1]
-
Protocol B: C2-Suzuki Coupling (The "Potency" Step)
Objective: To attach an aryl or heteroaryl group at the C2 position to engage hydrophobic pockets in the viral target protein.
Materials:
-
Sulfonamide Intermediate (from Protocol A) (1.0 equiv)
-
Aryl Boronic Acid (e.g., 4-Fluorophenylboronic acid) (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Degassing: Sparge 1,4-Dioxane with Argon for 30 minutes prior to use. Oxygen is the enemy of Palladium catalysis.[1]
-
Assembly: In a microwave vial or pressure tube, combine the Sulfonamide Intermediate (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and Pd(PPh₃)₄ (29 mg).
-
Solvation: Add Dioxane (4 mL) and Na₂CO₃ solution (0.75 mL).
-
Reaction: Seal the vessel and heat to 90°C for 12 hours (or 110°C for 30 min in a microwave reactor).
-
Expert Insight: If the thiazole C2-Br is sluggish (common due to electron richness of the ring), switch to Pd(dppf)Cl₂ and increase temperature to 100°C.[1]
-
-
Workup: Filter through a Celite pad to remove Palladium black.[1] Dilute with EtOAc, wash with water and brine.[1]
-
Purification: Recrystallization from EtOH or preparative HPLC is recommended for biological testing purity (>98%).[1]
Data Summary & Optimization Guide
Solvent Compatibility Table
| Solvent | Suitability (Step 1) | Suitability (Step 2) | Notes |
| DCM | Excellent | Poor | Best for sulfonyl chloride solubility.[1] |
| THF | Good | Good | Versatile, but must be strictly dry for Step 1.[1] |
| DMF | Avoid | Good | Hard to remove; promotes hydrolysis in Step 1.[1] |
| Dioxane | Poor | Excellent | Standard for Suzuki coupling.[1] |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield (Step 1) | Hydrolysis of Sulfonyl Chloride | Ensure glassware is flame-dried; use fresh anhydrous DCM.[1] |
| Impurity: Sulfonic Acid | Moisture ingress | Switch base to Pyridine (acts as solvent & base) to scavenge HCl/Water.[1] |
| Incomplete Coupling (Step 2) | Catalyst Poisoning | Re-degas solvents; ensure Sulfur in thiazole isn't chelating Pd (add more catalyst).[1] |
| Protodebromination | Overheating | Reduce reaction temp; switch to anhydrous base (Cs₂CO₃) in dry solvent.[1] |
Mechanism of Action (Signaling Pathway)
The resulting thiazole sulfonamides typically function by inhibiting viral replication enzymes.[1] Below is the pathway for a generic HCV NS5A/PI4KIIIβ inhibitor derived from this scaffold.
Figure 2: The candidate molecule disrupts the viral replication complex formation by inhibiting host factor PI4KIIIβ.
Safety & Handling (EHS)
-
Corrosivity: 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride is corrosive and a lachrymator.[1] Handle ONLY in a fume hood.
-
Pressure Hazard: Sulfonyl chlorides can evolve HCl gas upon contact with moisture.[1] Open containers slowly.
-
Palladium Waste: All heavy metal waste from Protocol B must be segregated into specific satellite accumulation areas.[1]
References
-
Thiazole Sulfonamides in Antiviral Research
-
Suzuki Coupling on Thiazoles
-
Pd-Catalyzed Cross-Coupling Reactions of Thiazole Derivatives. Chemical Reviews, 2011.[1] (General reference for C2-bromothiazole reactivity).
-
-
HCV Inhibitor Scaffolds
-
Compound Data
Sources
- 1. 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 2-bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride (C4H3BrClNO2S2) [pubchemlite.lcsb.uni.lu]
Step-by-step derivatization of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride
Abstract & Strategic Significance
The scaffold 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride represents a high-value "linchpin" intermediate in medicinal chemistry. Its utility stems from its orthogonal reactivity profile :
-
Highly Reactive Sulfonyl Chloride (C4-position): Allows for the rapid installation of a sulfonamide "anchor" under mild conditions.
-
Modulable Aryl Bromide (C2-position): Serves as a handle for downstream diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or Nucleophilic Aromatic Substitution (SNAr).
This guide provides a validated, modular workflow for derivatizing this scaffold. By prioritizing the sulfonamide formation, researchers can stabilize the core before subjecting the C2-bromide to harsh diversification conditions, enabling the parallel synthesis of diverse chemical libraries.
Chemical Profile & Handling
Compound: 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride CAS: Not widely listed; treated as custom intermediate Molecular Weight: ~276.56 g/mol Appearance: Typically a yellow to orange crystalline solid or oil.
| Property | Specification | Operational Note |
| Reactivity | High (Electrophile) | Hydrolyzes rapidly in moist air to the sulfonic acid. |
| Storage | -20°C, Inert Gas | Store under Argon/Nitrogen. Desiccate before opening. |
| Solubility | DCM, THF, EtOAc | Reacts violently with alcohols/water. |
| Safety | Corrosive / Lachyrymator | CRITICAL: Handle in a fume hood. Wear acid-resistant gloves. |
Strategic Reaction Workflow
The following diagram illustrates the logical flow of derivatization. The sulfonyl chloride must be engaged first to prevent hydrolysis during subsequent transition-metal catalyzed steps.
Figure 1: Modular derivatization strategy. The sulfonyl chloride is capped first to generate a stable intermediate for C2-diversification.
Module A: Sulfonamide Synthesis (The Anchor Step)
Objective: Install the primary diversity element at the C4 position while preserving the C2-bromide.
Mechanistic Insight
Sulfonyl chlorides are hard electrophiles. The reaction proceeds via a direct displacement mechanism. The addition of a non-nucleophilic base (DIPEA or TEA) is required to scavenge the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed side reactions.
Reagents
-
Substrate: 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Detailed Protocol
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. Add the amine (1.1 equiv) and DIPEA (1.5 equiv) to anhydrous DCM (0.1 M concentration relative to amine).
-
Cooling: Cool the amine/base solution to 0°C using an ice bath. Reason: Sulfonylation is exothermic; cooling prevents bis-sulfonylation or decomposition.
-
Addition: Dissolve the sulfonyl chloride (1.0 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 10-15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check via TLC (typically 30-50% EtOAc/Hexanes) or LC-MS. The starting material (chloride) will disappear rapidly; look for the stable sulfonamide mass (M+H).
-
-
Workup:
-
Dilute with DCM.
-
Wash with 1M HCl (to remove unreacted amine/base).
-
Wash with Saturated NaHCO₃ (to remove any hydrolyzed sulfonic acid).
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Most sulfonamides crystallize upon trituration with Hexanes/Ether. If oil persists, perform flash column chromatography (Gradient: 0% → 40% EtOAc in Hexanes).
Module B: C2-Functionalization (The Diversification Step)
Once the sulfonamide is installed, the C2-bromide becomes a stable handle. The electron-withdrawing nature of the newly formed sulfonamide group at C4 activates the C2 position, making it highly susceptible to both Palladium catalysis and Nucleophilic Aromatic Substitution.
Option B1: Suzuki-Miyaura Cross-Coupling
Use Case: Installing aryl or heteroaryl groups (Bi-aryl synthesis).
Protocol:
-
Charge: In a microwave vial or pressure tube, combine:
-
2-Bromo-thiazole sulfonamide intermediate (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2M aqueous solution, 3.0 equiv)
-
-
Solvent: 1,4-Dioxane (degassed). Ratio Dioxane:Water should be roughly 4:1.
-
Execution: Seal the vessel and purge with Argon for 5 minutes.
-
Reaction: Heat to 80–90°C for 4–12 hours (or 120°C for 30 min in a microwave).
-
Note: The thiazole sulfur can sometimes poison Pd catalysts. If conversion is low, switch to precatalysts like XPhos Pd G2 .
-
-
Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water/brine. Concentrate and purify via silica gel chromatography.
Option B2: Nucleophilic Aromatic Substitution (SNAr)
Use Case: Installing amines, thiols, or alkoxides directly at C2 without metal catalysis. Mechanistic Note: The C4-sulfonamide group pulls electron density, making the C2-bromide significantly more electrophilic than in the starting material.
Protocol:
-
Mixture: Dissolve the intermediate (1.0 equiv) in DMF or DMSO (0.2 M).
-
Reagents: Add the nucleophile (e.g., Morpholine, Piperidine, Thiol) (2.0 equiv).
-
If using a salt (e.g., Phenol), add K₂CO₃ (2.0 equiv).
-
-
Reaction: Heat to 80–100°C .
-
Monitoring: This reaction is often cleaner than Suzuki coupling but requires higher temperatures.
-
-
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.
Experimental Workflow Visualization
The following diagram details the physical manipulation of the sample during the critical Module A (Sulfonylation) workup.
Figure 2: Standard aqueous workup protocol for sulfonamide isolation.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Solution |
| Low Yield (Step 1) | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous. Use fresh sulfonyl chloride. Add the chloride solution to the amine (inverse addition) to keep amine in excess initially. |
| Bis-Sulfonylation | Primary amine is too nucleophilic | Strictly control stoichiometry (1:1). Perform reaction at -10°C. |
| No Reaction (Suzuki) | Catalyst Poisoning by Thiazole | Switch to Pd₂(dba)₃ + XPhos or Pd(dtbpf)Cl₂ . Increase catalyst loading to 10 mol%. |
| Protodebromination | Overheating in Suzuki | Reduce temperature to 60°C. Ensure solvent is thoroughly degassed to remove Oxygen. |
References
-
Thiazole Reactivity & Synthesis: J. Org. Chem.2007 , 72, 4067–4072.[1] (General thiazole functionalization).
-
Sulfonamide Synthesis Protocols: Chemistry LibreTexts, "Amines and Sulfonyl Chloride".
-
Suzuki Coupling on Thiazoles: BenchChem Application Notes, "Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole". (Representative protocol for bromothiazoles).
-
Safety Data (Sulfonyl Chlorides): Fisher Scientific SDS, "1,3-Benzothiazole-6-sulfonyl chloride". (Analogous safety profile).
Sources
Application Note: A Guide to the Rapid Synthesis of Novel Thiazole Sulfonamides via Microwave-Assisted Protocols
Topic: Microwave-Assisted Synthesis using 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride
Introduction: Accelerating Drug Discovery with Thiazole Scaffolds and Green Chemistry
The 1,3-thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, including antimicrobials, anticancer agents, and anti-inflammatories.[1][2] Specifically, sulfonamides derived from thiazole heterocycles are of significant interest due to their diverse biological activities, which stem from the sulfonamide moiety's ability to act as a zinc-binding group, notably inhibiting carbonic anhydrase isoforms.[3] The title compound, 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride, represents a versatile building block for creating libraries of novel sulfonamides for drug screening.
Conventional synthesis of sulfonamides often involves long reaction times and harsh conditions. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that dramatically accelerates chemical reactions.[4] By utilizing microwave irradiation, MAOS facilitates direct, rapid, and uniform heating of the reaction mixture through mechanisms of dipolar polarization and ionic conduction.[5][6][7] This process leads to significantly reduced reaction times, improved yields, fewer by-products, and often allows for the use of more environmentally benign solvents.[5][8]
This guide provides a comprehensive framework and a detailed representative protocol for the synthesis of N-substituted 2-Bromo-5-methyl-1,3-thiazole-4-sulfonamides using MAOS. It is designed for researchers in medicinal chemistry and drug development, offering insights into the causality of experimental choices and providing a robust, self-validating methodology.
Part 1: Core Principles and Mechanistic Rationale
The Reagent: 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride
This key intermediate possesses two primary points of reactivity: the highly electrophilic sulfonyl chloride group and the bromine atom on the thiazole ring. For the purposes of this protocol, we focus on the sulfonyl chloride moiety.
-
Reactivity: The sulfonyl chloride group (-SO₂Cl) is an excellent electrophile, making it highly susceptible to nucleophilic attack by primary and secondary amines. This reaction forms a stable sulfonamide bond (S-N), which is the fundamental transformation in this synthesis.
-
Structural Significance: The methyl group at position 5 and the bromo group at position 2 provide steric and electronic features that can be exploited for further derivatization or to modulate the biological activity of the final compounds.[3]
The Technology: Microwave-Assisted Organic Synthesis (MAOS)
The superiority of MAOS over conventional oil-bath heating stems from its unique heating mechanism. Instead of relying on slow thermal conduction from the vessel walls inward, microwaves energize the molecules of the entire sample simultaneously.
-
Causality of Rate Acceleration: The rapid, uniform heating minimizes the formation of wall-bound by-products and allows the reaction to reach the target temperature almost instantaneously.[5] For reactions involving polar reagents or solvents, the efficient coupling of microwave energy leads to kinetic excitation that can overcome activation energy barriers much faster than conventional methods.[9]
-
Solvent Selection: The choice of solvent is critical. Solvents with high dielectric constants (e.g., DMF, acetonitrile, ethanol) absorb microwave energy efficiently and heat rapidly.[8] However, less polar solvents (e.g., THF, dioxane) can also be used effectively, particularly when the reagents themselves are polar. For this protocol, a polar aprotic solvent like acetonitrile or DMF is recommended to facilitate the dissolution of reagents and efficient heating.
Caption: Comparison of conventional vs. microwave heating mechanisms.
Part 2: Experimental Protocol and Workflow
This section details a representative protocol for the microwave-assisted synthesis of a sulfonamide from 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride and a generic primary amine.
Disclaimer: This is a generalized protocol. Optimal conditions (time, temperature) may vary depending on the reactivity and steric hindrance of the specific amine used. Initial small-scale trials are recommended for optimization.
Materials and Equipment
-
Reagents:
-
2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride (FW: 274.58 g/mol )
-
Desired primary or secondary amine (e.g., benzylamine, aniline, morpholine)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))
-
-
Equipment:
-
Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL pressure-rated microwave reaction vials with snap caps/septa
-
Magnetic stir bars
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Purification system (e.g., flash column chromatography)
-
Analytical instruments for characterization (NMR, LC-MS)
-
Visualized Experimental Workflow
Caption: General workflow for microwave-assisted sulfonamide synthesis.
Step-by-Step Methodology
-
Reaction Setup:
-
To a 10 mL pressure-rated microwave vial containing a magnetic stir bar, add 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride (1.0 equiv., e.g., 100 mg, 0.364 mmol).
-
Add the desired amine (1.1 equiv., e.g., 0.400 mmol).
-
Add the tertiary amine base (1.5 equiv., e.g., 0.546 mmol).
-
Add 3-4 mL of anhydrous acetonitrile.
-
Rationale: An excess of the amine ensures complete consumption of the sulfonyl chloride. The base is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Microwave Irradiation:
-
Securely seal the vial with a septum cap.
-
Place the vial in the microwave reactor cavity.
-
Set the reaction parameters:
-
Temperature: 100-120 °C (start with 100 °C for initial trials)
-
Time: 10-20 minutes
-
Power: Dynamic (instrument automatically adjusts power to maintain temperature)
-
Stirring: On (medium-high)
-
-
Rationale: Microwave heating allows the reaction to reach the target temperature in seconds. The sealed vessel enables heating the solvent above its atmospheric boiling point, dramatically accelerating the reaction.[9]
-
-
Work-up and Isolation:
-
After irradiation, allow the vessel to cool to room temperature (typically via automated compressed air cooling).
-
Once cooled, carefully uncap the vial in a fume hood.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with 20 mL of ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Rationale: The acid wash removes excess amine and the tertiary base. The bicarbonate wash removes any residual acid. The brine wash removes dissolved water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude product via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final sulfonamide.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.[10]
-
Part 3: Data, Troubleshooting, and Safety
Representative Reaction Data
The following table provides expected parameters for the synthesis with a variety of amine types. These are starting points and may require optimization.
| Amine Substrate | Amine Type | Recommended Temp. (°C) | Reaction Time (min) | Expected Yield (%) |
| Benzylamine | Primary, Aliphatic | 100 | 10 | >90% |
| Aniline | Primary, Aromatic | 120 | 15-20 | 75-85% |
| Morpholine | Secondary, Cyclic | 100 | 15 | >90% |
| Diisopropylamine | Secondary, Hindered | 140 | 20-30 | 50-70% |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficient temperature/time. 2. Deactivated sulfonyl chloride (hydrolysis). 3. Poorly reactive/hindered amine. | 1. Increase temperature in 10°C increments or time in 5-min increments. 2. Use fresh sulfonyl chloride and anhydrous solvent. 3. Increase temperature, time, or consider a stronger, non-nucleophilic base. |
| Incomplete Reaction | Reaction has not reached completion. | Increase the reaction time or temperature. Ensure efficient stirring. |
| By-product Formation | 1. Reaction temperature is too high, causing decomposition. 2. Amine self-condensation or other side reactions. | 1. Reduce the reaction temperature. 2. Lower the temperature and monitor the reaction closely by TLC or LC-MS to find the optimal endpoint before by-products dominate. |
Mandatory Safety Precautions
Adherence to safety protocols is paramount when working with reactive chemicals and microwave instrumentation.
-
Chemical Hazards:
-
Sulfonyl Chlorides: Are lachrymators and moisture-sensitive. Handle exclusively in a certified chemical fume hood. Spills should be neutralized with a base like sodium carbonate.[11] Always wear gloves, safety glasses, and a lab coat.
-
Solvents: Use of flammable solvents like acetonitrile requires a microwave reactor equipped with safety features like ventilation and vapor sensors to prevent ignition.[12][13]
-
-
Microwave Reactor Safety:
-
Pressure: Never exceed the maximum pressure rating of the reaction vessel. Reactions that generate gas can lead to dangerous over-pressurization.
-
Vessel Integrity: Always inspect microwave vials for cracks or defects before use.[14]
-
Superheating: Always use a magnetic stir bar to prevent localized superheating and ensure even temperature distribution.[15]
-
Training: Only trained personnel should operate microwave synthesis equipment. Never use a domestic kitchen microwave for chemical synthesis.[15]
-
Conclusion
The combination of the versatile 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride building block with the efficiency of microwave-assisted synthesis provides a powerful platform for the rapid generation of novel sulfonamide libraries. This approach aligns with the principles of green chemistry by reducing reaction times and energy consumption.[4] The detailed protocol and troubleshooting guide presented here offer a solid foundation for researchers to accelerate their discovery programs, enabling the efficient exploration of chemical space in the quest for new therapeutic agents.
References
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. Available at: [Link]
-
Grewal, R., & Tiwari, A. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]
-
Bari, S. B., et al. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 26(15), 4566. Available at: [Link]
-
Mahmoud, A. R. (2025). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. ResearchGate. Available at: [Link]
-
Singh, S., et al. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Chemistry & Biology Interface. Available at: [Link]
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Scribd. Available at: [Link]
-
Sharma, G., & Pathak, D. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Kumar, R., et al. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Synthetic Communications, 53(11), 849-858. Available at: [Link]
-
Taha, E. A., et al. (2018). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1083–1090. Available at: [Link]
-
De Luca, L., & Giacomelli, G. (2008). Supporting Information for An Easy Microwave-assisted Synthesis of Sulfonamides directly from Sulfonic Acids. pubs.acs.org. Available at: [Link]
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. PubMed. Available at: [Link]
-
CEM Corporation (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. Available at: [Link]
-
PubChem (n.d.). 2-bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride. PubChem. Available at: [Link]
-
Hoffman, R. V. (1990). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, Coll. Vol. 7, p.508. Available at: [Link]
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Berghof Products + Instruments (n.d.). Safe working with solvents in microwaves. Berghof Products + Instruments. Available at: [Link]
-
Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuei. Available at: [Link]
-
Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3930. Available at: [Link]
-
Scribd (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd. Available at: [Link]
Sources
- 1. kuey.net [kuey.net]
- 2. mdpi.com [mdpi.com]
- 3. 2-Methyl-1,3-thiazole-5-sulfonamide (519055-67-5) for sale [vulcanchem.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. ijrpas.com [ijrpas.com]
- 6. researchgate.net [researchgate.net]
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- 9. tandfonline.com [tandfonline.com]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. orgsyn.org [orgsyn.org]
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- 13. scribd.com [scribd.com]
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- 15. Safety Considerations for Microwave Synthesis [cem.com]
Troubleshooting & Optimization
Preventing hydrolysis of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride during synthesis
Welcome to the technical support guide for the synthesis and handling of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride. This document is intended for researchers, scientists, and professionals in drug development who are working with this reactive intermediate. Here, we address common challenges, with a primary focus on preventing its hydrolysis, a frequent cause of yield loss and impurity formation.
Troubleshooting Guide: Hydrolysis and Other Common Issues
The synthesis of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride is often complicated by its sensitivity to moisture.[1][2] The sulfonyl chloride functional group is highly electrophilic and readily reacts with water, leading to the formation of the corresponding sulfonic acid, which is typically unreactive in subsequent desired reactions like sulfonamide formation. This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis and workup of this compound.
| Observed Issue | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield | Extensive Hydrolysis: The primary cause is often the presence of water in the reaction or during workup. Sulfonyl chlorides, especially heterocyclic ones, can be highly susceptible to hydrolysis.[1][3] | Strict Anhydrous Conditions: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[2] |
| Incomplete Reaction: Insufficient reaction time or temperature. | Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure completion before proceeding with the workup.[4] | |
| Formation of a Water-Soluble Byproduct (Sulfonic Acid) | Hydrolysis during Aqueous Workup: Washing the reaction mixture with water or aqueous basic solutions is a common source of hydrolysis.[5] | Non-Aqueous Workup: If possible, avoid an aqueous workup altogether. Consider quenching the reaction with an anhydrous acid scavenger, followed by filtration and direct use of the crude product.[6] Rapid, Cold Aqueous Workup: If an aqueous workup is unavoidable, perform it rapidly at low temperatures (0-5 °C) to minimize the rate of hydrolysis. Use ice-cold water or brine for washes.[5][7] |
| Product Decomposition During Purification | Residual Water in Crude Product: Co-distillation with or hydrolysis by trace water during heating can lead to decomposition. | Thorough Drying: Dry the organic extracts containing the product over a sufficient amount of a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal.[8] Anhydrous Purification: For solid products, consider recrystallization from a dry, non-polar solvent. For oils, ensure the crude material is rigorously dry before attempting vacuum distillation.[5] |
| Inconsistent Results Between Batches | Variability in Reagent Quality: Moisture content in starting materials or solvents can vary. | Reagent and Solvent Preparation: Use freshly opened or properly stored anhydrous solvents. If necessary, distill solvents from an appropriate drying agent before use. |
| Atmospheric Humidity Changes: Ambient humidity can significantly impact moisture-sensitive reactions. | Controlled Environment: If possible, perform the synthesis in a glove box or a room with controlled humidity. |
Frequently Asked Questions (FAQs)
Q1: Why is my 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride so prone to hydrolysis?
A1: The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack by water.[2] The thiazole ring itself is a five-membered heteroaromatic system that can influence the reactivity and stability of the sulfonyl chloride group.[3][9] Studies on various heteroaromatic sulfonyl halides have shown that azole derivatives are often susceptible to hydrolysis by trace amounts of water.[1]
Q2: What are the tell-tale signs of hydrolysis in my reaction?
A2: The most common indicator of hydrolysis is a lower-than-expected yield of the desired sulfonyl chloride. During an aqueous workup, the hydrolyzed product, 2-Bromo-5-methyl-1,3-thiazole-4-sulfonic acid, will partition into the aqueous layer, leading to product loss. If you isolate your product and analyze it by NMR spectroscopy, you may see the disappearance of the sulfonyl chloride proton signal and the appearance of a new, broader peak corresponding to the sulfonic acid.
Q3: Can I use an aqueous workup at all?
A3: While a non-aqueous workup is ideal, sometimes an aqueous wash is necessary to remove inorganic salts or other water-soluble impurities. If you must use an aqueous workup, the key is to minimize the contact time and temperature.[5] Pouring the reaction mixture onto ice and quickly extracting the product into a non-polar organic solvent is a common strategy.[7] Washing with cold brine (saturated NaCl solution) can also help to reduce the solubility of the organic product in the aqueous phase and break up emulsions.[5]
Q4: What is the best way to purify the crude 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride?
A4: The purification method depends on the physical state of your product. If it is a solid, recrystallization from a dry, non-protic solvent is often effective.[5] If it is a liquid, vacuum distillation can be used, but it is crucial to ensure that all traces of water have been removed from the crude product before heating to prevent decomposition.[5] In some cases, to avoid potential yield loss during purification, the crude product can be used directly in the next step, provided it is of sufficient purity.[5]
Q5: Are there alternative reagents to sulfonyl chlorides that are more stable?
A5: Yes, in some applications, sulfonyl fluorides can be used as more stable alternatives to sulfonyl chlorides.[10] Sulfonyl fluorides are generally less reactive but more resistant to hydrolysis.[11] However, their reduced reactivity may require more forcing conditions for subsequent reactions. Another approach is the use of stable precursors that can be converted to sulfonamides without isolating the sulfonyl chloride, such as using sulfonyl hydrazides.[12]
Experimental Protocols
Protocol 1: Synthesis with Anhydrous Workup
This protocol is designed to minimize exposure to water throughout the synthesis and workup.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: Use anhydrous solvents and ensure all liquid reagents are transferred via syringe.
-
Reaction: Conduct the chlorosulfonation reaction under a nitrogen atmosphere at the recommended temperature. Monitor the reaction to completion by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C. Quench any excess chlorosulfonating agent by the slow addition of a suitable anhydrous reagent.
-
Workup: Filter the reaction mixture through a pad of Celite® or silica gel to remove any solid byproducts. Wash the filter cake with a small amount of anhydrous solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride. The crude product can often be used directly in the next step.
Protocol 2: Rapid, Cold Aqueous Workup
This protocol should be used only when an aqueous wash is necessary.
-
Reaction: Follow steps 1-3 from Protocol 1.
-
Quenching: Carefully and slowly pour the completed reaction mixture onto a vigorously stirred mixture of crushed ice and water.[7]
-
Extraction: Immediately transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Perform multiple extractions to ensure complete recovery of the product.[6]
-
Washing: Combine the organic layers and wash quickly with ice-cold brine.[13]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.[8]
Visualizing the Hydrolysis Problem
The following diagram illustrates the desired reaction pathway for the synthesis of a sulfonamide from 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride and the competing, undesired hydrolysis pathway.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 10. researchgate.net [researchgate.net]
- 11. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides | MDPI [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Improving yields in sulfonylation reactions with thiazole sulfonyl chlorides
Welcome to the Technical Support Center for sulfonylation reactions involving thiazole sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize reaction yields. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format.
Section 1: Critical Starting Considerations & FAQs
Before troubleshooting specific reaction failures, it's crucial to address the most common source of problems: the stability and quality of the thiazole sulfonyl chloride itself. Heteroaromatic sulfonyl chlorides can be less stable than their aryl counterparts.[1]
Question: My sulfonylation reaction has failed or is giving very low yields. What is the very first thing I should check?
Answer: Before scrutinizing your reaction conditions, you must first verify the integrity of your thiazole sulfonyl chloride. These reagents are highly sensitive to moisture and can readily hydrolyze to the corresponding, and unreactive, thiazole sulfonic acid.[2] This is the most frequent cause of reaction failure.
-
How to Check for Hydrolysis: A simple way to check for significant degradation is to analyze the starting material by ¹H NMR. The proton on the thiazole ring adjacent to the sulfonyl chloride group will have a distinct chemical shift compared to the proton on the hydrolyzed sulfonic acid.
-
Storage and Handling: Always store thiazole sulfonyl chlorides under an inert atmosphere (nitrogen or argon) in a desiccator to protect them from moisture.[2] Use fresh bottles when possible, and if a bottle has been opened multiple times, consider that some degree of hydrolysis may have occurred.[3][4] Sulfonyl chlorides can be corrosive and may release toxic gases upon reaction with water or amines, so appropriate safety precautions should always be taken.[5]
Question: My TLC shows multiple spots, but I'm unsure what they are. What are the most common side products?
Answer: In sulfonylation reactions with amines, several side products can arise:
-
Thiazole Sulfonic Acid: As mentioned, this forms from the hydrolysis of your starting material. It is often a polar, water-soluble compound that may remain at the baseline of your TLC plate.
-
Di-sulfonylation Product: If you are using a primary amine, it's possible for the reaction to occur twice, leading to a di-sulfonylated amine. This can be minimized by the slow, dropwise addition of the sulfonyl chloride to the amine solution at a low temperature (e.g., 0 °C).[2]
-
Unreacted Starting Amine/Nucleophile: If the sulfonyl chloride has degraded or if the reaction conditions are not optimal, you will see your starting amine remaining.
Section 2: In-Depth Troubleshooting Guide
This section is organized by the specific problem you are observing in your experiment.
Problem: Low or No Product Formation
Even with a confirmed high-quality sulfonyl chloride, reactions can fail. The cause often lies in the interplay between the base, solvent, and temperature.
Question: I've confirmed my thiazole sulfonyl chloride is pure, but my reaction with a primary/secondary amine is still not working. What should I optimize?
Answer: The most critical parameter to optimize is your choice of base, followed by the solvent and temperature. The base is essential for scavenging the HCl generated during the reaction.[3]
Optimizing the Base: The ideal base should be strong enough to neutralize HCl but should not introduce side reactions.
| Base | Typical Use | Advantages | Potential Drawbacks & Causality |
| Pyridine | Stoichiometric or as solvent | Acts as a nucleophilic catalyst, accelerating the reaction.[2][6] | Can form undesired byproducts. At high temperatures, the chloride byproduct can sometimes convert sulfonate esters into chlorinated byproducts.[2][4] |
| Triethylamine (TEA) | Stoichiometric (1.5-2.0 eq.) | Non-nucleophilic, sterically hindered base that is effective at scavenging HCl.[2] | May not be strong enough for weakly nucleophilic amines. |
| DIPEA (Hünig's Base) | Stoichiometric (1.5-2.0 eq.) | Highly hindered, making it very non-nucleophilic. Excellent for preventing base-related side reactions. | More expensive than TEA; similar basicity. |
| DMAP | Catalytic (0.1-0.2 eq.) with TEA | A highly efficient nucleophilic catalyst that can dramatically accelerate reactions, especially with hindered substrates.[7][8][9] It forms a highly reactive sulfonyl-DMAP intermediate.[9] | Should not be used as the primary base. |
| K₂CO₃ / Cs₂CO₃ | Heterogeneous (excess) | Effective for N-sulfonylation in polar aprotic solvents (e.g., ACN, DMF).[2][3] | Requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Can be slow due to heterogeneity. |
Optimizing Solvent and Temperature:
-
Solvents: Anhydrous dichloromethane (DCM) is a common and effective solvent.[2] Acetonitrile (ACN) or Tetrahydrofuran (THF) are also good alternatives. Ensure your solvent is truly anhydrous, as water is a competing nucleophile.
-
Temperature: Most sulfonylation reactions are initiated at 0 °C by slowly adding the sulfonyl chloride to a solution of the amine and base.[2][3] After the addition, the reaction is often allowed to warm to room temperature and stirred for several hours.[2][3] For unreactive or sterically hindered substrates, gentle heating may be required, but this should be done cautiously while monitoring for decomposition by TLC.[3][7]
Troubleshooting Workflow for Low Yield
Below is a logical decision tree to diagnose and resolve low-yield sulfonylation reactions.
Caption: A decision tree for troubleshooting low yields.
Problem: Difficulty in Purification
Question: My reaction seems to have worked based on TLC, but I'm struggling to isolate a pure product. What are the best practices for work-up and purification?
Answer: Purification challenges often stem from effectively removing the excess base, its corresponding hydrochloride salt, and any hydrolyzed sulfonic acid.
-
Aqueous Work-up: A standard work-up involves diluting the reaction mixture with an organic solvent (like DCM or EtOAc) and washing sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove the amine base, followed by water, and finally brine.[2]
-
Removing Sulfonic Acid: The thiazole sulfonic acid byproduct is often highly water-soluble and can typically be removed during the aqueous extraction.[10] If it persists, adjusting the pH of the aqueous layer can help. Sulfonic acids are strong acids and will be deprotonated and soluble in neutral or basic water, while the desired sulfonamide product is typically less polar.
-
Chromatography: Flash column chromatography on silica gel is the most common method for final purification. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is usually effective.
-
Recrystallization: If you obtain a solid product that is mostly pure, recrystallization can be an excellent final purification step to obtain highly pure, crystalline material.
Section 3: Protocols & Methodologies
General Experimental Protocol for Sulfonylation of an Amine
This protocol provides a robust starting point for the synthesis of a thiazole sulfonamide.
-
Reaction Setup: To a flame- or oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 equiv.) and anhydrous dichloromethane (DCM) to make a 0.1-0.5 M solution.
-
Cooling & Base Addition: Cool the flask in an ice bath to 0 °C. Add triethylamine (1.5 equiv.) or another suitable base to the stirred solution. If desired, add catalytic DMAP (0.1 equiv.) at this stage.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve the thiazole sulfonyl chloride (1.1 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirred amine solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-16 hours).[2]
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.[2]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 1M HCl, water, and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Visualizing the Reaction and Key Side Reaction
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 69812-29-9: 2-Acetamido-4-methyl-5-thiazolesulfonyl ch… [cymitquimica.com]
- 6. cbijournal.com [cbijournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support [beilstein-journals.org]
- 10. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
Purification methods for 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride derivatives
Ticket ID: #THZ-SO2Cl-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Purification and Stability Protocols for Thiazole-4-Sulfonyl Chlorides
👋 Welcome to the Specialist Support Hub
You are likely here because your batch of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride is degrading, oiling out, or showing low purity by LC-MS.
This is a common issue. Thiazole-sulfonyl chlorides are notoriously labile intermediates. Unlike benzene sulfonyl chlorides, the electron-deficient thiazole ring renders the sulfonyl chloride moiety highly susceptible to hydrolysis (forming the sulfonic acid) and thermal desulfonylation (extruding
This guide prioritizes anhydrous handling and non-chromatographic purification .
🚨 PART 1: Critical Handling (Read Before Purifying)
The "Golden Rule": Speed and Temperature control are more important than the purification method itself.
| Parameter | Limit | Reason for Failure |
| Temperature | < 40°C | Above 50°C, heteroaryl sulfonyl chlorides risk |
| Moisture | < 50 ppm | Reacts instantly to form water-soluble sulfonic acid (yield loss). |
| Silica Gel | Avoid | Silica is acidic and "wet." It catalyzes hydrolysis. |
| Alcohols | BANNED | Reacts to form sulfonate esters (irreversible impurity). |
🛠 PART 2: Purification Protocols
Method A: Recrystallization (The Gold Standard)
Use this for solids or semi-solids with purity >85%.[1]
Theory: This compound is lipophilic (due to the -Br and -Me groups) but the impurities (sulfonic acid) are highly polar. We use a non-polar solvent to dissolve the product while forcing the polar impurities to oil out or precipitate.
Solvent System:
-
Primary: n-Heptane (or Hexane)
-
Co-solvent: Toluene or Dichloromethane (DCM) – Only if needed for solubility.[1]
Protocol:
-
Dissolution: Dissolve the crude solid in the minimum amount of dry DCM or Toluene at room temperature (RT).[1] Do not heat above 35°C.
-
Filtration: If there is a gummy, dark solid that does not dissolve, filter it off immediately.[1] This is likely the sulfonic acid or polymerized by-product.
-
Precipitation: Slowly add cold n-Heptane (3:1 ratio relative to the DCM/Toluene) with vigorous stirring.
-
Crystallization: Cool the mixture to -20°C under nitrogen for 2–4 hours.
-
Collection: Filter rapidly under a blanket of nitrogen. Wash with cold pentane/heptane.
-
Drying: Vacuum dry at RT (never heat).
Method B: Rapid Silica Filtration (The "Rescue" Op)
Use this ONLY if the compound is an oil and Method A failed.[1]
Theory: Standard flash chromatography takes too long. The compound will decompose on the column. This method uses a short path to remove bulk tar without prolonged silica contact.[1]
Protocol:
-
Preparation: Pack a short, wide pad of silica gel (approx.[1] 5cm height).
-
Equilibration: Flush heavily with 100% DCM (or Chloroform) to remove trace moisture from the silica.[1]
-
Loading: Dissolve crude oil in minimal DCM and load.
-
Elution: Elute rapidly with DCM/Heptane (1:1). Collect fractions in large volumes.
-
Evaporation: Rotovap the solvent at < 30°C .
📉 PART 3: Troubleshooting & FAQs
Q1: My solid turned into a black oil overnight in the desiccator. Why? A: This is "autocatalytic decomposition." A trace amount of water hydrolyzed a molecule to produce HCl and Sulfonic Acid. These acids catalyze further decomposition of the remaining batch.[1]
-
Fix: You must remove all traces of acid before storage. Wash the organic layer with cold 5%
during workup, dry thoroughly over , and store under Argon at -20°C.
Q2: Can I use Ethanol/Methanol for recrystallization? A: Absolutely not.
-
Mechanism: Sulfonyl chlorides are electrophiles. Alcohols are nucleophiles. You will synthesize the ethyl/methyl sulfonate ester.
-
Reaction:
.
Q3: LC-MS shows a mass peak of [M-35+17] (M-Cl+OH). Is this my product?
A: No. That is the Sulfonic Acid (
-
Cause: Your LC-MS solvent likely contains water/methanol. The sulfonyl chloride hydrolyzed inside the mass spec or the vial.
-
Verification: Run an NMR in
(ensure the solvent is dry) to confirm if the bulk material is actually degraded.
📊 PART 4: Visualizing the Workflow
Figure 1: Purification Decision Tree
Caption: Logic flow for selecting the correct purification method based on physical state and impurity profile.
Figure 2: The Hydrolysis Trap
Caption: Mechanistic pathway showing how moisture destroys the scaffold and why alcohols are prohibited.[1]
📚 References
-
Taylor, R. J. K. (2010).[1] Organocopper Reagents: A Practical Approach. Oxford University Press. (Context: General handling of sensitive halo-heterocycles).
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. [1]
-
BenchChem Technical Support. (2025). Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
-
Enamine Ltd. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
-
Pharmaguideline. (2024). Synthesis, Reactions and Medicinal Uses of Thiazole.
Sources
Troubleshooting side reactions when using 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride
Welcome to the technical support center for 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly reactive intermediate. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and troubleshoot potential side reactions, ensuring the integrity and success of your experiments.
Introduction: Understanding the Reagent
2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride is a valuable building block in medicinal chemistry, frequently employed in the synthesis of complex sulfonamides that are scaffolds for various therapeutic agents. Its utility stems from the electrophilic sulfur center, which readily reacts with nucleophiles like primary and secondary amines. However, this high reactivity, combined with the electronic nature of the bromo-thiazole ring, makes the reagent susceptible to several side reactions that can complicate synthesis, reduce yields, and introduce challenging impurities. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is consistently low, and TLC analysis shows a new, highly polar spot that doesn't correspond to my starting materials. What is the likely culprit?
Answer: The most probable cause is the hydrolysis of your sulfonyl chloride to its corresponding sulfonic acid, 2-bromo-5-methyl-1,3-thiazole-4-sulfonic acid.[1] Sulfonyl chlorides are notoriously sensitive to moisture.[2]
Causality: The electrophilic sulfur atom of the sulfonyl chloride is highly susceptible to nucleophilic attack by water. This reaction is often faster than the desired reaction with your amine or alcohol, especially if trace amounts of moisture are present in your solvents, reagents, or glassware, or if the reaction is exposed to atmospheric moisture.[1]
Mitigation Strategies:
-
Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents from freshly opened bottles or those stored over molecular sieves are recommended.
-
Inert Atmosphere: Conduct the entire experiment, including reagent transfers, under a positive pressure of an inert gas.[1]
-
Rapid Aqueous Workup: If an aqueous workup is unavoidable, it should be performed quickly and at low temperatures (e.g., using ice-cold water) to minimize the contact time between the unreacted sulfonyl chloride and water.[3]
Visualizing the Hydrolysis Pathway
Caption: The undesired hydrolysis of the sulfonyl chloride.
Question 2: My reaction with a secondary amine is sluggish, and upon workup, I isolate a significant amount of a chlorinated version of my starting amine. Why is this happening?
Answer: This side reaction is characteristic of using pyridine as a base in sulfonylation reactions. While pyridine is a common choice, it can lead to the formation of a nucleophilic hydrochloride salt, which then converts the desired product into a chlorinated byproduct.[4]
Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction. However, an excess of pyridine can form a complex with the sulfonyl chloride. The resulting pyridinium salt can then be displaced by the chloride ion (from HCl), leading to chlorination.
Recommended Solutions:
-
Switch to a Non-Nucleophilic Base: The most effective solution is to replace pyridine with a sterically hindered, non-nucleophilic base. Triethylamine (Et₃N) is a common and effective choice.[2]
-
Catalytic DMAP: To accelerate reactions with less nucleophilic or sterically hindered amines, use a stoichiometric amount of a non-nucleophilic base like Et₃N in combination with a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP).[2]
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C) to disfavor the formation of the chlorinated byproduct.
Base Selection Guide
| Base | Type | Pros | Cons & Side Reactions |
| Pyridine | Nucleophilic | Acts as a base, catalyst, and solvent. | Can form chlorinated byproducts.[4] |
| Triethylamine (Et₃N) | Non-Nucleophilic | Effective HCl scavenger, minimizes side reactions. | Can form insoluble hydrochloride salts. |
| DIPEA | Hindered, Non-Nucleophilic | Good for sensitive substrates. | More expensive than Et₃N. |
| K₂CO₃ / Cs₂CO₃ | Inorganic | Useful in polar aprotic solvents, especially for N-sulfonylation.[2] | Heterogeneous, may lead to slower reaction rates. |
Question 3: I am trying to purify the sulfonyl chloride before use, but it seems to be decomposing on the silica gel column or during heating. What are the best practices for purification and handling?
Answer: Heteroaromatic sulfonyl chlorides, particularly electron-deficient ones, can be thermally unstable and prone to decomposition.[5][6] Purification can be challenging, and in many cases, it is best to use the crude material directly in the next step.
Causality: The thiazole ring can influence the stability of the sulfonyl chloride group. Decomposition can occur via the extrusion of SO₂, leading to the formation of 2-bromo-4-chloro-5-methyl-1,3-thiazole. This is exacerbated by heat and interaction with acidic media like silica gel.[6]
Protocol: In-Situ Generation and Use
If you are synthesizing the sulfonyl chloride, the most robust method is to use the crude product immediately without a full purification workup.
-
Reaction: Synthesize the 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride according to your procedure (e.g., via chlorosulfonation).
-
Workup: After the reaction is complete, carefully pour the reaction mixture onto cracked ice.[3]
-
Extraction: Quickly extract the sulfonyl chloride into a cold, non-polar organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic layer rapidly with ice-cold brine to remove aqueous residues.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and immediately use the solution in the subsequent sulfonamide formation step. This minimizes handling and exposure to moisture and heat.[3]
Expert Tip: For many applications, converting the unstable sulfonyl chloride intermediate directly to the more stable sulfonamide in a one-pot procedure is the most efficient strategy.[5]
Experimental Protocols
General Protocol for Sulfonamide Synthesis (Minimizing Side Reactions)
This protocol is a general guideline for reacting 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride with a primary or secondary amine.
-
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an argon or nitrogen atmosphere, add the amine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.[2]
-
Quenching: Once complete, cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude sulfonamide product by flash column chromatography or recrystallization.[2]
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues.
Analysis of Side Products
Identifying the nature of your impurities is key to solving the problem. A combination of analytical techniques is recommended for comprehensive impurity profiling.[7]
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the desired sulfonamide from the polar sulfonic acid byproduct and other non-volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for unknown peaks, helping to identify byproducts like the hydrolyzed sulfonic acid or chlorinated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help elucidate the structures of isolated impurities.
References
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem.
- Technical Support Center: Sulfonyl
- optimizing reaction conditions for sulfonyl
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonyl
- common side reactions of (2-bromophenyl)methanesulfonyl chloride and how to avoid them - Benchchem.
- Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulf
- Sulfonyl Chlorides and Sulfonamides.
- analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions - Benchchem.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Minimizing decomposition of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride in aqueous media
Welcome to the Heterocycle Stability & Synthesis Technical Support Center .
Ticket #: 402-TZ-SO2Cl Subject: Minimizing Hydrolysis of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Stability Paradox
You are working with 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride .[1] This is not a standard benzenesulfonyl chloride; it is a highly electrophilic heteroaryl system.[1]
-
The Trap: The thiazole ring is electron-deficient. The 2-Bromo substituent is strongly electron-withdrawing (inductive effect), which pulls electron density away from the ring and, by extension, the sulfonyl center.
-
The Result: The sulfur atom is exceptionally "hot" (highly electrophilic). While this makes it excellent for reacting with weak nucleophiles, it also makes it kinetically unstable in the presence of water. In aqueous media, the rate of hydrolysis (
) often competes aggressively with the rate of aminolysis ( ).[1]
This guide provides the protocols to tilt this competition in your favor.
Part 1: The Mechanism (Why Your Reaction Fails)
To solve the problem, we must visualize the competition occurring in your flask.
Figure 1: Kinetic Competition in Aqueous Media The following diagram illustrates the bifurcation point where your yield is determined.
Caption: Kinetic competition between desirable aminolysis and parasitic hydrolysis. The electron-poor thiazole ring accelerates both pathways, narrowing the operational window.
Part 2: Optimized Protocols
Do not use a generic "room temperature" protocol. Choose the method below that fits your constraints.
Method A: The "Biphasic Gold Standard" (Schotten-Baumann)
Use this if your amine is a salt (e.g., HCl salt) or soluble in water.[1]
The Logic: We utilize a biphasic system (DCM/Water) to keep the sulfonyl chloride protected in the organic layer until the exact moment of reaction at the interface.
| Parameter | Specification | Reason |
| Solvent System | DCM (or CHCl3) / Water (1:1 ratio) | The sulfonyl chloride partitions into DCM, shielding it from bulk water hydrolysis [1].[1] |
| Temperature | -5°C to 0°C | Crucial. Every 10°C increase roughly doubles the hydrolysis rate. |
| Base | Na2CO3 or K2CO3 (Avoid NaOH) | Strong bases (NaOH, pH > 12) act as nucleophiles themselves, attacking the sulfur directly.[1] Carbonates buffer at pH ~9-10. |
| Stoichiometry | 1.2 - 1.5 equiv Sulfonyl Chloride | Excess is required to account for inevitable sacrificial hydrolysis.[1] |
Step-by-Step:
-
Dissolve Amine: Dissolve your amine (1.0 equiv) in water.[1] If it is an HCl salt, add 1.0 equiv of base to neutralize it first.[1]
-
Buffer: Add Na2CO3 (2.0 - 2.5 equiv) to the aqueous amine solution. Cool to 0°C.[1][2]
-
Prepare Reagent: Dissolve 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride (1.2 equiv) in cold DCM.
-
The Interface: Add the DCM solution to the rapidly stirring aqueous phase dropwise over 10-15 minutes.
-
Tech Tip: Stirring must be vigorous (vortexing) to maximize interfacial surface area.[1]
-
-
Quench: Monitor by TLC. As soon as the amine is consumed (usually < 1 hour), separate the layers immediately. Do not let them sit.
Method B: The "Anhydrous Bypass"
Use this if your amine is soluble in organic solvents. This eliminates hydrolysis almost entirely.
The Logic: Remove water from the equation. Use a non-nucleophilic organic base to scavenge the HCl generated.[2]
| Parameter | Specification | Reason |
| Solvent | Anhydrous DCM or THF | High solubility for the thiazole; easy removal.[1] |
| Base | Pyridine or Triethylamine (Et3N) | Pyridine acts as a nucleophilic catalyst (forming a reactive sulfonyl-pyridinium intermediate) which reacts faster with the amine than the chloride does [2]. |
| Temperature | 0°C -> RT | Start cold to control the exotherm. |
Step-by-Step:
-
Dissolve amine (1.0 equiv) and Et3N (1.5 equiv) in anhydrous DCM under Nitrogen/Argon.[1] Cool to 0°C.[1][2]
-
Add the sulfonyl chloride (1.1 equiv) portion-wise or as a solution in DCM.
-
Allow to warm to room temperature.
-
Workup (Critical): When quenching with water/brine, ensure the mixture is cold and perform the extraction rapidly to prevent hydrolysis of any unreacted sulfonyl chloride into difficult-to-remove sulfonic acids.[1]
Part 3: Troubleshooting & FAQs
Ticket #1024: "The product turned into a sticky gum during workup."
-
Diagnosis: This is likely the sulfonic acid byproduct. If hydrolysis occurs, the resulting 2-bromo-5-methyl-1,3-thiazole-4-sulfonic acid is highly polar and water-soluble, but in acidic workups, it can oil out as a gum.[1]
-
Fix:
-
Ensure you use a basic wash (sat.[1] NaHCO3) during workup.[1] The sulfonamide (product) will stay in the organic layer, while the sulfonic acid (impurity) will be deprotonated to the sulfonate salt and stay in the water [3].
-
If the product itself is acidic (e.g., a sulfonamide -SO2NH-), avoid strong basic washes; use neutral water washes and brine.[1]
-
Ticket #1025: "My yield is consistently 40-50%."
-
Diagnosis: The hydrolysis rate is competing too effectively. This is common with electron-deficient thiazoles.[1]
-
Fix:
-
Switch Order of Addition: Instead of adding the chloride to the amine, add the amine (with base) to the chloride. This ensures the chloride is always in excess relative to the water/base mixture locally.
-
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). This forms a "super-active" intermediate that reacts with the amine much faster than water can attack the sulfur [2].
-
Ticket #1026: "I see a purple/dark discoloration." [1]
-
Diagnosis: Decomposition of the thiazole ring. The 2-bromo position is sensitive.[1] Nucleophiles (like excess hydroxide) can attack the C2 position, displacing the bromine, leading to ring opening or polymerization.
-
Fix: Strictly limit pH to < 10. Use NaHCO3 instead of Na2CO3, or switch to the anhydrous Method B.
Part 4: Diagnostic Workflow
Use this decision tree to determine your next experimental move.
Caption: Troubleshooting logic flow for thiazole sulfonyl chloride coupling reactions.
References
-
Org. Process Res. Dev. (2009).[3] Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. American Chemical Society.[3][4][5] Link[1][3]
-
BenchChem Technical Support . (2025). Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Link[1]
-
Domainex . (2022).[1] Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Link
-
ChemRxiv . Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Link[1]
Sources
- 1. PubChemLite - 2-bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride (C4H3BrClNO2S2) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Temperature for 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride Coupling Reactions
Welcome to the technical support center for optimizing coupling reactions with 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding temperature optimization for this specific reagent. Our goal is to equip you with the knowledge to enhance reaction efficiency, yield, and purity.
Troubleshooting Guide: Addressing Common Issues in Coupling Reactions
This section addresses specific problems you may encounter during your experiments. The question-and-answer format provides direct solutions and explains the underlying chemical principles.
Question 1: My reaction is showing low to no product formation, even after an extended reaction time. What is the likely cause and how can I fix it?
Answer:
Low or no product formation is a common issue that can often be traced back to suboptimal reaction temperature or reagent stability.[1]
-
Causality: 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride, like many sulfonyl chlorides, is susceptible to hydrolysis.[2] If the reaction temperature is too low, the rate of the desired coupling reaction may be too slow to compete with potential decomposition pathways, especially if trace amounts of water are present. Conversely, some coupling reactions require a certain activation energy to proceed at an appreciable rate.
-
Troubleshooting Steps:
-
Verify Reagent Integrity: Ensure your 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride is fresh and has been stored under anhydrous conditions. Sulfonyl chlorides can degrade upon exposure to moisture.[2]
-
Incremental Temperature Increase: If your reaction is being run at a low temperature (e.g., 0 °C), consider gradually increasing the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A modest increase to room temperature or gentle heating (e.g., 40-50 °C) can significantly accelerate the reaction rate.[3]
-
Solvent and Base Considerations: The choice of solvent and base can influence the optimal temperature. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred. The basicity of the amine or the additive base is crucial for scavenging the HCl generated during the reaction.[2] For weakly nucleophilic amines, a stronger, non-nucleophilic base might be necessary in conjunction with optimized temperatures.[2]
-
Question 2: My TLC/HPLC analysis shows multiple spots, indicating the formation of side products. How can I minimize these impurities by adjusting the temperature?
Answer:
The formation of multiple products often points to side reactions that are temperature-dependent.
-
Causality: At elevated temperatures, sulfonyl chlorides can undergo undesired reactions. For heteroaromatic sulfonyl chlorides, thermal instability can be a concern, potentially leading to decomposition or rearrangement.[4][5] Furthermore, with primary amines, high temperatures can sometimes promote di-sulfonylation, where two sulfonyl groups react with a single amine.[1]
-
Troubleshooting Steps:
-
Initial Low-Temperature Protocol: For many standard sulfonamide syntheses, starting the reaction at 0 °C and allowing it to slowly warm to room temperature can be effective in minimizing side reactions.[2] This allows for a controlled reaction rate.
-
Controlled Addition: Add the sulfonyl chloride solution dropwise to the cooled amine solution.[2] This helps to dissipate the heat of the reaction and maintain a more constant temperature.
-
Monitor and Quench: Closely monitor the reaction's progress. Once the starting material is consumed, quench the reaction to prevent the formation of further byproducts.[1]
-
Question 3: I am observing decomposition of my starting material or product. How do I determine a safe and effective temperature range?
Answer:
Decomposition is a clear indicator that the reaction temperature is too high for the stability of your reagents or product.
-
Causality: Heteroaromatic sulfonyl chlorides can be thermally labile.[4][5] The thiazole ring itself, particularly with its substituents, may have limited stability under harsh heating conditions. The resulting sulfonamide product may also be susceptible to thermal degradation.[6]
-
Troubleshooting Steps:
-
Literature Review: Search for literature precedents involving similar thiazole sulfonyl chlorides to get a general idea of the temperature ranges used.
-
Stepwise Temperature Screening: If no data is available, perform small-scale screening experiments at various temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C). Analyze the crude reaction mixture from each temperature to identify the point at which decomposition becomes significant.
-
Consider Microwave Synthesis: For reactions that require heating, microwave-assisted synthesis can sometimes offer better control and shorter reaction times, potentially minimizing thermal decomposition.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding temperature optimization in the context of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride coupling reactions.
What is a good starting temperature for a coupling reaction with a primary or secondary amine?
For most reactions of sulfonyl chlorides with primary or secondary amines, a good starting point is to cool the amine solution to 0 °C in an ice bath before the dropwise addition of the sulfonyl chloride.[2][7] After the addition is complete, the reaction can be stirred at 0 °C for a period (e.g., 30 minutes) and then allowed to warm to room temperature.[2]
Why is it often recommended to start the reaction at 0 °C?
Starting the reaction at 0 °C helps to control the initial exothermic nature of the reaction between the sulfonyl chloride and the amine.[7] This controlled start minimizes the formation of initial impurities and allows for a more selective reaction.
When should I consider heating the reaction?
Heating may be necessary in the following situations:
-
Weakly Nucleophilic Amines: If the amine is sterically hindered or has electron-withdrawing groups, its nucleophilicity will be reduced, and heating may be required to drive the reaction to completion.[2]
-
Slow Reaction Rates: If monitoring the reaction at room temperature shows little to no progress over several hours, gentle heating can be applied.[2]
-
Specific Catalytic Systems: Some palladium-catalyzed cross-coupling reactions involving sulfonyl chlorides require elevated temperatures (e.g., 50 °C or higher) to be effective.[8]
How does the choice of base affect the optimal temperature?
The base plays a crucial role in neutralizing the HCl byproduct.[2] Common bases include pyridine and triethylamine (TEA).[2] The choice of base can influence the reaction rate. A stronger, non-nucleophilic base might accelerate the reaction, potentially allowing for lower reaction temperatures.
Quantitative Data Summary
The following table provides general temperature guidelines for the coupling of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride with various nucleophiles. These are starting points and may require further optimization.
| Nucleophile Type | Recommended Starting Temperature | Notes |
| Primary Aliphatic Amines | 0 °C to Room Temperature | Generally reactive; monitor for di-sulfonylation at higher temperatures.[1] |
| Secondary Aliphatic Amines | 0 °C to Room Temperature | Reactivity is typically good. |
| Primary Aromatic Amines (Anilines) | Room Temperature to 50 °C | Less nucleophilic than aliphatic amines; may require gentle heating. |
| Secondary Aromatic Amines | Room Temperature to 60 °C | Steric hindrance and reduced nucleophilicity may necessitate heating. |
| Alcohols (for Sulfonate Ester Formation) | 0 °C to Room Temperature | Often performed in the presence of a base like pyridine.[7] |
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a general, step-by-step methodology for the coupling of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride with a primary amine.
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add a suitable base, such as triethylamine (1.2 equivalents), to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate vial, dissolve 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied.
-
Work-up: Once the reaction is complete, quench it by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizing Reaction Optimization
The following diagrams illustrate key concepts in optimizing the temperature for your coupling reaction.
Caption: Relationship between temperature and reaction outcomes.
References
- Dubbaka, S. R., & Vogel, P. (2004). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 6(1), 95–98.
- Weires, A. G., Bume, D. D., & Garg, N. K. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry, 85(1), 439–447.
- Biscoe, M. R., & MacMillan, D. W. C. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 133(40), 16189–16191.
- Li, J., et al. (2014). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Tetrahedron, 70(36), 6149-6155.
- Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 883–886.
- Liang, S., et al. (2018). Copper-Catalyzed Vicinal Chloro-thiolation of Alkynes with Sulfonyl Chlorides. Organic Letters, 20(22), 7046–7050.
- Baran, P. S., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Chen, J., & Wang, Z. (2021). Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds.
- Baran, P. S., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Dubbaka, S. R., & Vogel, P. (2006). Negishi Cross-Coupling of Sulfonyl Chlorides. Synfacts, 2006(10), 1053–1053.
- Wuttke, S., et al. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2.
- Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5825–5830.
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
- Smith, A. B. (2015). The Synthesis of Functionalised Sulfonamides. UCL Discovery.
- Li, X., et al. (2021). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Omega, 6(50), 34653–34661.
- Khan, I., et al. (2024). Sulfonamide derivatives: Synthesis and applications.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1213–1225.
-
National Center for Biotechnology Information. (n.d.). 2-bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-5-methyl-1,3-thiazole. PubChem. Retrieved from [Link]
- Liu, Y., et al. (2024).
- Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5825–5830.
- Wang, Y., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5551.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Kafkas University Electronic Journal of the Institute of Science and Technology, 30(5), 3647-3658.
- Al-Masoudi, N. A., et al. (2012). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152.
-
ChemSrc. (n.d.). 2-Bromo-5-methyl-1,3-thiazole-4-carboxylic acid - Hazard. Retrieved from [Link]
- Procter, D. J., et al. (2024). Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides. Chemical Science, 15(40), 15004-15009.
- El-Sayed, M. A. A., et al. (2015). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 20(9), 15875–15888.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Controlling regioselectivity in reactions with 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride
Current Status: Operational Ticket ID: CHEM-THZ-4SO2Cl Subject: Controlling Regioselectivity & Troubleshooting Reactivity[1]
The Reactivity Landscape
Executive Summary: You are working with a bifunctional electrophile . The molecule contains two distinct reactive centers:[2][3][4]
-
C4-Sulfonyl Chloride (
): A "hard" electrophile, highly reactive toward nucleophiles (amines, alcohols) under mild conditions. -
C2-Bromide (
): A heteroaryl halide activated by the adjacent nitrogen (aza-activation) and the electron-withdrawing sulfonyl group. It requires higher activation energy (heat or metal catalysis) compared to the sulfonyl chloride.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
The Golden Rule of Regioselectivity:
ngcontent-ng-c1352109670="" class="ng-star-inserted">Always functionalize the Sulfonyl Chloride (C4) before attempting cross-coupling or substitution at the Bromide (C2). Reasoning: The
group is moisture-sensitive and thermally unstable. Subjecting it to the conditions required for C2-functionalization (e.g., aqueous base in Suzuki coupling or high heat for) will result in hydrolysis (sulfonic acid formation) or decomposition.
Visualizing the Pathway
Figure 1: Strategic workflow for regioselective functionalization. Path A (Green) is the required first step.
Module A: Sulfonylation (The C4 Position)
Objective: Selective formation of sulfonamides without disturbing the C2-Bromine.[1]
Standard Protocol (Self-Validating)
-
Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM or THF.
-
Base Addition: Add mild base (Pyridine or
, 1.2–1.5 equiv).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Cooling: Cool reaction to 0°C (Ice bath).
-
Addition: Add 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride (1.0–1.1 equiv) portion-wise or as a solution.
-
Monitoring: Warm to Room Temperature (RT). Monitor via TLC/LCMS.[1] Reaction is usually complete in <2 hours.[1]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| LCMS shows [M-Cl+OH] (Sulfonic Acid) | Hydrolysis. The | 1. Dry solvents over molecular sieves.2. Use fresh sulfonyl chloride (it degrades on shelf).3. Ensure amine is not a hydrochloride salt (unless extra base is added). |
| LCMS shows [M+Amine-HCl-HBr] (Bis-addition) | Over-reaction. The amine attacked both the sulfonyl chloride and displaced the bromine. | 1. Strictly control stoichiometry (1:1 ratio).2. Keep temperature at 0°C .3. Avoid using excess strong nucleophiles (e.g., pyrrolidine, piperidine) without temp control.[1] |
| Low Conversion (Starting Material remains) | Steric Hindrance. The 5-methyl group or bulky amine is slowing the attack.[1] | 1. Allow reaction to run longer at RT.2. Switch to a stronger base catalyst (e.g., DMAP, 0.1 equiv) to activate the sulfonyl chloride. |
| Dark/Tar Reaction Mixture | Decomposition. Thiazole sulfonyl chlorides are thermally sensitive.[1] | 1. Do not heat above 40°C during this step.2. Perform addition slowly to avoid exotherm. |
Module B: C2-Functionalization (The Bromine)
Objective: Modifying the C2 position after the sulfonamide is installed.
Context: The C2-position is activated for Nucleophilic Aromatic Substitution (
Scenario 1: Metal-Catalyzed Coupling (Suzuki/Buchwald)
-
Reagent: 2-Bromo-thiazole-4-sulfonamide (Product from Module A).[1]
-
Conditions: Boronic acid, Pd catalyst (e.g.,
), Base ( ), Dioxane/Water, Heat (80–100°C). -
Critical Check: Ensure the sulfonamide nitrogen is either protected or the reaction accounts for the acidic proton on the sulfonamide (
), which will consume 1 equivalent of base.
Scenario 2: Displacement
-
Reagent: Strong nucleophile (Thiol, secondary amine).
-
Conditions: Polar aprotic solvent (DMF, DMSO), Heat (60–100°C), Base (
or ). -
Note: The 5-methyl group provides slight steric shielding, so higher temperatures may be required compared to non-methylated thiazoles.[1]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Reaction at C2 (Suzuki) | Catalyst Poisoning. The thiazole sulfur or free sulfonamide nitrogen may coordinate Pd. | 1. Use a catalyst system resistant to poisoning (e.g., XPhos Pd G2).2. Protect the sulfonamide (e.g., as N-Boc or N-MBN) before coupling.[1] |
| Hydrolysis of Sulfonamide | Harsh Conditions. Strong acid/base at high temp can cleave the S-N bond.[1] | 1. Use milder bases (Phosphate or Carbonate rather than Hydroxide).2. Monitor reaction time closely. |
| Regio-scrambling | Unlikely. | Once the sulfonamide is formed, the C4 position is chemically inert to substitution.[1] The only reactive site left is C2.[1] |
Frequently Asked Questions (FAQs)
Q: Can I run the reaction in water/aqueous media? A: No. For the first step (sulfonyl chloride), water will immediately hydrolyze the reagent to the sulfonic acid (2-Bromo-5-methyl-1,3-thiazole-4-sulfonic acid), which is a dead-end for amide coupling.[1] Use anhydrous DCM, THF, or MeCN.
Q: Why does the 5-methyl group matter? A: It serves two purposes:
-
Steric Control: It blocks the C5 position, preventing electrophilic substitution side reactions at that site.[1]
-
Electronic Modulation: It is slightly electron-donating.[1] While the sulfonyl group strongly activates the ring, the methyl group slightly tempers this, making the C2-Bromine slightly less reactive toward
than in a 5-H thiazole. You may need 10–20°C higher temperatures for C2 displacements.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Q: Can I use primary amines for the sulfonylation?
A: Yes, but primary sulfonamides (
References
-
Reactivity of Halogenothiazoles: Formentin, P. et al. "Reactivity of halogenothiazoles towards nucleophiles."[1] Journal of the Chemical Society, Perkin Transactions 2, 1995.
-
Sulfonamide Synthesis Protocols: Bahrami, K. et al. "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides."[1][5] Journal of Organic Chemistry, 2009.[1]
-
Thiazole Functionalization: "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs."[1] Molecules, 2022.[1]
-
Compound Data: PubChem Entry for 2-Bromo-5-methyl-1,3-thiazole.
Sources
- 1. 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Validation & Comparative
1H NMR Comparative Guide: 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride
This guide serves as a technical comparative analysis for the 1H NMR interpretation of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride . It is designed for medicinal chemists and structural biologists requiring rigorous validation of this scaffold, which is a critical intermediate in the synthesis of sulfonamide-based bioactives.
Executive Summary: The "Silent" Spectrum
Unlike many heterocyclic intermediates that present complex splitting patterns, 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride is characterized by a structural silence . Due to the full substitution of the thiazole ring (positions 2, 4, and 5), the 1H NMR spectrum in a deuterated solvent (e.g., CDCl₃) should ideally exhibit only one singlet .
-
The Product Signal: A single sharp peak corresponding to the C5-Methyl group.
-
The Critical Comparison: Validation is not defined by what you see, but by what is missing (the C4-proton of the precursor) and what has not yet formed (the hydrolysis shift).
Structural Logic & Shift Prediction
To interpret the spectrum accurately, one must understand the electronic environment imposed by the substituents.
Electronic Vector Analysis
-
Thiazole Core: Electron-deficient aromatic system.
-
C2-Bromo: Weakly withdrawing (inductive), stabilizing the ring against oxidation.
-
C4-Sulfonyl Chloride (-SO₂Cl): Strongly electron-withdrawing (both inductive and resonance). This is the dominant deshielding influence on the adjacent methyl group.
-
C5-Methyl: The reporter group.
Predicted Chemical Shifts (δ ppm in CDCl₃)
| Proton Environment | Precursor (2-Br-5-Me-thiazole) | Target Product | Hydrolysis Impurity (-SO₃H) |
| C5-CH₃ (Methyl) | 2.40 – 2.48 ppm | 2.70 – 2.85 ppm | 2.50 – 2.65 ppm |
| C4-H (Aromatic) | 7.30 – 7.50 ppm | ABSENT | ABSENT |
| -SO₃H (Acidic) | N/A | ABSENT | 10.0+ ppm (Broad) |
Expert Insight: The introduction of the -SO₂Cl group at position 4 exerts a significant ortho-deshielding effect, pushing the methyl signal downfield by approximately 0.3–0.4 ppm relative to the starting material.
Comparative Analysis: Validation Protocols
Scenario A: Synthetic Verification (Product vs. Precursor)
The most common failure mode in chlorosulfonation is incomplete conversion.
-
The Precursor: 2-bromo-5-methylthiazole contains a proton at position 4. In the NMR, this appears as a singlet (or fine doublet) in the aromatic region (~7.4 ppm).
-
The Product: Substitution at C4 removes this proton.
-
Pass Criteria: Complete disappearance of the signal at ~7.4 ppm.
-
Fail Criteria: Presence of a "ghost" peak at 7.4 ppm (indicating <100% conversion).
Scenario B: Stability Assessment (Product vs. Hydrolysis)
Sulfonyl chlorides are moisture-sensitive. In the presence of water (even atmospheric moisture), they hydrolyze to the sulfonic acid.
-
The Shift Drift: The sulfonyl chloride (-SO₂Cl) is more electron-withdrawing than the sulfonic acid (-SO₃H). Therefore, hydrolysis causes the methyl peak to shift upfield (back towards 2.6 ppm).
-
Visual Cue: If you see a small "shoulder" or a second singlet emerging just to the right (upfield) of your main methyl peak, your sample is degrading.
Experimental Protocol: Handling Labile Reagents
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your data, follow this strict sample preparation workflow to prevent in situ hydrolysis.
Recommended Solvent System
-
Primary Choice: CDCl₃ (Chloroform-d) .
-
Why: Chemically inert toward acid chlorides; provides clear resolution.
-
Pre-treatment: Must be stored over molecular sieves (3Å or 4Å) to remove water.
-
-
Avoid: DMSO-d₆ or MeOD .
-
Why: DMSO is hygroscopic and can accelerate decomposition. Methanol (MeOD) will react immediately to form the methyl sulfonate ester (solvolysis), giving a false spectrum.
-
Step-by-Step Preparation
-
Dry Glassware: Oven-dry the NMR tube and cap.
-
Rapid Prep: Weigh ~10 mg of the solid.
-
Solvation: Add 0.6 mL of dry CDCl₃. Shake to dissolve.
-
Acquisition: Run the spectrum immediately (within 10 minutes).
-
Analysis: Check for the single methyl peak at ~2.8 ppm.
Visualization: Logic & Workflow
Diagram 1: Spectral Logic & Assignment
This diagram illustrates the structural changes and their corresponding NMR signatures.[1]
Caption: Comparative spectral evolution from precursor to product and degradation.
Diagram 2: Validation Decision Tree
A self-validating workflow for researchers.
Caption: Decision matrix for assessing the purity of thiazole sulfonyl chlorides.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21906106, 2-Bromo-5-methyl-1,3-thiazole. Retrieved from [Link]
-
Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison (Archived by ACS). Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for sulfonyl chloride substituent effects).
Sources
A Comparative Guide to the LC-MS Characterization of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl Chloride and Its Amine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of the highly reactive building block, 2-bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride, and its derivatives. We will explore the causality behind experimental choices, present a self-validating protocol, and compare the performance of LC-MS against other analytical techniques, supported by experimental insights and authoritative references.
Introduction: The Analytical Challenge of a Versatile Synthon
2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride is a key intermediate in the synthesis of various biologically active molecules, particularly sulfonamides, which are a cornerstone in medicinal chemistry.[1] Its inherent reactivity, a desirable trait for synthesis, presents a significant analytical challenge.[2] The sulfonyl chloride functional group is highly electrophilic and susceptible to nucleophilic attack, making it prone to degradation in the presence of protic solvents or atmospheric moisture.[2][3] Therefore, a rapid, sensitive, and specific analytical method is crucial for reaction monitoring, purity assessment, and structural confirmation of its products. LC-MS has emerged as the technique of choice for such demanding analyses.[1][4]
This guide will focus on the LC-MS characterization of 2-bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride and its hypothetical reaction product with a primary amine, benzylamine, to form the corresponding sulfonamide. This common reaction highlights the practical application of this analytical methodology in a drug discovery context.
Experimental Design: A Self-Validating Workflow
To provide a practical framework, we will outline a hypothetical experiment involving the synthesis and characterization of N-benzyl-2-bromo-5-methyl-1,3-thiazole-4-sulfonamide.
Hypothetical Synthesis of N-benzyl-2-bromo-5-methyl-1,3-thiazole-4-sulfonamide
In a controlled laboratory setting, 2-bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride would be reacted with benzylamine in the presence of a non-nucleophilic base like triethylamine (TEA) in an aprotic solvent such as dichloromethane (DCM) to neutralize the HCl byproduct.[3] The reaction progress would be monitored by taking aliquots at different time points and quenching them with an acidic solution before LC-MS analysis.
LC-MS Protocol: Rationale and Step-by-Step Guide
The choice of LC-MS parameters is critical for achieving optimal separation and sensitive detection of the starting material and the sulfonamide product.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.[5][6]
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the reaction mixture aliquot in a suitable solvent, typically acetonitrile or a mixture of acetonitrile and water.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Perform serial dilutions to achieve a concentration within the linear range of the instrument.
-
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm) is a good starting point for separating the relatively non-polar starting material and product from more polar impurities.[7]
-
Mobile Phase A: Water with 0.1% formic acid. The acid helps to improve peak shape and ionization efficiency in positive ESI mode.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient elution is necessary to separate compounds with different polarities. A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic compounds.
-
Flow Rate: A flow rate of 0.3 mL/min is suitable for a 2.1 mm ID column.
-
Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) ensures reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is generally preferred for sulfonamides as the nitrogen atoms are readily protonated.
-
Scan Mode: Full scan mode will be used to identify the molecular ions of the starting material and the product.
-
Mass Range: A mass range of m/z 100-500 will cover the expected molecular weights.
-
Collision-Induced Dissociation (CID): For structural confirmation, a product ion scan (MS/MS) can be performed on the precursor ions of interest to generate characteristic fragmentation patterns.[5]
-
Data Presentation and Interpretation
The LC-MS analysis will yield a total ion chromatogram (TIC) showing the separation of different components over time and a mass spectrum for each peak.
Expected Results:
| Compound | Expected Retention Time (min) | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| 2-bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride | ~5-7 | 275.8550[8][9] | Loss of Cl, loss of SO₂, thiazole ring fragmentation |
| N-benzyl-2-bromo-5-methyl-1,3-thiazole-4-sulfonamide | ~8-10 | 346.96 | Loss of benzyl group, loss of SO₂, thiazole ring fragmentation |
Isotopic Pattern: The presence of bromine and chlorine in the starting material will result in a characteristic isotopic pattern in the mass spectrum, providing a high degree of confidence in its identification.[2]
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the LC-MS characterization of the reaction products.
Caption: Workflow for the LC-MS characterization of the reaction products.
Comparative Analysis with Alternative Techniques
While LC-MS is a powerful tool, other analytical techniques can provide complementary information.
| Technique | Advantages | Disadvantages | Best For |
| LC-MS | High sensitivity and selectivity.[4][6] Provides molecular weight and structural information. Suitable for thermally labile compounds.[4] | Matrix effects can suppress ionization.[7] Requires expertise for method development and data interpretation. | Identifying and quantifying reaction products in complex mixtures.[10] Reaction monitoring. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent separation for volatile and thermally stable compounds. Well-established libraries for compound identification. | Not suitable for non-volatile or thermally labile compounds like many sulfonamides.[2] Derivatization may be required.[2] | Analysis of volatile starting materials or byproducts.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for unambiguous identification.[2] Non-destructive. Quantitative capabilities. | Lower sensitivity compared to MS. Requires higher sample concentrations. Complex mixtures can lead to overlapping signals.[2] | Definitive structural elucidation of purified products.[12] |
| Infrared (IR) Spectroscopy | Rapid and simple method for functional group identification (e.g., S=O and S-Cl stretches).[2][12] | Provides limited structural information. Not suitable for complex mixture analysis. | Quick confirmation of the presence of the sulfonyl chloride functional group in the starting material and its absence in the product.[12] |
Decision-Making Diagram for Technique Selection
The choice of analytical technique depends on the specific research question.
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion: The Indispensable Role of LC-MS
For the characterization of 2-bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride and its reaction products, LC-MS stands out as the most versatile and informative technique. Its high sensitivity, selectivity, and applicability to a wide range of compounds make it indispensable for reaction monitoring, impurity profiling, and structural confirmation in the fast-paced environment of drug discovery and development. While other techniques like NMR and IR provide valuable complementary data for comprehensive characterization, LC-MS offers the most efficient and robust solution for the primary analytical challenges posed by this reactive and important class of molecules.
References
-
Mass Spectrometry of Sulfonic Acids and Their Derivatives. ResearchGate. [Link]
-
Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel UQAM. [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. RSC Publishing. [Link]
-
What Is LC-MS, LC-MS Analysis and LC-MS/MS. Technology Networks. [Link]
-
LC/MS Method and Results: ESI/APCI Methods, CID & Ion Analysis. Shimadzu. [Link]
-
Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC. Journal of Current Medical Research and Opinion. [Link]
-
Liquid chromatography–mass spectrometry. Wikipedia. [Link]
-
Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion. Academia.edu. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. [Link]
-
2-bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride. PubChem. [Link]
-
2-bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride. PubChem. [Link]
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Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. [Link]
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2-Bromo-5-methyl-1,3-thiazole. PubChem. [Link]
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Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]
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Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu. [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
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Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. ACS Publications. [Link]
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Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration. MDPI. [Link]
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Thiazole Sulfonamide Derivatives: Synthesis, Characterization, Biological Evaluation and Computational Study. ResearchGate. [Link]
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A Comparative Guide to the Reactivity of Thiazole vs. Pyridine Sulfonyl Chlorides for Drug Discovery
In the landscape of modern drug discovery and development, heteroaromatic sulfonyl chlorides serve as indispensable building blocks for the synthesis of sulfonamides, a privileged scaffold in a multitude of therapeutic agents. The choice of the heteroaromatic core is a critical design element that profoundly influences the physicochemical properties, biological activity, and synthetic accessibility of the target molecules. Among the myriad of options, thiazole and pyridine sulfonyl chlorides have emerged as particularly valuable reagents. This guide provides an in-depth, objective comparison of the reactivity of these two classes of compounds, supported by a discussion of the underlying electronic and steric factors, and presents a detailed experimental protocol for their head-to-head evaluation.
Unveiling the Contestants: Thiazole and Pyridine Sulfonyl Chlorides
Thiazole , a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of many biologically active compounds. Its derivatives are known for a wide spectrum of pharmacological activities.[1] The thiazole ring is π-electron rich, which influences the reactivity of its substituents.[2]
Pyridine , a six-membered electron-deficient heteroaromatic ring, is another fundamental scaffold in medicinal chemistry.[3] The nitrogen atom in the pyridine ring significantly impacts its electronic properties and the reactivity of attached functional groups.[3]
The sulfonyl chloride moiety, with its highly electrophilic sulfur atom, is the reactive center in both classes of compounds, readily undergoing nucleophilic attack by amines, alcohols, and other nucleophiles to form stable sulfonamides and sulfonate esters.[4]
The Crucial Factor: Stability and Handling
Before delving into a direct reactivity comparison, it is imperative to consider the stability of these reagents, as it dictates their storage, handling, and utility in synthesis. A comprehensive study on the stability of various heteroaromatic sulfonyl halides has revealed some key trends.
Generally, five-membered heteroaromatic sulfonyl halides, including those of thiazole, tend to be less stable than their six-membered counterparts like pyridine sulfonyl chlorides. However, the position of the sulfonyl chloride group on the ring is a critical determinant of stability.
-
Pyridine Sulfonyl Chlorides: The stability follows the trend: 3- (or β-) isomers > 2- (or α-) isomers > 4- (or γ-) isomers. Pyridine-4-sulfonyl chloride is particularly unstable and prone to decomposition via SO2 extrusion, while pyridine-3-sulfonyl chloride exhibits greater stability.
-
Thiazole Sulfonyl Chlorides: Thiazole-2-sulfonyl chloride is often too unstable to be isolated. In contrast, thiazole-4- and -5-sulfonyl chlorides are more stable but may still undergo decomposition over time.
This inherent difference in stability necessitates careful consideration during synthesis and storage, with less stable isomers often being generated and used in situ.
A Head-to-Head Comparison of Reactivity: Key Influencing Factors
The reactivity of thiazole and pyridine sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfonyl sulfur atom. This, in turn, is modulated by the electronic properties of the attached heteroaromatic ring.
Electronic Effects: The Decisive Battleground
The electron-donating or electron-withdrawing nature of the thiazole and pyridine rings plays a pivotal role in determining the reactivity of the sulfonyl chloride group.
-
Pyridine: As an electron-deficient ring system, the pyridine ring acts as an electron-withdrawing group, which is expected to increase the electrophilicity of the sulfonyl sulfur. This enhanced electrophilicity should lead to a faster rate of reaction with nucleophiles compared to a simple benzenesulfonyl chloride. The effect is most pronounced when the sulfonyl chloride is at the 2- or 4-position due to direct resonance effects.
-
Thiazole: The thiazole ring is considered a π-electron rich system.[2] This suggests that the thiazole ring may be less electron-withdrawing than the pyridine ring. Consequently, thiazole sulfonyl chlorides might be expected to be less reactive than their pyridine counterparts, all other factors being equal.
The following diagram illustrates the differing electronic nature of the two ring systems.
Sources
Spectroscopic Analysis and Validation of Thiazole Sulfonamide Derivatives
Executive Summary
This guide provides a rigorous framework for the structural validation of thiazole sulfonamide derivatives—a scaffold critical to antimicrobial and carbonic anhydrase inhibitor development. Unlike generic organic analysis, this class of compounds presents unique spectral challenges, particularly in the resolution of the sulfonamide (
This document compares the efficacy of FT-IR,
Introduction: The Thiazole-Sulfonamide Pharmacophore
The thiazole sulfonamide moiety combines the lipophilic, aromatic thiazole ring with the polar, hydrogen-bonding sulfonamide group. Validating this structure requires confirming two distinct features:
-
The Sulfonamide Linkage: Formation of the
bond and presence of the acidic proton. -
The Thiazole Integrity: Ensuring the heterocyclic ring remains intact during sulfonation or coupling reactions.
Comparative Analysis of Analytical Architectures
The following table objectively compares the performance of standard spectroscopic methods specifically for thiazole sulfonamide validation.
| Feature | FT-IR Spectroscopy | UV-Vis Spectroscopy | Mass Spectrometry (ESI-MS) | |
| Primary Utility | Functional Group Confirmation ( | Definitive Structural Proof & Purity | Electronic Transitions ( | Molecular Weight & Fragmentation |
| Key Marker (Thiazole) | Thiazole | Fragment ions (Thiazole loss) | ||
| Key Marker (Sulfonamide) | Labile | Minimal impact | Parent Ion | |
| Resolution Power | Moderate (Overlaps common in fingerprint region) | High (Distinguishes isomers) | Low (Broad bands) | Very High (Exact mass) |
| Sample Destructive? | Non-destructive (ATR) | Non-destructive | Non-destructive | Destructive |
| Cost/Time Efficiency | High (Seconds) | Medium (Minutes) | High (Seconds) | Medium |
Expert Insight: While MS confirms mass, it cannot distinguish between regioisomers where the sulfonamide attaches to different nitrogens.
Experimental Protocol: The "Self-Validating" Workflow
This protocol uses a Triangulated Validation Strategy , where data from IR triggers specific checks in NMR, ensuring no false positives.
Phase 1: FT-IR Fingerprinting (The "Go/No-Go" Check)
Objective: Confirm the presence of the sulfonamide bond before wasting NMR solvents.
-
Preparation: Grind dry solid sample with KBr (1:100 ratio) or use Diamond ATR.
-
Scan Parameters: 4000–400
, 32 scans, resolution. -
Critical Checkpoints:
-
Asymmetric Stretch: Look for a sharp, intense band at
. -
Symmetric Stretch: Look for a corresponding band at
. -
Validation Rule: If these bands are absent or shifted significantly (
), the sulfonamide bond has likely not formed (check for unreacted amine).
-
Asymmetric Stretch: Look for a sharp, intense band at
Phase 2: -NMR Structural Elucidation (The "Truth" Test)
Objective: Prove the connectivity of the thiazole to the sulfonamide.
-
Solvent Choice: Dissolve 5–10 mg in DMSO-
.-
Why? Chloroform (
) often fails to dissolve polar sulfonamides and can cause the acidic proton to broaden into the baseline. DMSO- stabilizes the proton via hydrogen bonding, resulting in a sharp singlet.
-
-
Acquisition: Standard proton pulse sequence, 16–32 scans.
-
The "Exchange" Validation (Crucial Step):
-
Run the standard spectrum.
-
Add 1 drop of
to the NMR tube and shake. -
Re-run the spectrum.
-
Result: The peak at 10.0–13.0 ppm must disappear. This confirms it is the labile Sulfonamide
, not an impurity or aromatic proton.
-
Phase 3: Purity Profiling
-
HPLC-UV: C18 Column, MeOH/Water gradient. Monitor at
(determined via UV-Vis, typically 260–290 nm). -
Acceptance Criteria: Single peak
area integration.
Case Study: Novel Derivative vs. Standard
Scenario: Validation of a synthesized N-(4-methylthiazol-2-yl)benzenesulfonamide (Target) compared to Sulfathiazole (Standard).
| Spectral Feature | Standard: Sulfathiazole (Lit.[1] Data) | Target: Methyl-Thiazole Derivative (Experimental) | Interpretation |
| IR | Shift indicates stronger H-bonding in the derivative. | ||
| IR | Confirmed: Sulfonyl group is intact. | ||
| NMR | Downfield shift due to electron-donating methyl group on thiazole affecting acidity. | ||
| NMR Thiazole | Confirmed: Appearance of singlet indicates substitution at | ||
| NMR Methyl | N/A | Confirmed: Methyl group incorporation.[2] |
Data Source Grounding: The spectral ranges above align with established literature for thiazole sulfonamides [1][2][3].
Visualization of Workflows
Diagram 1: The "Triangulated" Validation Workflow
This flowchart illustrates the logical progression from synthesis to final structure confirmation, emphasizing the "Stop/Go" decision points.
Caption: Step-by-step validation logic ensuring no false positives during structural elucidation.
Diagram 2: Troubleshooting Spectral Anomalies
A decision tree for resolving common issues in thiazole sulfonamide spectroscopy.
Caption: Diagnostic logic for resolving common spectral artifacts in sulfonamide analysis.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5336, Sulfathiazole." PubChem, [Link]. Accessed 23 Feb. 2026.
-
Chohan, Z. H., et al. "Synthesis, Characterization and Biological Evaluation of Some Thiazole Sulfonamide Derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 31, no. 6, 2016, pp. 1300–1305.[3] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." Wiley, 7th Edition. (Standard text for IR/NMR characteristic bands).
- Zoumpoulakis, P., et al. "Competitive intramolecular hydrogen bonding in sulfonamides: An NMR and theoretical study." Journal of Molecular Structure, 2006.
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Technical Guide: HPLC Purity Determination of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride
Executive Summary
2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride is a highly reactive heterocyclic intermediate used frequently in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Its electrophilic nature, while beneficial for synthesis, presents a significant analytical challenge: rapid hydrolytic instability .
When exposed to moisture—including aqueous HPLC mobile phases—the sulfonyl chloride moiety (
This guide compares two distinct analytical approaches:
-
Direct RP-HPLC (Acid-Stabilized): A rapid, high-throughput method suitable for rough in-process checks (IPC).
-
Pre-Column Derivatization (The Gold Standard): A robust protocol converting the analyte into a stable sulfonamide, essential for CoA generation and high-precision purity assay.
Part 1: The Chemical Challenge
To select the correct method, one must understand the degradation mechanism. The thiazole ring is electron-deficient, making the sulfonyl chloride at position 4 highly susceptible to nucleophilic attack by water.
Degradation Pathway & Analytical Consequences[1]
-
Reaction:
-
HPLC Artifacts:
-
The "Ghost" Peak: The sulfonic acid is highly polar and often elutes near the void volume (
). -
Peak Broadening: On-column hydrolysis causes the sulfonyl chloride peak to tail significantly as it degrades while moving through the column.
-
Visualization: Reaction Pathways
The following diagram illustrates the competition between hydrolysis (degradation) and derivatization (stabilization).
Figure 1: The kinetic competition between hydrolysis (unwanted) and amine derivatization (stabilization).
Part 2: Method Comparison
Method A: Direct RP-HPLC (Acid-Stabilized)
Best for: Rapid In-Process Checks (IPC) where <2% error is acceptable.
This method attempts to "outrun" hydrolysis by using high organic content and low pH to suppress the ionization of water, thereby slowing the nucleophilic attack.
-
Column: C18 (Short column, e.g., 50mm) to reduce residence time.
-
Mobile Phase: High % Acetonitrile (ACN) start.
-
Modifier: 0.1% Trifluoroacetic acid (TFA) or Formic Acid.
Method B: Pre-Column Derivatization (Recommended)
Best for: Final Product Release, Stability Studies, and CoA.
This method converts the unstable chloride into a stable sulfonamide using a secondary amine (e.g., diethylamine, morpholine, or piperidine). The derivative is stable for days, allowing for high-precision overnight runs.
Comparative Performance Data
The following data represents typical performance metrics for heteroaryl sulfonyl chlorides.
| Metric | Method A: Direct RP-HPLC | Method B: Derivatization |
| Analyte Stability | Stable (> 48 hours) | |
| Linearity ( | 0.985 - 0.995 | > 0.999 |
| Precision (%RSD) | 2.0% - 5.0% (Variable) | < 0.5% |
| LOD / LOQ | High (due to noise/tailing) | Low (sharp peaks) |
| Main Artifact | Split peaks / Acid formation | Excess derivatizing reagent peak |
Part 3: Detailed Experimental Protocols
Protocol 1: The "Gold Standard" Derivatization Method
This protocol uses Diethylamine (DEA) . It is preferred over primary amines because it prevents double-substitution side reactions.
Reagents
-
Derivatizing Solution: 10% Diethylamine in Acetonitrile (v/v).
-
Quenching Solution: 10% Acetic Acid in Water (v/v).
Sample Preparation Workflow
-
Weigh: Accurately weigh 10 mg of the sulfonyl chloride sample into a 20 mL vial.
-
Dissolve: Add 5 mL of dry Acetonitrile. Sonicate briefly (<30s) to dissolve.
-
React: Add 1 mL of Derivatizing Solution . Vortex immediately.
-
Note: The reaction is exothermic and instantaneous.
-
-
Wait: Allow to stand for 1-2 minutes at room temperature.
-
Quench: Add 2 mL of Quenching Solution (to neutralize excess amine and prevent column damage).
-
Dilute: Make up to volume (20 mL) with Diluent.
-
Filter: Filter through a 0.22 µm PTFE filter into an HPLC vial.
HPLC Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient:
-
0.0 min: 10% B
-
10.0 min: 90% B
-
12.0 min: 90% B
-
12.1 min: 10% B (Re-equilibration)
-
-
Detection: UV at 254 nm (Thiazole ring absorption) and 280 nm.
-
Temperature: 25°C.
Protocol 2: Direct RP-HPLC (For Quick IPC Only)
Warning: Ensure the autosampler is temperature-controlled at 4°C to minimize degradation in the vial.
HPLC Conditions
-
Column: Waters XBridge BEH C18 (50 mm x 2.1 mm, 1.7 µm) - Short column is critical.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Rapid ramp (Start at 50% B to minimize water contact time).
-
0.0 min: 50% B
-
3.0 min: 95% B
-
-
Flow Rate: 0.6 mL/min.
-
Sample Diluent: 100% Anhydrous Acetonitrile (Do not use water/buffer in diluent).
Part 4: Decision Framework
Use this logic flow to determine which method to apply for your specific stage of development.
Figure 2: Decision tree for selecting the appropriate analytical method based on data quality requirements.
References
-
BenchChem. (2025).[4][1] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from
-
Creative Proteomics. (2024). Amino Acid Pre-column Derivatization HPLC Analysis Methods. Retrieved from
-
ChemRxiv. (2025).[5] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Shevchuk, O. I., et al. Retrieved from
-
Journal of Chromatographic Science. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from
-
PubChem. (2025).[6][7] Compound Summary: 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride.[8] Retrieved from
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A Head-to-Head Comparison: Unraveling the Leaving Group Ability of Thiazole Sulfonyl Chlorides vs. Fluorides for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of reactive chemical building blocks is paramount to the efficient synthesis of novel molecular entities. The sulfonyl halide moiety is a cornerstone of medicinal chemistry, enabling the facile formation of sulfonamides and sulfonate esters, which are prevalent in a multitude of therapeutic agents. Within the diverse landscape of heterocyclic scaffolds, the thiazole nucleus is a privileged structure, and its functionalization via sulfonyl halides is a common strategy. This guide provides an in-depth, objective comparison of the leaving group ability of thiazole sulfonyl chlorides versus their fluoride counterparts, supported by mechanistic principles and a proposed experimental framework for direct evaluation.
The Crux of the Matter: Leaving Group Ability in Nucleophilic Acyl Substitution
The reactivity of a sulfonyl halide in a nucleophilic substitution reaction is intrinsically tied to the stability of the departing halide ion, the leaving group. An ideal leaving group is a species that is stable on its own, which typically correlates with it being the conjugate base of a strong acid.[1][2] The reaction proceeds via nucleophilic attack on the electrophilic sulfur atom, which is rendered electron-deficient by the two oxygen atoms and the halogen.[3] This can proceed through a concerted SN2-like mechanism or a stepwise addition-elimination pathway. The facility of this reaction is largely governed by the propensity of the S-X bond (where X is Cl or F) to cleave.
The stability of sulfonyl halides follows the trend: fluorides > chlorides > bromides > iodides.[4] This enhanced stability of sulfonyl fluorides is attributed to the strong sulfur-fluorine bond and makes them more resistant to hydrolysis and thermolysis compared to their chloride analogs.[5] However, this stability often comes at the cost of reactivity.
Thiazole Sulfonyl Chlorides: The Workhorse Reagent
Thiazole sulfonyl chlorides are widely utilized in organic synthesis due to their commercial availability and high reactivity.[6][7][8] The chloride ion is an excellent leaving group, being the conjugate base of the strong acid HCl. This high reactivity allows for reactions with a broad range of nucleophiles, including amines and alcohols, to proceed under mild conditions, often in the presence of a base to neutralize the HCl byproduct.[3]
Thiazole Sulfonyl Fluorides: The Stable Alternative
In recent years, thiazole sulfonyl fluorides have gained prominence, particularly in the context of "Sulfur(VI) Fluoride Exchange (SuFEx)" click chemistry.[9][10] Their notable stability makes them ideal for multi-step syntheses where the sulfonyl halide moiety must endure various reaction conditions before its intended use. While the fluoride ion is generally considered a poor leaving group in the context of SN2 reactions at a carbon center due to the strength of the C-F bond, the scenario at a sulfonyl sulfur is more nuanced.[11] In some instances, particularly in nucleophilic aromatic substitution, fluoride can be a superior leaving group.[12][13] However, in the context of nucleophilic attack at the sulfonyl center, the general consensus is that sulfonyl fluorides are less reactive than their chloride counterparts.[14]
A Proposed Experimental Showdown: A Head-to-Head Kinetic Analysis
To empirically quantify the difference in leaving group ability between thiazole sulfonyl chlorides and fluorides, a kinetic study provides the most direct and informative data. The following experimental design outlines a robust methodology for this comparison.
Synthesis of Thiazole Sulfonyl Halides
A variety of synthetic routes to thiazole sulfonyl chlorides have been reported.[6] For a comparative study, a consistent substitution pattern on the thiazole ring is crucial. For instance, 2-substituted-1,3-thiazole-4-sulfonyl chlorides can be prepared from the corresponding thiazole derivatives. Similarly, synthetic methods for preparing thiazole sulfonyl fluorides are also available in the literature.[9][10]
Kinetic Experiment: Reaction with a Model Nucleophile
The rate of reaction of a selected thiazole sulfonyl chloride and its corresponding fluoride analog with a model nucleophile, such as aniline or a substituted phenol, can be monitored under pseudo-first-order conditions (i.e., with a large excess of the nucleophile).
Experimental Protocol:
-
Reactant Preparation: Prepare stock solutions of the thiazole sulfonyl chloride, thiazole sulfonyl fluoride, and the chosen nucleophile (e.g., aniline) in a suitable aprotic solvent (e.g., acetonitrile) of known concentration.
-
Reaction Initiation: In a thermostated reaction vessel, mix the nucleophile solution with the solvent. Allow the mixture to equilibrate to the desired temperature (e.g., 25 °C).
-
Monitoring the Reaction: Initiate the reaction by adding a small aliquot of the sulfonyl halide stock solution. The progress of the reaction can be monitored by a suitable analytical technique, such as:
-
UV-Vis Spectroscopy: If the product has a distinct chromophore from the reactants.
-
HPLC: By taking aliquots at specific time intervals, quenching the reaction, and analyzing the formation of the product and disappearance of the starting material.
-
NMR Spectroscopy: For slower reactions, the reaction can be monitored in situ in an NMR tube.
-
-
Data Analysis: The pseudo-first-order rate constant (kobs) can be determined by plotting the natural logarithm of the starting material concentration versus time. The second-order rate constant (k2) is then calculated by dividing kobs by the concentration of the nucleophile.
Data Presentation
The results of the kinetic study can be summarized in the following table:
| Thiazole Sulfonyl Halide | Nucleophile | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Relative Rate |
| 2-Methylthiazole-4-sulfonyl chloride | Aniline | 25 | Experimental Value | k₂(chloride) / k₂(fluoride) |
| 2-Methylthiazole-4-sulfonyl fluoride | Aniline | 25 | Experimental Value | 1 |
Visualizing the Reaction Pathway and Experimental Workflow
Caption: Generalized mechanism of nucleophilic substitution at a sulfonyl sulfur.
Caption: Experimental workflow for the kinetic comparison of leaving group ability.
Concluding Remarks for the Practicing Scientist
The choice between a thiazole sulfonyl chloride and a thiazole sulfonyl fluoride is a classic trade-off between reactivity and stability.
-
Thiazole Sulfonyl Chlorides are the go-to reagents for rapid, high-yielding transformations with a wide range of nucleophiles. Their high reactivity is their primary asset, but it can also be a liability, leading to lower stability and potential side reactions.
-
Thiazole Sulfonyl Fluorides offer superior stability, making them more amenable to multi-step synthetic sequences and harsher reaction conditions.[5][14] While they are generally less reactive, this can be advantageous for achieving selectivity in the presence of multiple nucleophilic sites. Their use is central to the robust and orthogonal SuFEx click chemistry paradigm.
Ultimately, the optimal choice depends on the specific synthetic context. For late-stage functionalization where speed and broad reactivity are desired, the chloride is often preferred. For the synthesis of complex molecules requiring a robust sulfonyl halide handle that can withstand multiple transformations, the fluoride is the more prudent choice. The experimental framework provided in this guide offers a clear path for researchers to quantify these differences and make informed decisions in their synthetic endeavors.
References
-
Wikipedia. Sulfonyl halide. [Link]
-
Arcoria, A., Ballistreri, F. P., Musumarra, G., & Tomaselli, G. A. (1981). Nucleophilic substitution at sulphonyl sulphur. Part 1. Reactivity of thiophen-2-sulphonyl halides in water and methanol–acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (2), 221-227. [Link]
-
ProQuest. Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. [Link]
-
Smedley, C. J., et al. (2022). The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles Using a Diversity Oriented Clicking Strategy. Organic Letters. [Link]
-
ChemRxiv. The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. [Link]
-
Lukin, O., et al. (2012). A Facile Synthesis of 1,3-Thiazole-4-sulfonyl Chlorides. Synthetic Communications, 42(19), 2866-2875. [Link]
-
National Institutes of Health. Recent advances in heterolytic nucleofugal leaving groups. [Link]
-
Chemistry LibreTexts. 7.4: Leaving Groups. [Link]
-
MySkinRecipes. 2-(acetylamino)-1,3-thiazole-5-sulfonyl chloride. [Link]
-
National Institutes of Health. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. [Link]
-
MDPI. Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. [Link]
-
Beilstein Journal of Organic Chemistry. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. [Link]
-
Wikipedia. Leaving group. [Link]
-
ResearchGate. Synthetic Routes to Arylsulfonyl Fluorides. [Link]
-
Reddit. Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?. [Link]
-
ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
-
Master Organic Chemistry. What Makes A Good Leaving Group?. [Link]
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A Comparative Guide to the Validation of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl Chloride Synthesis via Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride stands as a critical intermediate, its reactive sulfonyl chloride group offering a versatile handle for the construction of a diverse array of biologically active molecules. The synthetic integrity of this building block is paramount; impurities or structural deviations can lead to downstream synthetic failures, misleading biological data, and ultimately, compromised product efficacy and safety.
This guide provides an in-depth, comparative analysis of the validation of the synthesis of 2-bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride, with a primary focus on the role of elemental analysis as a definitive tool for empirical formula confirmation. We will explore a representative synthetic protocol, delve into the principles and practicalities of elemental analysis, and contrast this classical method with modern spectroscopic techniques. This document is designed to equip researchers with the knowledge to not only synthesize this key intermediate but also to rigorously validate its composition, ensuring the reliability and reproducibility of their scientific endeavors.
Representative Synthesis of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl Chloride
Reaction Scheme:
Experimental Protocol: Chlorosulfonation
Causality Behind Experimental Choices:
-
Reagent: Chlorosulfonic acid is a powerful and direct chlorosulfonating agent. An excess is used to drive the reaction to completion and to serve as the solvent. The use of thionyl chloride in conjunction with chlorosulfonic acid can sometimes improve yields for certain substrates.
-
Temperature Control: The reaction is highly exothermic and releases hydrogen chloride gas. Maintaining a low temperature during the addition of the substrate is crucial to prevent uncontrolled reactions and potential degradation of the starting material and product.
-
Quenching: The reaction is quenched by slowly adding the mixture to ice. This serves to hydrolyze the excess chlorosulfonic acid and precipitate the water-insoluble sulfonyl chloride product. This must be done cautiously due to the vigorous reaction of chlorosulfonic acid with water.
-
Work-up: The solid product is collected by filtration and washed with cold water to remove any remaining acid. Drying under vacuum is necessary as sulfonyl chlorides are moisture-sensitive.
Step-by-Step Methodology:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, place an excess of chlorosulfonic acid (e.g., 5-10 molar equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 2-bromo-5-methyl-1,3-thiazole (1 equivalent) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitoring by TLC is recommended if a suitable system can be developed).
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the ice.
-
The solid product will precipitate. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the product under vacuum over a suitable desiccant (e.g., P₂O₅) to yield the crude 2-bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride. Further purification may be achieved by recrystallization from a non-polar solvent if necessary.
Validating Synthesis: The Central Role of Elemental Analysis
Elemental analysis is a cornerstone technique for the validation of a newly synthesized compound. It provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, sulfur, and halogens) in a sample, which is then compared to the theoretical values calculated from the proposed molecular formula.[1] For 2-bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride (C₄H₃BrClNO₂S₂), a successful synthesis should yield a product with an elemental composition that closely matches the theoretical percentages.
Theoretical vs. Experimental Values
The theoretical elemental composition is calculated based on the molecular formula and the atomic weights of the constituent elements.
Molecular Formula: C₄H₃BrClNO₂S₂ Molecular Weight: 276.59 g/mol
Theoretical Elemental Composition:
-
Carbon (C): (4 * 12.011) / 276.59 * 100% = 17.37%
-
Hydrogen (H): (3 * 1.008) / 276.59 * 100% = 1.09%
-
Bromine (Br): 79.904 / 276.59 * 100% = 28.89%
-
Chlorine (Cl): 35.453 / 276.59 * 100% = 12.82%
-
Nitrogen (N): 14.007 / 276.59 * 100% = 5.06%
-
Oxygen (O): (2 * 15.999) / 276.59 * 100% = 11.57%
-
Sulfur (S): (2 * 32.065) / 276.59 * 100% = 23.19%
Experimental values are obtained from instrumental analysis. A close agreement between the experimental and theoretical values, typically within ±0.4%, is considered strong evidence for the correct empirical formula and a high degree of purity.
Experimental Protocol: Elemental Analysis (CHNS, Halogens)
Modern elemental analyzers typically use combustion-based methods.
Workflow for Elemental Analysis:
Caption: Workflow for combustion-based elemental analysis.
Step-by-Step Methodology:
-
Sample Preparation: A small, accurately weighed amount of the dried, purified 2-bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride is placed in a tin or silver capsule.
-
Combustion: The sample is introduced into a high-temperature furnace (around 900-1000 °C) in a stream of pure oxygen. This process converts the elements into simple gases: C to CO₂, H to H₂O, N to N₂, and S to SO₂. Halogens are converted to their corresponding hydrogen halides (HBr, HCl).
-
Gas Purification and Separation: The resulting gas mixture is passed through a series of traps and columns to remove any interfering substances and to separate the individual gases.
-
Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD) or other specialized detectors.
-
Halogen and Sulfur Analysis: For accurate halogen and sulfur determination, specific methods are often employed. One common technique is oxygen flask combustion followed by ion chromatography or potentiometric titration. ASTM D5453 outlines a standard test method for the determination of total sulfur in liquid hydrocarbons, which utilizes ultraviolet fluorescence. For halogens, methods like ASTM E442, which involves oxygen flask combustion and potentiometric titration, can be adapted.
-
Calculation: The instrument's software calculates the percentage of each element in the original sample based on the detector response and the initial sample weight.
A Comparative Overview of Analytical Techniques
While elemental analysis is crucial for confirming the empirical formula, a comprehensive validation of a new compound relies on a suite of analytical techniques. Spectroscopic methods provide information about the molecular structure and functional groups present.
| Technique | Primary Application | Information Provided | Advantages | Limitations |
| Elemental Analysis | Empirical Formula Determination, Purity Assessment | Percentage composition of elements. | Provides fundamental confirmation of the elemental makeup; highly accurate for pure samples. | Does not provide structural information; can be affected by impurities. |
| ¹H and ¹³C NMR Spectroscopy | Structural Elucidation | The chemical environment of hydrogen and carbon atoms, connectivity. | Provides detailed structural information, can be used for purity assessment (qNMR). | Less sensitive than MS, can be complex for molecules with many signals. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of characteristic functional groups (e.g., S=O, S-Cl). | Rapid and simple, provides a "fingerprint" of the molecule. | Provides limited structural information on its own. |
| Mass Spectrometry (MS) | Molecular Weight Determination, Structural Fragmentation | The mass-to-charge ratio of the molecule and its fragments. | Highly sensitive, provides accurate molecular weight, can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis. | Can be destructive, fragmentation patterns can be complex to interpret. |
Expected Spectroscopic Data for 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride:
-
¹H NMR (in CDCl₃): A singlet for the methyl protons (CH₃) would be expected, likely in the range of 2.5-3.0 ppm.
-
¹³C NMR (in CDCl₃): Signals for the four carbon atoms of the thiazole ring and one for the methyl group would be present. The carbon bearing the sulfonyl chloride group would be significantly downfield.
-
IR Spectroscopy: Strong characteristic absorption bands for the sulfonyl chloride group would be observed:
-
Asymmetric S=O stretch: ~1370-1390 cm⁻¹
-
Symmetric S=O stretch: ~1180-1200 cm⁻¹
-
S-Cl stretch: ~550-650 cm⁻¹
-
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) would be observed for the molecular ion and any fragments containing these halogens.
Conclusion
The validation of the synthesis of 2-bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride is a critical step in ensuring the quality and reliability of subsequent research and development. Elemental analysis serves as a fundamental and indispensable tool in this process, providing direct evidence of the empirical formula and a quantitative measure of purity. When used in conjunction with spectroscopic techniques such as NMR, IR, and mass spectrometry, a comprehensive and robust validation can be achieved. This multi-faceted approach provides the necessary confidence in the identity and quality of this important synthetic intermediate, thereby upholding the principles of scientific integrity and paving the way for successful drug discovery and development.
References
- Elemental analysis. (n.d.). Retrieved February 23, 2026, from a publicly available university chemistry resource.
-
A Look at Elemental Analysis for Organic Compounds - AZoM. (2021, May 6). Retrieved February 23, 2026, from [Link]
-
ASTM D5453-19a, Standard Test Method for Determination of Total Sulfur in Light Hydrocarbons, Spark Ignition Engine Fuel, Diesel Engine Fuel, and Engine Oil by Ultraviolet Fluorescence, ASTM International, West Conshohocken, PA, 2019,
-
ASTM E442-15, Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion, ASTM International, West Conshohocken, PA, 2015,
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- U.S. Pharmacopeia. (2023).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
A Comparative Guide to the Characterization of Thiazole Sulfonyl Chlorides: Spotlight on IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, thiazole-containing compounds hold a position of prominence. Their diverse pharmacological activities are often accessed through synthetic pathways that employ versatile and reactive intermediates. Among these, thiazole sulfonyl chlorides are critical building blocks for the synthesis of a wide array of sulfonamides and other derivatives with therapeutic potential. The precise and unambiguous characterization of these reactive intermediates is not merely a matter of analytical due diligence; it is a cornerstone of robust and reproducible drug development.
This guide provides an in-depth comparison of analytical techniques for the characterization of thiazole sulfonyl chlorides, with a primary focus on the utility and interpretation of Infrared (IR) Spectroscopy. As a Senior Application Scientist, my aim is to offer not just a list of characteristic peaks, but a deeper understanding of the underlying principles and a practical framework for obtaining and interpreting high-quality data. We will explore the nuances of IR spectroscopy in this context and objectively compare its performance against other powerful analytical tools, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Raman Spectroscopy.
The Power of Vibrational Spectroscopy: Identifying the Sulfonyl Chloride Moiety
Infrared spectroscopy is a rapid, non-destructive, and highly effective technique for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. For a sulfonyl chloride group (-SO₂Cl), the most prominent and diagnostic IR absorption bands arise from the stretching vibrations of the sulfur-oxygen double bonds (S=O) and the sulfur-chlorine single bond (S-Cl).
Interpreting the IR Spectrum of a Thiazole Sulfonyl Chloride
The sulfonyl chloride group gives rise to two very strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. The electron-withdrawing nature of the chlorine atom and the electronic properties of the attached thiazole ring influence the precise frequency of these absorptions.
-
Asymmetric SO₂ Stretching: This vibration typically appears in the range of 1375-1410 cm⁻¹ . It is a very strong and sharp absorption, making it a key diagnostic peak.
-
Symmetric SO₂ Stretching: This band is also strong and is found at a lower frequency, generally between 1185-1204 cm⁻¹ .[1]
The presence of both of these strong absorptions is a powerful indicator of the sulfonyl group.
-
S-Cl Stretching: The stretching vibration of the sulfur-chlorine bond occurs in the lower frequency region of the IR spectrum, typically between 300-400 cm⁻¹ . The detection of this band may require a spectrometer equipped with cesium iodide (CsI) optics, as standard potassium bromide (KBr) optics have a lower cutoff frequency. While less commonly used for routine identification due to instrumental limitations, the presence of a band in this region can provide further confirmation of the sulfonyl chloride group.
The thiazole ring itself will also exhibit characteristic absorptions, including C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region, and C-H stretching vibrations above 3000 cm⁻¹. The specific substitution pattern on the thiazole ring will further influence the spectrum. For instance, in 2-acetamido-4-methylthiazole-5-sulfonyl chloride, one would also expect to see characteristic amide bands (N-H stretch and C=O stretch).[1]
Comparative Analysis of Analytical Techniques
While IR spectroscopy is an excellent tool for the initial identification of the sulfonyl chloride functional group, a comprehensive characterization often necessitates a multi-technique approach. The choice of analytical method depends on the specific information required, such as detailed structural elucidation, purity assessment, or quantification.
| Technique | Primary Application | Key Advantages | Key Limitations |
| IR Spectroscopy | Functional group identification | Rapid, non-destructive, cost-effective, excellent for identifying the -SO₂Cl group.[1] | Provides limited information on the overall molecular structure and connectivity. |
| NMR Spectroscopy | Complete structural elucidation, purity assessment | Provides detailed information on the chemical environment of each atom, enabling unambiguous structure determination. | Less sensitive than MS, requires deuterated solvents, and can be more time-consuming. |
| Mass Spectrometry | Molecular weight determination, fragmentation analysis | High sensitivity, provides accurate molecular weight and isotopic pattern information (the 3:1 ratio of ³⁵Cl to ³⁷Cl is a key signature). | Can be a destructive technique, and fragmentation patterns can be complex to interpret. |
| Raman Spectroscopy | Complementary vibrational information | Excellent for symmetric vibrations, less interference from water, can be used for in-situ reaction monitoring. | Can be affected by fluorescence, may require more specialized equipment. |
Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Thiazole Sulfonyl Chloride Derivative
The following protocol outlines the steps for obtaining a reliable IR spectrum of a solid thiazole sulfonyl chloride sample using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method.
Causality Behind Experimental Choices
-
Moisture Sensitivity: Sulfonyl chlorides are often sensitive to moisture, which can lead to hydrolysis to the corresponding sulfonic acid. Therefore, it is crucial to handle the sample in a dry environment and use dry equipment.
-
Sample Preparation: For solid samples, ATR-FTIR is often preferred over traditional methods like KBr pellets or Nujol mulls as it requires minimal sample preparation and reduces the risk of sample degradation from grinding or exposure to moisture.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.
-
Record a background spectrum. This is a critical step to subtract the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal from the sample spectrum.
-
-
Sample Preparation and Application:
-
Place a small amount of the solid thiazole sulfonyl chloride sample directly onto the center of the ATR crystal.
-
Use the pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for obtaining a strong signal.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands for the sulfonyl chloride group (asymmetric and symmetric SO₂ stretching) and other functional groups present in the molecule.
-
Visualizing the Workflow and Molecular Vibrations
To further clarify the experimental process and the key molecular motions, the following diagrams are provided.
Caption: Experimental workflow for ATR-FTIR analysis of a solid sample.
Caption: Key vibrational modes of the sulfonyl chloride functional group.
Conclusion
The characterization of thiazole sulfonyl chlorides is a critical step in the development of novel therapeutics. While a suite of analytical techniques provides a comprehensive picture, IR spectroscopy stands out as a rapid and reliable first-line method for confirming the presence of the key sulfonyl chloride functional group. By understanding the principles behind the characteristic vibrational frequencies and following a robust experimental protocol, researchers can confidently identify these important synthetic intermediates, ensuring the integrity and progression of their drug discovery efforts.
References
-
PubChem. 2-Acetamido-4-methylthiazole-5-sulfonyl chloride. Available at: [Link]
Sources
Safety Operating Guide
2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride proper disposal procedures
Part 1: Immediate Action & Hazard Profile
Emergency Response (Spill/Exposure)
Do not use water on the neat solid material. This compound reacts violently with moisture, releasing toxic hydrogen chloride (HCl) gas and heat.
| Scenario | Immediate Action |
| Skin Contact | Brush off dry particles first. Then rinse with diphoterine (if available) or copious water for 15+ mins. |
| Spill (Solid) | Cover with dry sand or non-combustible absorbent.[1][2] Do not use sawdust (fire hazard).[1] Scoop into a dry container. |
| Inhalation | Move to fresh air immediately. The hydrolysis product (HCl) causes severe respiratory edema. |
The "Why": Chemical Hazard Analysis
To dispose of this chemical safely, you must understand its reactivity profile.[3] It is not merely "toxic"; it is an electrophilic hazard .
-
Functional Group 1: Sulfonyl Chloride (
): This is the primary danger. It is highly susceptible to nucleophilic attack (hydrolysis). Upon contact with water, it cleaves to form 2-bromo-5-methylthiazole-4-sulfonic acid and Hydrochloric acid (HCl) . This reaction is exothermic.[1] -
Functional Group 2: Thiazole Ring & Bromine: The bromine atom renders the final waste stream Halogenated . Even after the reactive chloride is quenched, the organic residue cannot be flushed down the drain in most jurisdictions due to the organobromide content.
Part 2: Controlled Disposal Protocol (Quenching)
Objective: Convert the reactive, corrosive sulfonyl chloride into a stable, water-soluble sulfonate salt before final waste segregation.
Prerequisites:
-
PPE: Nitrile gloves (double gloved recommended), chemical splash goggles, lab coat, face shield (if handling >5g).
-
Engineering: Fume hood with sash at lowest working position.
The "Dissolve & Drown" Method
Expert Insight: Never add water directly to a pile of solid sulfonyl chloride. The outer layer will crust over with sulfonic acid, trapping unreacted material inside that can "burp" or explode later. Always dissolve the compound in an inert solvent first.*
Step-by-Step Procedure
-
Preparation of Quench Base:
-
In a large beaker (3x volume of waste), prepare a 10% Sodium Carbonate (
) or Sodium Bicarbonate ( ) solution. -
Why Carbonate? Hydroxide (
) can be too aggressive, causing rapid exotherm. Carbonate buffers the reaction while neutralizing the generated HCl.
-
-
Solubilization:
-
Dissolve the 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride in a minimal amount of inert organic solvent (Dichloromethane (DCM) or Ethyl Acetate).
-
Note: DCM is preferred if you will separate the organic layer later; Acetone is preferred if you want a homogeneous quench (miscible with water).
-
-
Controlled Hydrolysis (The Quench):
-
Place the beaker of base solution in an ice bath (0°C).
-
Slowly add the organic solution to the stirring base solution dropwise or in a thin stream.
-
Monitor: Watch for bubbling (
evolution). If the solution boils or fumes, stop and let it cool.
-
-
Verification:
Workflow Visualization
Figure 1: Logical workflow for the safe quenching and segregation of sulfonyl chloride waste.
Part 3: Waste Segregation & Regulatory Compliance[5][6]
Once quenched, the material is no longer "reactive" (RCRA code D003), but it remains "toxic" and "halogenated".
Separation of Phases
If you used an immiscible solvent (like DCM):
-
Use a separatory funnel to separate the layers.
-
Organic Layer: Contains the solvent and potentially the brominated thiazole byproduct (if it didn't form a water-soluble salt).
-
Disposal Tag:Halogenated Organic Solvent Waste .
-
-
Aqueous Layer: Contains NaCl,
(trace), and the sulfonic acid salt.-
Disposal Tag:Aqueous Waste with Toxic Organics . Do NOT pour down the drain unless your facility explicitly permits trace organobromides in sewer effluent (rare).
-
Quantitative Data Summary
| Property | Value | Implication for Disposal |
| Molecular Weight | ~276.5 g/mol | Heavy molecule; precipitates may form in water. |
| Reactivity | Water-Reactive | Must be quenched before entering waste drum. |
| Halogen Content | Bromine (Br) + Chlorine (Cl) | High halogen content requires high-temp incineration. |
| Physical State | Solid (Low Melting Point) | Can melt/fuse if stored in warm areas, complicating removal. |
Part 4: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71755541, 2-bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride. Retrieved from [Link]
-
University of British Columbia. Risk Management Services: Chemical Waste Disposal Guide. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
